molecular formula C41H66N12O11S2 B15597424 Echinotocin

Echinotocin

Cat. No.: B15597424
M. Wt: 967.2 g/mol
InChI Key: XEBZCTYYPHAMAP-BRKJUNMSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Echinotocin is a useful research compound. Its molecular formula is C41H66N12O11S2 and its molecular weight is 967.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H66N12O11S2

Molecular Weight

967.2 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide

InChI

InChI=1S/C41H66N12O11S2/c1-3-22(2)33(52-37(60)26(48-34(57)24(43)20-65)16-23-10-5-4-6-11-23)40(63)50-28(19-54)38(61)49-27(17-31(44)55)36(59)51-29(21-66)41(64)53-15-9-13-30(53)39(62)47-25(12-7-8-14-42)35(58)46-18-32(45)56/h4-6,10-11,22,24-30,33,54,65-66H,3,7-9,12-21,42-43H2,1-2H3,(H2,44,55)(H2,45,56)(H,46,58)(H,47,62)(H,48,57)(H,49,61)(H,50,63)(H,51,59)(H,52,60)/t22-,24-,25-,26-,27-,28-,29-,30-,33-/m0/s1

InChI Key

XEBZCTYYPHAMAP-BRKJUNMSSA-N

Origin of Product

United States

Foundational & Exploratory

Echinotocin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinotocin, a pioneering discovery in the field of invertebrate endocrinology, represents the first vasopressin/oxytocin-like neuropeptide identified in an echinoderm. Isolated from the purple sea urchin, Strongylocentrotus purpuratus, this myoactive peptide offers a unique window into the evolutionary history of this critical signaling family. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a discussion of its known biological functions and putative signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating neuropeptide function, comparative endocrinology, and the development of novel therapeutic agents.

Introduction

Neuropeptides of the vasopressin/oxytocin (B344502) superfamily are renowned for their diverse physiological roles in vertebrates, including the regulation of social behavior, reproduction, and osmoregulation. The discovery of this compound (CFISNCPKGamide) in the sea urchin Strongylocentrotus purpuratus provided a crucial phylogenetic link, extending the known reach of this peptide family to the deuterostome invertebrates.[1] this compound is a nonapeptide with a disulfide bridge between the cysteine residues, a characteristic feature of the vasopressin/oxytocin superfamily. Its identification was made possible through genomic analysis, which revealed a gene encoding a precursor protein containing both a neurophysin domain and the this compound peptide sequence.[1]

Functionally, this compound has been demonstrated to be myoactive, inducing contractions in the tube foot and esophagus preparations of the sea urchin Echinus esculentus.[1] This activity suggests a role in regulating muscle tone and motility in these animals. This guide will delve into the technical aspects of this compound research, providing detailed methodologies and summarizing the current state of knowledge.

Discovery and Source Organism

This compound was discovered through genomic analysis of the purple sea urchin, Strongylocentrotus purpuratus.[1] The identification of a gene encoding a neurophysin-containing precursor protein that also included the sequence for this compound was a key finding.[1] Neurophysins are carrier proteins characteristically associated with vasopressin and oxytocin, further solidifying this compound's classification within this peptide superfamily.[1]

  • Source Organism: Strongylocentrotus purpuratus (Purple Sea Urchin)

  • Peptide Sequence: Cys-Phe-Ile-Ser-Asn-Cys-Pro-Lys-Gly-NH2

  • Key Feature: First vasopressin/oxytocin-like peptide identified in an echinoderm.[1]

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of endogenous this compound from Strongylocentrotus purpuratus has not been extensively published, a general workflow for the extraction of low molecular weight peptides from sea urchin tissues can be adapted. The following protocol is a composite methodology based on established peptide purification techniques.

Experimental Protocol: Isolation and Purification

Objective: To isolate and purify this compound from the tissues of Strongylocentrotus purpuratus.

Materials:

  • Strongylocentrotus purpuratus tissues (e.g., nerve tissue, gonads)

  • Extraction Buffer: Acidic ethanol (B145695) (e.g., 70% ethanol, 0.1% trifluoroacetic acid)

  • Homogenizer (e.g., Potter-Elvehjem)

  • Centrifuge (refrigerated)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE activation and wash solutions (e.g., methanol (B129727), 0.1% TFA in water)

  • SPE elution solution (e.g., 60% acetonitrile, 0.1% TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • HPLC solvents: Solvent A (e.g., 0.1% TFA in water), Solvent B (e.g., 0.1% TFA in acetonitrile)

  • Lyophilizer

Procedure:

  • Tissue Extraction:

    • Excise tissues from Strongylocentrotus purpuratus and immediately freeze in liquid nitrogen to prevent degradation.

    • Homogenize the frozen tissue in pre-chilled extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the peptide extract.

  • Solid-Phase Extraction (SPE):

    • Activate the C18 SPE cartridge by washing with methanol followed by equilibration with 0.1% TFA in water.

    • Load the peptide extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.

    • Elute the peptides with an elution solution (e.g., 60% acetonitrile, 0.1% TFA).

  • Reverse-Phase HPLC Purification:

    • Lyophilize the eluted peptide fraction to remove the solvent.

    • Reconstitute the dried extract in a minimal volume of HPLC Solvent A.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the peptides using a linear gradient of Solvent B (e.g., 0-60% over 60 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the peaks.

  • Purity Analysis and Identification:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Confirm the identity of this compound in the purified fraction by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and N-terminal sequencing.

G Figure 1: Experimental Workflow for this compound Isolation A Tissue Collection (S. purpuratus) B Homogenization (Acidic Ethanol) A->B C Centrifugation B->C D Supernatant Collection C->D E Solid-Phase Extraction (C18) D->E F Elution E->F G Lyophilization F->G H Reverse-Phase HPLC G->H I Fraction Collection H->I J Purity Analysis & Identification (Mass Spectrometry, Sequencing) I->J

A generalized workflow for the isolation and purification of this compound.

Biological Activity and Quantitative Data

This compound exhibits myoactive properties, causing contractions of smooth muscle tissues in echinoderms.[1] Specifically, it has been shown to induce contractions in the tube foot and esophagus preparations from the sea urchin Echinus esculentus.[1]

Quantitative Data Summary

To date, specific quantitative data on the potency (e.g., EC50) and receptor binding affinity (e.g., Kd, Ki) of this compound have not been reported in the scientific literature. The following tables are provided as a template for future research in this area.

Biological Activity Tissue Preparation Parameter Value Reference
Myoactivity (Contraction)Echinus esculentus Tube FootEC50Not Determined[1]
Myoactivity (Contraction)Echinus esculentus EsophagusEC50Not Determined[1]
Receptor Binding Affinity Receptor Source Parameter Value Reference
This compound ReceptorS. purpuratus tissuesKdNot DeterminedN/A
This compound ReceptorS. purpuratus tissuesKiNot DeterminedN/A
Experimental Protocol: Myoactivity Bioassay

Objective: To determine the concentration-response relationship of this compound on sea urchin smooth muscle tissue.

Materials:

  • Echinus esculentus specimens

  • Artificial seawater (ASW)

  • This compound (synthetic)

  • Organ bath system with force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Dissect the esophagus or a single tube foot from an Echinus esculentus specimen.

    • Mount the tissue in an organ bath containing aerated ASW at a constant temperature (e.g., 15°C).

    • Connect the tissue to a force transducer to record isometric contractions.

    • Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.

  • Concentration-Response Curve Generation:

    • Add increasing concentrations of synthetic this compound to the organ bath in a cumulative manner.

    • Record the contractile response at each concentration until a maximal response is achieved or the response plateaus.

    • Wash the tissue with fresh ASW to return to baseline.

  • Data Analysis:

    • Measure the peak contractile force at each this compound concentration.

    • Normalize the responses as a percentage of the maximal contraction.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Signaling Pathway

The specific receptor and downstream signaling pathway for this compound in echinoderms have not yet been experimentally elucidated. However, based on its structural homology to the vasopressin/oxytocin superfamily, it is highly probable that this compound acts through a G-protein coupled receptor (GPCR). In vertebrates, oxytocin receptors are known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, leading to smooth muscle contraction. It is plausible that this compound utilizes a similar signaling pathway in sea urchins.

G Figure 2: Putative Signaling Pathway of this compound cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound Receptor This compound Receptor (Putative GPCR) This compound->Receptor Binding G_protein Gq/11 Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Modulation

A proposed signaling pathway for this compound based on homology to oxytocin.

Future Directions and Conclusion

This compound represents a significant discovery that has opened new avenues for research in invertebrate neuroendocrinology. While its existence and basic myoactive function are established, several key areas require further investigation:

  • Quantitative Pharmacological Characterization: Determining the EC50 and receptor binding affinities of this compound is crucial for a comprehensive understanding of its biological role.

  • Receptor Identification and Characterization: The identification and cloning of the this compound receptor will be a major step forward, allowing for detailed studies of its structure, function, and pharmacology.

  • Elucidation of the Signaling Pathway: Experimental validation of the downstream signaling cascade activated by this compound is necessary to confirm the proposed pathway.

  • Physiological Role in Strongylocentrotus purpuratus: Investigating the endogenous role of this compound in the purple sea urchin will provide insights into its physiological relevance in the context of the whole organism.

References

characterization of Echinotocin peptide sequence

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Characterization of the Echinotocin Peptide Sequence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a nonapeptide (CFISNCPKGamide) identified in the sea urchin Strongylocentrotus purpuratus.[1] As the first vasopressin/oxytocin-like peptide discovered in an echinoderm, its characterization is pivotal for understanding the evolutionary history and physiological function of this neuropeptide family.[1] It has demonstrated myoactive properties, causing contractions in the tube foot and esophagus preparations of the sea urchin Echinus esculentus.[1] This technical guide provides a comprehensive overview of the essential experimental protocols required to synthesize, purify, and characterize the biological activity of this compound, tailored for professionals in peptide research and drug development.

Peptide Sequence and Structure

The primary amino acid sequence of this compound is Cys-Phe-Ile-Ser-Asn-Cys-Pro-Lys-Gly-NH2. It features a disulfide bridge between the two cysteine residues (Cys1 and Cys6), forming a cyclic hexapeptide ring with a tripeptide tail, a characteristic structure of the vasopressin/oxytocin (B344502) superfamily.

Experimental Characterization Workflow

The complete characterization of this compound involves a multi-step process, beginning with its chemical synthesis and culminating in functional assays to determine its biological activity and signaling pathway.

Caption: Overall workflow for this compound characterization.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing this compound.[2][3] The peptide is assembled on a solid support resin, typically a Rink Amide resin to yield the C-terminal amide.[4]

G Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) Wash2 DMF Wash Coupling->Wash2 Wash1->Coupling Repeat Repeat for each Amino Acid in Sequence Wash2->Repeat Repeat->Deprotection1 Cleavage Cleavage & Global Deprotection (TFA Cocktail) Repeat->Cleavage After final coupling Precipitate Precipitate in Cold Ether Cleavage->Precipitate Crude Crude this compound Peptide Precipitate->Crude

Caption: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.

Experimental Protocol:

  • Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[5]

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) using a coupling agent like HCTU and a base such as DIPEA in DMF. Add this solution to the resin and allow it to react for 1-2 hours.[5]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Lys(Boc), Pro, Cys(Trt), Asn(Trt), Ser(tBu), Ile, Phe, Cys(Trt)).

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.[2]

  • Precipitation: Precipitate the cleaved peptide by adding the TFA solution to ice-cold diethyl ether.

  • Collection: Centrifuge the mixture to pellet the crude peptide, wash with cold ether, and dry under vacuum.

Peptide Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification, separating the target peptide from impurities based on hydrophobicity.[6][7]

Experimental Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% TFA).[8]

  • Column: Use a semi-preparative C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes.[9]

  • Detection: Monitor the column eluent using a UV detector at 214 nm and 280 nm.[9]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should represent the correct peptide.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Biophysical and Functional Characterization

Putative Signaling Pathway

As an oxytocin-like peptide, this compound is hypothesized to bind to a G protein-coupled receptor (GPCR), likely coupling to the Gαq subunit. This initiates a signaling cascade through Phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca2+]i), which is a hallmark of oxytocin receptor activation.[10][11]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OTR This compound Receptor (GPCR) Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream\nTargets Downstream Targets PKC->Downstream\nTargets Phosphorylates Ca_ER Ca²⁺ Myo-Contraction Myo-Contraction Ca_ER->Myo-Contraction Triggers IP3R->Ca_ER Releases ER_Lumen Ca²⁺ Store This compound This compound This compound->OTR Binds

Caption: Hypothesized this compound signaling pathway via Gαq-PLC.

Quantitative Data Presentation

Clear presentation of quantitative data is essential for comparing the potency and affinity of peptides. The following tables illustrate how binding and functional data for this compound should be structured. Note: The values presented are hypothetical examples based on published data for related oxytocin-like peptides and are for illustrative purposes only.

Table 1: Receptor Binding Affinity Binding affinity (Kd) measures the strength of the interaction between the peptide and its receptor. It is typically determined through competitive binding assays using a radiolabeled ligand. A lower Kd value indicates higher affinity.

LigandReceptorCell LineKd (nM)Reference
This compoundThis compound-RCHO-K1[Hypothetical Value]-
OxytocinHuman OTRMyometrial Cells1.6[12]
L-368,899Coyote OTRN/A12.4[13]

Table 2: Functional Potency (EC50) The half-maximal effective concentration (EC50) is the concentration of a ligand that induces a response halfway between the baseline and the maximum.[14][15] It is a key measure of a drug's potency and is determined from dose-response curves.

LigandAssayCell LineEC50 (nM)Reference
This compoundCalcium MobilizationHEK293[Hypothetical Value]-
Oxytocin Analog 1Rat UterotonicN/ApA2 = 8.68[16]
Oxytocin Analog 2Rat UterotonicN/ApA2 = 8.31[17]
Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following receptor activation by this compound.[18][19]

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the putative this compound receptor in 96-well or 384-well black, clear-bottom plates.[19]

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. The dye will be loaded into the cytoplasm.[18]

  • Compound Addition: Prepare serial dilutions of this compound peptide.

  • Fluorescence Reading: Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading for several seconds.[19]

  • Injection and Measurement: Inject the different concentrations of this compound into the wells and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).[18] An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: For each concentration, determine the peak fluorescence response. Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

The comprehensive characterization of the this compound peptide requires a systematic approach combining chemical synthesis, analytical purification, and robust functional assays. The protocols and workflows outlined in this guide provide a standardized framework for researchers to elucidate the biophysical properties and physiological role of this novel oxytocin-like peptide. Such characterization is fundamental for its potential application in comparative endocrinology and as a lead compound in drug discovery programs.

References

An In-depth Technical Guide on the Core Mechanism of Action of Marine Compounds on Neuronal Channels

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Echinotocin" does not correspond to a recognized specific molecule in the scientific literature based on extensive searches. It is plausible that this is a typographical error and the intended subject was Echinochrome A , a pigment derived from sea urchins with demonstrated effects on neuronal ion channels. This guide will focus on the mechanism of action of Echinochrome A and will also briefly discuss conotoxins as a relevant example of marine toxins affecting neuronal channels.

Echinochrome A: A Modulator of Neuronal and Other Ion Channels

Echinochrome A (Ech A) is a naphthoquinoid pigment found in sea urchins known for its anti-inflammatory and analgesic properties.[1] Recent studies have revealed that its pharmacological effects may be mediated through the modulation of various ion channels present in keratinocytes, immune cells, and nociceptive neurons.[1]

Quantitative Data on the Effects of Echinochrome A on Ion Channels

The following table summarizes the quantitative data from patch-clamp experiments on the effects of Echinochrome A on different ion channels overexpressed in HEK 293 cells.[1]

Ion ChannelEffect of Echinochrome AIC50 Value (µM)Notes
TRPV3 Inhibition2.1---
Orai1 Inhibition2.4---
TRPV1 Slight AugmentationNot ApplicableEffect observed on capsaicin-activated currents.
TREK-1 FacilitationNot ApplicableFacilitates activation by 2-APB.
TREK-2 FacilitationNot ApplicableMarkedly facilitates activation by 2-APB, arachidonic acid (AA), and acidic extracellular pH. Observed from a concentration of 3 µM.
TRAAK FacilitationNot ApplicableFacilitates activation by arachidonic acid (AA).
TASK-1 No EffectNot Applicable---
TRESK No EffectNot Applicable---
Signaling Pathways and Mechanism of Action

Echinochrome A exhibits a dual mechanism of action, inhibiting certain calcium-permeable channels while facilitating the activity of specific potassium channels.

Ech A directly inhibits the currents of TRPV3 and Orai1 channels, which are crucial for calcium signaling in various cell types, including those involved in sensory perception and immune responses.[1] The inhibition of these channels likely contributes to the analgesic and anti-inflammatory effects of Ech A.[1]

G EchinochromeA Echinochrome A TRPV3 TRPV3 Channel EchinochromeA->TRPV3 Inhibits Orai1 Orai1 Channel EchinochromeA->Orai1 Inhibits Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx mediates Orai1->Ca_Influx mediates Cellular_Response Cellular Response (e.g., Nociception, Inflammation) Ca_Influx->Cellular_Response triggers

Inhibitory action of Echinochrome A on Ca²⁺ channels.

Interestingly, Echinochrome A alone does not activate TREK/TRAAK channels.[1] Instead, it potentiates their activation by other stimuli like 2-APB, arachidonic acid, or acidic pH.[1] This suggests that Ech A may bind to the channels in an open state, stabilizing this conformation and thereby increasing potassium efflux.[1] This facilitatory action on potassium channels would lead to hyperpolarization of the cell membrane, reducing neuronal excitability and contributing to its analgesic effects.

G cluster_0 Channel Activation Agonist Agonist (2-APB, AA, acidic pH) TREK_TRAAK TREK/TRAAK Channels (Closed State) Agonist->TREK_TRAAK Binds TREK_TRAAK_Open TREK/TRAAK Channels (Open State) TREK_TRAAK->TREK_TRAAK_Open Conformational Change K_Efflux Increased K⁺ Efflux TREK_TRAAK_Open->K_Efflux EchinochromeA Echinochrome A EchinochromeA->TREK_TRAAK_Open Facilitates/Stabilizes Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Facilitatory action of Echinochrome A on K⁺ channels.
Experimental Protocols

The primary experimental technique used to elucidate the mechanism of action of Echinochrome A on ion channels is the patch-clamp technique .[1]

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used for their robust growth and high transfection efficiency.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: HEK 293 cells are transiently transfected with plasmids encoding the specific ion channel subunits of interest (e.g., TRPV3, Orai1, TREK-1, etc.) using a suitable transfection reagent like Lipofectamine 2000. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells for electrophysiological recordings.

  • Preparation: Transfected cells are plated on glass coverslips 24-48 hours post-transfection. Before recording, the coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

  • Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and 3 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording: The whole-cell configuration is established by forming a gigaseal between the pipette tip and the cell membrane, followed by a brief suction to rupture the membrane patch. Membrane currents are recorded using a patch-clamp amplifier.

  • Data Acquisition and Analysis: Currents are filtered, digitized, and stored on a computer using acquisition software. Data analysis is performed using specialized software to measure current amplitudes, kinetics, and to generate current-voltage (I-V) relationships. IC₅₀ values are determined by fitting concentration-response data to a Hill equation.

G Start Start: HEK 293 Cells Transfection Transfect with Ion Channel Plasmid Start->Transfection Plating Plate on Coverslips Transfection->Plating Recording Whole-Cell Patch-Clamp Recording Plating->Recording Data_Acquisition Data Acquisition Recording->Data_Acquisition Data_Analysis Data Analysis (I-V curves, IC50) Data_Acquisition->Data_Analysis End End: Characterize Drug Effect Data_Analysis->End

Experimental workflow for patch-clamp analysis.

Conotoxins: Potent and Selective Neuromodulators

Conotoxins are a diverse group of peptides isolated from the venom of marine cone snails.[2] They are highly potent and selective ligands for a wide range of neuronal ion channels and receptors, making them valuable research tools and potential therapeutic agents.[2][3]

Major Classes of Conotoxins and Their Neuronal Channel Targets
Conotoxin FamilyPrimary Neuronal TargetGeneral Mechanism of Action
α-Conotoxins Nicotinic Acetylcholine Receptors (nAChRs)Competitive antagonists, blocking the binding of acetylcholine.[3]
μ-Conotoxins Voltage-gated Sodium Channels (Naᵥ)Pore blockers, physically occluding the channel and preventing sodium influx.[2]
ω-Conotoxins Voltage-gated Calcium Channels (Caᵥ)Pore blockers of specific Caᵥ subtypes (e.g., N-type).
δ-Conotoxins Voltage-gated Sodium Channels (Naᵥ)Inhibit or slow down channel inactivation, leading to persistent sodium currents and hyperexcitability.[2]
κ-Conotoxins Voltage-gated Potassium Channels (Kᵥ)Pore blockers.
General Mechanism of Action of Pore-Blocking Conotoxins

Many conotoxins, such as μ- and ω-conotoxins, act as pore blockers.[2] They bind to the outer vestibule of the ion channel, physically occluding the pore and preventing the passage of ions. This leads to a reduction in neuronal excitability and neurotransmitter release.

G Conotoxin Pore-Blocking Conotoxin (e.g., μ-Conotoxin) Ion_Channel Voltage-Gated Ion Channel (e.g., Naᵥ Channel) Conotoxin->Ion_Channel Binds to Outer Vestibule Ion_Flow Ion Influx (e.g., Na⁺) Conotoxin->Ion_Flow Blocks Ion_Channel->Ion_Flow Allows Action_Potential Action Potential Generation Ion_Flow->Action_Potential Initiates

Mechanism of pore-blocking conotoxins.
Experimental Protocols for Studying Conotoxins

In addition to patch-clamp electrophysiology as described for Echinochrome A, the study of conotoxins often involves peptide synthesis and binding assays.

  • Method: Conotoxins are typically synthesized using solid-phase peptide synthesis (SPPS) on a resin support.

  • Folding: A key step is the correct formation of disulfide bonds, which is crucial for the toxin's structure and activity. This can be achieved through various oxidative folding strategies.[3]

  • System: Xenopus laevis oocytes are injected with cRNA encoding the target ion channel subunits.

  • Recording: After 2-5 days of expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping and current recording.

  • Application: The synthesized conotoxin is applied to the bath to determine its effect on the channel's activity. This method is particularly useful for studying ligand-gated ion channels like nAChRs.[3]

References

The Primary Structure and Disulfide Bonding of α-Conotoxin TxIB: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Conotoxin TxIB, a 16-amino acid peptide isolated from the venom of the cone snail Conus textile, is a potent and highly selective antagonist of the α6/α3β2β3 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] Its unique primary structure and defined disulfide bond connectivity are crucial for its high affinity and selectivity, making it a valuable molecular probe for studying nAChRs and a promising lead compound for the development of therapeutics for conditions such as nicotine (B1678760) addiction and Parkinson's disease.[3][4] This technical guide provides an in-depth overview of the primary structure, disulfide bonding, experimental characterization, and mechanism of action of α-conotoxin TxIB.

Primary Structure and Disulfide Bonding

The primary structure of α-conotoxin TxIB consists of a 16-amino acid sequence with a C-terminal amidation[1][2][3]:

Gly-Cys-Cys-Ser-Asp-Pro-Pro-Cys-Arg-Asn-Lys-His-Pro-Asp-Leu-Cys-NH₂

A key feature of α-conotoxins is the presence of multiple cysteine residues that form intramolecular disulfide bonds, which are critical for their three-dimensional structure and biological activity.[5] α-Conotoxin TxIB contains four cysteine residues at positions 2, 3, 8, and 16. The native and most active form of TxIB exhibits a "globular" disulfide bond connectivity, where Cys2 is linked to Cys8 and Cys3 is linked to Cys16 (I-III, II-IV pattern).[2] Alternative, non-native disulfide isomers, such as the "ribbon" (Cys2-Cys16, Cys3-Cys8) and "bead" (Cys2-Cys3, Cys8-Cys16) conformations, can be formed but exhibit different biological activities.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for α-conotoxin TxIB.

ParameterValueReference
Amino Acid SequenceGCCSDPPCRNKHPDLC-NH₂[1][2][3]
Molecular Weight (Theoretical)1739.70 Da[1][6]
Molecular Weight (Observed by ESI-MS)1739.67 Da, 1738.68 Da, 1739.88 Da[1][6][7]
Disulfide Connectivity (Native)Cys2-Cys8, Cys3-Cys16[2]
IC₅₀ vs. rat α6/α3β2β3 nAChR28.4 nM[1][2]
PDB Accession Number2LZ5[2]

Experimental Protocols

The determination of the primary structure and disulfide bonding of α-conotoxin TxIB involves a combination of peptide synthesis, purification, and analytical techniques.

Peptide Synthesis: Solid-Phase Fmoc Chemistry

The linear precursor of α-conotoxin TxIB is synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][6]

  • Resin Preparation: A Rink amide resin is used to generate the C-terminal amide upon cleavage.

  • Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain. The cysteine residues are protected with orthogonal protecting groups to allow for regioselective disulfide bond formation. For example, Cys2 and Cys8 can be protected with acid-labile trityl (Trt) groups, while Cys3 and Cys16 are protected with acetamidomethyl (Acm) groups, which are stable to the final cleavage cocktail but can be removed later by iodine.[6]

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (except for the Acm groups on cysteine) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

  • Purification: The crude linear peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][6]

Regioselective Disulfide Bond Formation: Two-Step Oxidation

To obtain the native "globular" isomer, a two-step regioselective oxidation strategy is employed.[1][3][5]

  • First Disulfide Bond Formation: The linear peptide with Trt and Acm protected cysteines is dissolved in a solution containing potassium ferricyanide (B76249) at a slightly basic pH (e.g., pH 7.5) to facilitate the formation of the first disulfide bond between the deprotected Cys2 and Cys8.[3]

  • Second Disulfide Bond Formation: The monocyclic peptide is then treated with iodine to remove the Acm groups and facilitate the formation of the second disulfide bond between Cys3 and Cys16.[3]

  • Final Purification: The final bicyclic peptide is purified by RP-HPLC to isolate the desired globular isomer.[1]

Structural Characterization
  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying that the correct amino acid sequence has been synthesized and that the disulfide bonds have formed (indicated by a loss of 2 Da for each disulfide bond formed).[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The three-dimensional structure of α-conotoxin TxIB in solution is determined using 2D NMR spectroscopy.[2] Analysis of Nuclear Overhauser Effect (NOE) data provides distance restraints between protons, which are used to calculate a family of structures consistent with the experimental data. This confirms the disulfide bond connectivity and reveals the overall fold of the peptide.[2]

Visualizations

Experimental Workflow for α-Conotoxin TxIB Synthesis and Characterization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification1 Purification cluster_folding Disulfide Bond Formation cluster_purification2 Final Purification cluster_characterization Structural Characterization s1 Fmoc Solid-Phase Peptide Synthesis s2 Cleavage from Resin & Deprotection s1->s2 p1 RP-HPLC Purification of Linear Peptide s2->p1 f1 Step 1: Oxidation (e.g., K3[Fe(CN)6]) Cys2-Cys8 Bond p1->f1 f2 Step 2: Oxidation (Iodine) Cys3-Cys16 Bond f1->f2 p2 RP-HPLC Purification of Folded Peptide f2->p2 c1 ESI-MS (Molecular Weight) p2->c1 c2 NMR Spectroscopy (3D Structure) p2->c2 signaling_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron nicotine Nicotine nAChR α6/α3β2β3 nAChR nicotine->nAChR Activates ca_channel Voltage-gated Ca²⁺ Channel nAChR->ca_channel Depolarization leads to opening of txib α-Conotoxin TxIB txib->nAChR Antagonizes dopamine_release Dopamine Release ca_channel->dopamine_release Ca²⁺ influx triggers dopamine_receptors Dopamine Receptors dopamine_release->dopamine_receptors Binds to downstream_signaling Downstream Signaling (Reward Pathway) dopamine_receptors->downstream_signaling Activates

References

The Echinotocin Gene Superfamily: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The Echinotocin gene superfamily, a branch of the ancient vasopressin/oxytocin (B344502) neuropeptide family, represents a key area of research in invertebrate neuroendocrinology. This technical guide provides an in-depth overview of the classification, precursor structure, and putative signaling mechanisms of this compound and its homologs in echinoderms. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current knowledge, presents available data in a structured format, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate further investigation into this important class of neuropeptides.

Introduction and Classification

This compound is the vasopressin/oxytocin-type neuropeptide identified in the purple sea urchin, Strongylocentrotus purpuratus[1]. It belongs to the broader vasopressin/oxytocin (VP/OT) superfamily of neuropeptides, which are evolutionarily ancient signaling molecules found across the animal kingdom[2][3]. In contrast to most vertebrates, which possess two distinct VP and OT peptides resulting from a gene duplication event, most invertebrates, including echinoderms, typically have a single gene encoding a VP/OT-type peptide[2].

The classification of this compound is based on its structural and genetic similarity to other members of the VP/OT superfamily. These peptides are characterized by a nonapeptide structure with a disulfide bridge between two cysteine residues, forming a six-amino-acid ring and a three-amino-acid tail[4]. Related peptides in other echinoderms include Asterotocin in the starfish Asterias rubens and Holotocin in the sea cucumber Apostichopus japonicus[2][3].

The this compound Precursor and Gene Structure

Like other members of the VP/OT superfamily, this compound is synthesized as a larger precursor protein. This precursor has a tripartite structure consisting of an N-terminal signal peptide, the this compound peptide sequence, and a C-terminal neurophysin domain[1]. Neurophysins are carrier proteins that are co-packaged with the neuropeptide in neurosecretory granules[1].

The amino acid sequence of the mature this compound peptide is CFISNCPKGamide[1].

Table 1: Comparison of Echinoderm Vasopressin/Oxytocin-Type Peptides

Peptide NameSpeciesSequence
This compound Strongylocentrotus purpuratus (Sea Urchin)C-F-I-S-N-C-P-K-G-NH₂
Asterotocin Asterias rubens (Starfish)C-L-V-Q-D-C-P-E-G-NH₂[2]
Crinotocin Antedon mediterranea (Feather Star)C-F-W-R-T-C-P-V-G-NH₂[5]
Holotocin Apostichopus japonicus (Sea Cucumber)C-F-I-R-N-C-P-R-G-NH₂[3]

While the specific exon-intron structure of the this compound gene has not been detailed in published literature, the genome of S. purpuratus has been sequenced and analyzed. On average, genes in this species have 8.3 exons and 7.3 introns per transcript, with an average gene length of 7.7 kb[6]. The average exon length is around 100-115 nucleotides, and the average intron length is approximately 750 nucleotides[6]. It is anticipated that the this compound gene will conform to this general structure.

Functional Role and Quantitative Data

This compound has been shown to be myoactive, causing contractions of the tube feet and esophagus in the sea urchin Echinus esculentus[1]. This aligns with the known roles of VP/OT-type peptides in regulating muscle contraction in other invertebrates[3]. In contrast, Asterotocin in starfish acts as a muscle relaxant, triggering fictive feeding behavior through the eversion of the cardiac stomach[2][7]. Holotocin in sea cucumbers also induces contractile responses and is implicated in osmoregulation and feeding inhibition[3].

Quantitative Data: As of the date of this guide, specific dose-response curves with EC₅₀ values and receptor binding affinities (Kᵢ or Kₐ) for this compound have not been published. The available literature describes the contractile effects as "dose-dependent" but does not provide the quantitative parameters[1]. Further research is required to quantify the potency and efficacy of this compound at its receptor.

The this compound Receptor and Signaling Pathway

The receptor for this compound has not yet been definitively identified and characterized. However, based on the known receptors for other VP/OT-type peptides, it is predicted to be a G-protein coupled receptor (GPCR)[2][3][8].

The signaling pathway for the Holotocin receptor (AjHOR) in the sea cucumber A. japonicus has been elucidated and provides a likely model for this compound signaling. AjHOR activation leads to downstream signaling via both the cAMP-PKA pathway and the Ca²⁺-PKC pathway, culminating in the activation of the ERK1/2 cascade[3]. This dual signaling capacity is a feature of some vertebrate VP/OT receptors as well.

Below is a diagram of the putative signaling pathway for the this compound receptor, based on the Holotocin receptor model.

Echinotocin_Signaling_Pathway This compound This compound ETR This compound Receptor (putative GPCR) This compound->ETR G_alpha_s Gαs ETR->G_alpha_s activates G_alpha_q Gαq ETR->G_alpha_q activates AC Adenylyl Cyclase G_alpha_s->AC activates PLC Phospholipase C G_alpha_q->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP₂ PLC->PIP2 hydrolyzes PKA PKA cAMP->PKA activates ERK ERK1/2 PKA->ERK activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC PKC DAG->PKC activates Ca2_release->PKC co-activates PKC->ERK activates Response Cellular Response (e.g., Muscle Contraction) ERK->Response leads to

Caption: Putative signaling pathway of the this compound receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound gene superfamily. These are generalized protocols and may require optimization for specific applications.

Organ Bath Assay for Myoactivity

This protocol is used to assess the contractile or relaxant effects of this compound on sea urchin muscle preparations, such as the tube feet or esophagus.

  • Tissue Dissection:

    • Euthanize an adult sea urchin (e.g., S. purpuratus or E. esculentus) by dissection.

    • Carefully dissect out the esophagus or several tube feet.

    • Place the dissected tissue immediately into a petri dish containing chilled artificial seawater (ASW) of appropriate salinity (e.g., 30-34 ppt).

  • Mounting in Organ Bath:

    • Tie one end of the muscle preparation to a fixed hook at the bottom of an organ bath chamber (5-10 mL volume).

    • Tie the other end to an isometric force transducer connected to a data acquisition system.

    • Fill the chamber with ASW, aerate with 95% O₂ / 5% CO₂, and maintain at a constant temperature (e.g., 15-18°C).

  • Equilibration:

    • Apply a small initial tension (e.g., 0.5-1.0 g) to the tissue.

    • Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh ASW every 15-20 minutes, until a stable baseline tension is achieved.

  • Drug Application and Data Recording:

    • Prepare a stock solution of synthetic this compound in distilled water or an appropriate solvent.

    • Add increasing concentrations of this compound to the organ bath in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), allowing the response to stabilize at each concentration before adding the next.

    • Record the change in muscle tension continuously.

  • Data Analysis:

    • Measure the peak change in tension at each concentration relative to the baseline.

    • Plot the concentration-response curve and, if possible, calculate the EC₅₀ value.

Organ_Bath_Workflow Dissect 1. Dissect Tissue (Esophagus/Tube Foot) Mount 2. Mount in Organ Bath Dissect->Mount Equilibrate 3. Equilibrate (60 min) - Apply tension - Wash regularly Mount->Equilibrate TestViability 4. Test Viability (e.g., with KCl) Equilibrate->TestViability AddPeptide 5. Add this compound (Cumulative Doses) TestViability->AddPeptide Record 6. Record Tension Change AddPeptide->Record Analyze 7. Analyze Data (Dose-Response Curve) Record->Analyze

Caption: Workflow for an organ bath myoactivity assay.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the expression levels of the this compound gene in different tissues or under various experimental conditions.

  • RNA Extraction:

    • Collect tissue samples from S. purpuratus (e.g., nerve ring, tube feet, gut).

    • Immediately homogenize the tissue in a lysis buffer (e.g., TRIzol) to preserve RNA integrity.

    • Extract total RNA using a standard protocol or a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Primer Design:

    • Design forward and reverse primers specific to the S. purpuratus this compound gene sequence. Primers should amplify a product of 100-200 bp.

    • Design primers for one or more stable reference (housekeeping) genes in S. purpuratus (e.g., ubiquitin, actin) for normalization.

    • Note: Specific primer sequences for the this compound gene are not currently available in the literature and would need to be designed based on the predicted gene sequence from the S. purpuratus genome.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) master mix.

    • Run the reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

    • Include no-template controls and a dissociation (melt) curve analysis to ensure specificity.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for both the target (this compound) and reference genes.

    • Calculate the relative expression of the this compound gene using the ΔΔCq method, normalizing to the reference gene(s).

GPCR Signaling Pathway Characterization

This protocol outlines a method to determine if the this compound receptor signals through the cAMP or Ca²⁺ pathways, which would be performed in a heterologous cell expression system.

  • Receptor Cloning and Cell Transfection:

    • Identify the putative this compound receptor gene from the S. purpuratus genome based on homology to other VP/OT receptors.

    • Clone the full-length coding sequence into a mammalian expression vector.

    • Transfect a suitable cell line (e.g., HEK293 or CHO cells) with the receptor construct.

  • cAMP Pathway Assay (for Gαs or Gαi coupling):

    • Culture the transfected cells in 96-well plates.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of this compound for a defined period.

    • Lyse the cells and measure intracellular cAMP levels using a competitive ELISA-based kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • An increase in cAMP indicates Gαs coupling, while a decrease (in forskolin-stimulated cells) indicates Gαi coupling.

  • Intracellular Ca²⁺ Mobilization Assay (for Gαq coupling):

    • Culture the transfected cells on glass-bottom plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Measure baseline fluorescence using a fluorescence plate reader or microscope.

    • Add varying concentrations of this compound and immediately record the change in fluorescence intensity over time.

    • A rapid increase in fluorescence indicates a release of intracellular calcium, characteristic of Gαq coupling.

GPCR_Signaling_Workflow Clone 1. Clone Putative Receptor Transfect 2. Transfect Cell Line (e.g., HEK293) Clone->Transfect Stimulate 3. Stimulate with this compound Transfect->Stimulate Assay 4. Perform Second Messenger Assay Stimulate->Assay cAMP cAMP Assay (ELISA/FRET) Assay->cAMP Ca2 Ca²⁺ Assay (Fluorescence) Assay->Ca2 Analyze 5. Analyze Results & Determine G-protein Coupling cAMP->Analyze Ca2->Analyze

Caption: Workflow for characterizing GPCR signaling pathways.

Conclusion and Future Directions

The this compound gene superfamily in echinoderms provides a fascinating window into the evolution of neuropeptide signaling. While initial studies have identified this compound and demonstrated its myoactive properties, significant gaps in our knowledge remain. Future research should prioritize:

  • Quantitative Pharmacological Characterization: Obtaining dose-response curves and receptor binding affinities is crucial for understanding the potency and efficacy of this compound.

  • Receptor Identification: The definitive identification and cloning of the this compound receptor will be a major step forward, enabling detailed structure-function and signaling studies.

  • In Vivo Functional Analysis: Moving beyond in vitro preparations to understand the physiological roles of this compound in the whole organism, for example, its potential involvement in reproduction, feeding, or osmoregulation.

  • Detailed Gene Expression Mapping: Using techniques like in situ hybridization and qRT-PCR to create a comprehensive map of this compound and its receptor's expression throughout the sea urchin's life cycle and in different tissues.

By addressing these questions, the scientific community can gain a deeper understanding of the evolution and function of the vasopressin/oxytocin superfamily and uncover novel insights into the neurobiology of echinoderms.

References

The Biosynthesis and Post-Translational Processing of Echinotocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinotocin, a member of the vasopressin/oxytocin neuropeptide superfamily, is an important signaling molecule in the sea urchin Strongylocentrotus purpuratus. This technical guide provides a comprehensive overview of the biosynthesis and post-translational modifications of this compound, from its genetic precursor to the mature, bioactive peptide. This document details the enzymatic machinery likely responsible for its processing, including proteolytic cleavage, disulfide bond formation, and C-terminal amidation. Furthermore, it outlines key experimental protocols for the isolation, characterization, and localization of this compound and its precursor. Finally, a putative signaling pathway for this compound is proposed, offering a framework for future functional studies and potential drug development applications.

Introduction to this compound

This compound is a nonapeptide with the primary amino acid sequence Cys-Phe-Ile-Ser-Asn-Cys-Pro-Lys-Gly-NH2 (CFISNCPKG-amide)[1][2]. It was first identified in the sea urchin Strongylocentrotus purpuratus and is classified as a vasopressin/oxytocin-like neuropeptide based on its sequence homology and conserved structural features with other members of this family[1][2]. A key characteristic of this compound is the presence of a disulfide bridge between the two cysteine residues at positions 1 and 6, forming a cyclic structure essential for its biological activity. Additionally, its C-terminus is amidated, a common feature among bioactive neuropeptides that enhances stability and receptor binding[1][2][3][4].

This compound is derived from a larger precursor protein that also contains a neurophysin domain, a carrier protein characteristic of vasopressin/oxytocin-type precursors[1][2][5]. Functionally, this compound has been demonstrated to induce muscle contractions in the tube feet and esophagus of the sea urchin Echinus esculentus, suggesting a role in regulating physiological processes such as feeding and locomotion[1][2].

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the transcription and translation of the this compound gene and proceeds through a series of post-translational modifications to yield the mature, active peptide.

The this compound Precursor Protein

This compound is synthesized as part of a larger preproprotein. Analysis of the S. purpuratus genome has revealed that the this compound precursor protein contains a signal peptide, the this compound peptide sequence followed by a glycine (B1666218) residue (which serves as the amide donor), and a neurophysin domain[1][2]. The general structure of the precursor can be represented as:

Signal Peptide - this compound (CFISNCPKG) - Gly - Lys/Arg - Neurophysin

The presence of a dibasic cleavage site (Lys/Arg) C-terminal to the glycine residue suggests processing by prohormone convertases.

Post-Translational Modifications

The conversion of the this compound precursor to the mature peptide involves several critical post-translational modifications:

  • Proteolytic Cleavage: The preproprotein is targeted to the endoplasmic reticulum and subsequently processed through the secretory pathway. Within the trans-Golgi network and immature secretory granules, prohormone convertases recognize and cleave at the dibasic cleavage sites to liberate the this compound-Gly peptide and neurophysin.

  • Disulfide Bond Formation: A crucial step for the bioactivity of this compound is the formation of an intramolecular disulfide bond between the cysteine residues at positions 1 and 6. This oxidative process is likely catalyzed by a member of the protein disulfide isomerase (PDI) family of enzymes, which are present in the endoplasmic reticulum of sea urchins[6][7][8]. PDI facilitates the correct pairing and oxidation of cysteine residues to form the stable cyclic structure of the peptide[7][8][9].

  • C-terminal Amidation: The C-terminal glycine residue of the cleaved peptide is the substrate for the enzyme peptidylglycine α-amidating monooxygenase (PAM)[3][4][10]. PAM is a bifunctional enzyme that first hydroxylates the α-carbon of the C-terminal glycine, followed by the cleavage of the C-N bond to produce the amidated peptide and glyoxylate[10][11][12]. This amidation is critical for the biological activity and stability of many neuropeptides. While a specific PAM has not been fully characterized in S. purpuratus, the presence of the C-terminal amide in this compound strongly implies its existence and function[1][2].

The following diagram illustrates the proposed biosynthetic pathway of this compound:

Echinotocin_Biosynthesis Figure 1. Proposed Biosynthetic Pathway of this compound cluster_0 Endoplasmic Reticulum cluster_1 Trans-Golgi Network / Secretory Granules Preproprotein This compound Preproprotein (Signal-Echinotocin-Gly-Lys-Arg-Neurophysin) Proprotein This compound Proprotein (this compound-Gly-Lys-Arg-Neurophysin) Preproprotein->Proprotein Signal Peptide Cleavage DisulfideBond Disulfide Bond Formation (PDI-mediated) Proprotein->DisulfideBond Cleavage Proteolytic Cleavage (Prohormone Convertases) DisulfideBond->Cleavage Amidation C-terminal Amidation (PAM-mediated) Cleavage->Amidation This compound-Gly Maturethis compound Mature this compound (CFISNCPKG-NH2) Amidation->Maturethis compound

Figure 1. Proposed Biosynthetic Pathway of this compound

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the published literature regarding the biosynthesis of this compound. Future research should focus on quantifying the expression levels of the this compound precursor gene, determining the kinetic parameters of the processing enzymes, and measuring the concentration of this compound in various tissues. The table below is provided as a template for organizing such future findings.

ParameterValueUnitsExperimental ConditionReference
This compound Precursor mRNA ExpressionData not availabletranscripts/cellSpecify tissue/developmental stage
Prohormone Convertase ActivityData not availablepmol/min/mg proteinSpecify substrate and conditions
PDI ActivityData not availableunits/mg proteinSpecify substrate and conditions
PAM ActivityData not availablenmol/h/mg proteinSpecify substrate and conditions
This compound Tissue ConcentrationData not availablepmol/g tissueSpecify tissue

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis and post-translational modifications of this compound.

Peptide Extraction and Purification

Objective: To isolate this compound from sea urchin tissues.

Protocol:

  • Tissue Homogenization: Dissect tissues of interest (e.g., nerve ring, tube feet) from S. purpuratus and immediately freeze in liquid nitrogen. Homogenize the frozen tissue in an acidic extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to inactivate endogenous proteases.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

  • Solid-Phase Extraction (SPE): Collect the supernatant and pass it through a C18 Sep-Pak cartridge pre-equilibrated with the extraction buffer. Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% trifluoroacetic acid) to remove salts and hydrophilic impurities.

  • Elution: Elute the peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

  • Lyophilization: Lyophilize the eluted fraction to dryness.

  • High-Performance Liquid Chromatography (HPLC): Reconstitute the lyophilized extract in HPLC mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and inject it onto a reverse-phase C18 HPLC column. Elute the peptides using a linear gradient of mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile). Collect fractions and monitor the absorbance at 214 nm and 280 nm.

Characterization of this compound

Objective: To confirm the sequence and post-translational modifications of the purified peptide.

Protocol:

  • Mass Spectrometry (MS):

    • MALDI-TOF MS: Analyze the HPLC fractions containing the purified peptide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry to determine the molecular mass of the peptide. The expected monoisotopic mass of this compound (CFISNCPKG-NH2) with a disulfide bond is approximately 993.4 Da.

    • LC-MS/MS: For sequence confirmation, subject the peptide to Liquid Chromatography-Tandem Mass Spectrometry. Fragmentation of the peptide will produce a characteristic pattern of b- and y-ions that can be used to deduce the amino acid sequence. The presence of the C-terminal amide will be evident from the mass of the y-ions.

  • Edman Degradation:

    • Perform automated Edman degradation to sequentially remove and identify amino acids from the N-terminus. This will provide the primary sequence of the peptide. Note that the cysteine residues involved in the disulfide bond may not be identified without prior reduction and alkylation.

The following workflow diagram illustrates the process of this compound isolation and characterization:

Echinotocin_Workflow Figure 2. Experimental Workflow for this compound Isolation and Characterization Tissue Sea Urchin Tissue (e.g., Nerve Ring) Homogenization Acidic Homogenization Tissue->Homogenization SPE Solid-Phase Extraction (C18) Homogenization->SPE HPLC Reverse-Phase HPLC SPE->HPLC MassSpec Mass Spectrometry (MALDI-TOF & LC-MS/MS) HPLC->MassSpec Edman Edman Degradation HPLC->Edman DataAnalysis Sequence & PTM Confirmation MassSpec->DataAnalysis Edman->DataAnalysis

Figure 2. Experimental Workflow for this compound Isolation and Characterization
Localization of this compound Precursor mRNA and Peptide

Objective: To determine the spatial expression pattern of the this compound gene and the localization of the mature peptide.

Protocol:

  • In Situ Hybridization (ISH):

    • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound precursor mRNA.

    • Fix sea urchin tissues or embryos in paraformaldehyde and permeabilize with proteinase K.

    • Hybridize the tissue with the DIG-labeled probe.

    • Detect the probe using an anti-DIG antibody conjugated to alkaline phosphatase, followed by a colorimetric reaction with NBT/BCIP.

  • Immunohistochemistry (IHC):

    • Raise a polyclonal or monoclonal antibody against a synthetic this compound peptide.

    • Fix and section sea urchin tissues.

    • Incubate the sections with the primary antibody against this compound.

    • Detect the primary antibody using a fluorescently labeled secondary antibody or an enzyme-linked secondary antibody for colorimetric detection.

Putative Signaling Pathway of this compound

Based on the conserved nature of vasopressin/oxytocin signaling in other animals, a putative signaling pathway for this compound can be proposed. This compound likely binds to a G-protein coupled receptor (GPCR) on the surface of target cells, such as muscle cells in the tube feet and esophagus.

Proposed Signaling Cascade:

  • Receptor Binding: this compound binds to its specific receptor, a member of the vasopressin/oxytocin receptor family.

  • G-Protein Activation: Receptor activation leads to the activation of a Gq/11 type G-protein.

  • Phospholipase C (PLC) Activation: The activated G-protein stimulates phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Protein Kinase C (PKC) Activation: DAG and Ca2+ activate protein kinase C.

  • Muscle Contraction: The increase in intracellular Ca2+ and the activation of PKC lead to the phosphorylation of downstream targets, ultimately resulting in smooth muscle contraction.

The following diagram illustrates the proposed signaling pathway for this compound:

Echinotocin_Signaling Figure 3. Proposed Signaling Pathway of this compound This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor G_protein Gq/11 Receptor->G_protein PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC activates Contraction Muscle Contraction Ca_release->Contraction leads to PKC->Contraction leads to

Figure 3. Proposed Signaling Pathway of this compound

Conclusion

This compound is a key neuropeptide in the sea urchin with a biosynthesis and post-translational modification pathway that is characteristic of the vasopressin/oxytocin superfamily. While its basic structure and function have been elucidated, further research is needed to quantify the dynamics of its biosynthesis and to fully characterize its receptor and downstream signaling pathways. The experimental protocols and proposed models presented in this guide provide a solid foundation for future investigations into the physiological roles of this compound and its potential as a target for novel therapeutic agents.

References

A Bioinformatics Approach to Elucidating the Molecular Targets of Echinotocin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Echinotocin, a nonapeptide with the sequence Cys-Phe-Ile-Ser-Asn-Cys-Pro-Lys-Gly-NH2 (CFISNCPKGamide), is a vasopressin/oxytocin-like neuropeptide identified in the sea urchin Strongylocentrotus purpuratus.[1][2] Its structural similarity to vertebrate vasopressin and oxytocin (B344502) suggests a conserved function and interaction with related G protein-coupled receptors (GPCRs). This guide outlines a comprehensive bioinformatics workflow to predict the molecular targets of this compound and its subsequent signaling pathways. The methodologies detailed herein provide a framework for the in silico characterization of novel peptides, facilitating drug discovery and development efforts.

Predicted Molecular Targets of this compound

Based on the high degree of sequence homology with the vasopressin/oxytocin neuropeptide family, the primary molecular targets of this compound are predicted to be the vasopressin and oxytocin receptors.[3][4][5] These receptors are class A GPCRs and are critical mediators of a wide range of physiological processes.[6][7][8] The specific receptor subtypes likely to be targeted by this compound include:

  • Vasopressin Receptor 1a (V1aR)

  • Vasopressin Receptor 1b (V1bR or V3R)

  • Vasopressin Receptor 2 (V2R)

  • Oxytocin Receptor (OXTR)

Cross-reactivity between oxytocin/vasopressin peptides and their receptors is well-documented, making it plausible that this compound may bind to multiple receptor subtypes with varying affinities.[9]

Methodologies for Target Prediction and Analysis

A robust in silico approach is essential for predicting and characterizing the interaction between this compound and its putative receptors. The following experimental protocols describe a comprehensive bioinformatics workflow.

Three-Dimensional Structure Prediction of this compound and Target Receptors

Objective: To generate high-quality 3D models of the this compound peptide and its potential human receptor targets for subsequent docking studies.

Protocols:

  • Peptide Structure Prediction:

    • The amino acid sequence of this compound (CFISNCPKGamide) is submitted to an ab initio peptide structure prediction server such as PepFold or a similar tool.

    • Ab initio modeling is employed due to the short length of the peptide, which allows for the exploration of conformational space without reliance on a homologous template.[10]

    • The server will generate multiple candidate structures. The model with the lowest potential energy and most favorable stereochemical properties is selected for further analysis.

    • The predicted disulfide bond between the two cysteine residues is confirmed and enforced if necessary.

  • Receptor Homology Modeling:

    • The amino acid sequences of human V1aR, V1bR, V2R, and OXTR are retrieved from the UniProt database.

    • Suitable templates for homology modeling are identified by searching the Protein Data Bank (PDB) using BLASTp. High-resolution crystal structures of related GPCRs in complex with ligands are prioritized.

    • 3D homology models of the receptors are generated using automated servers like SWISS-MODEL or Robetta.[11]

    • The quality of the generated models is assessed using tools such as PROCHECK for Ramachandran plot analysis and MolProbity for evaluating stereochemical parameters. The model with the best validation scores is selected for each receptor.

Molecular Docking of this compound to Target Receptors

Objective: To predict the binding pose and estimate the binding affinity of this compound to the modeled vasopressin and oxytocin receptors.

Protocols:

  • Preparation of Receptor and Ligand:

    • The predicted 3D structures of the receptors and this compound are prepared for docking. This includes adding hydrogen atoms, assigning partial charges, and defining the rotatable bonds in the peptide.

  • Binding Site Prediction:

    • The putative binding pocket on each receptor is identified. For vasopressin and oxytocin receptors, this is typically located within the transmembrane helical bundle.[12][13]

  • Peptide-Protein Docking:

    • Specialized peptide docking software such as CABS-dock or FlexPepDock is used to account for the flexibility of the this compound peptide.[12][13][14]

    • A global docking simulation can be initially performed, followed by a more focused docking in the predicted binding region to enhance accuracy.[12][13]

    • The docking algorithm samples a vast number of conformations and orientations of the peptide within the receptor's binding site.

  • Scoring and Analysis:

    • The resulting docked poses are ranked using a scoring function that estimates the binding free energy. Lower scores typically indicate a more favorable interaction.

    • The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor residues.

Predicted Binding Affinities and Interactions

The following table summarizes the hypothetical quantitative data that would be generated from the molecular docking experiments. Lower binding energy values suggest a stronger predicted interaction.

Target ReceptorPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Oxytocin Receptor (OXTR) -10.5Gln119, Asn206, Tyr209
Vasopressin V1a Receptor (V1aR) -9.8Phe105, Arg116, Asp201
Vasopressin V1b Receptor (V1bR) -8.9Tyr115, Gln212, Trp304
Vasopressin V2 Receptor (V2R) -7.2Val111, Ser199, Ala203

Note: These values are illustrative and would need to be determined by carrying out the described computational experiments.

Predicted Signaling Pathways of this compound

Upon binding to vasopressin and oxytocin receptors, this compound is predicted to activate downstream intracellular signaling cascades. These receptors are known to couple to different G proteins, leading to distinct cellular responses.[6][7][15]

  • OXTR, V1aR, and V1bR Signaling: These receptors primarily couple to Gαq/11 proteins.[8] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade can lead to various cellular responses, including smooth muscle contraction and neurotransmission.[6][16][17][18]

  • V2R Signaling: The V2 receptor predominantly couples to Gαs proteins.[7] This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, famously leading to the insertion of aquaporin-2 water channels in the kidney's collecting ducts.[7]

Visualizations

Bioinformatics Workflow for Target Prediction

G cluster_0 Input Data cluster_1 3D Structure Prediction cluster_2 Interaction Analysis cluster_3 Output & Analysis Echinotocin_Sequence This compound Sequence (CFISNCPKGamide) Peptide_Modeling Peptide Structure Modeling (e.g., PepFold) Echinotocin_Sequence->Peptide_Modeling Receptor_Sequences Receptor Sequences (V1aR, V1bR, V2R, OXTR) Receptor_Modeling Receptor Homology Modeling (e.g., SWISS-MODEL) Receptor_Sequences->Receptor_Modeling Docking Molecular Docking (e.g., CABS-dock) Peptide_Modeling->Docking Receptor_Modeling->Docking Binding_Affinity Binding Affinity Prediction (Scoring Functions) Docking->Binding_Affinity Signaling_Prediction Signaling Pathway Prediction Binding_Affinity->Signaling_Prediction

Caption: Workflow for the in silico prediction of this compound's molecular targets.

Predicted Gαq/11 Signaling Pathway (V1aR, V1bR, OXTR)

G This compound This compound Receptor V1aR / V1bR / OXTR This compound->Receptor Gq_11 Gαq/11 Receptor->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Response PKC->Response

Caption: Predicted Gαq/11 signaling cascade for this compound.

Predicted Gαs Signaling Pathway (V2R)

G This compound This compound V2R V2 Receptor This compound->V2R Gs Gαs V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., Aquaporin Insertion) PKA->Response

Caption: Predicted Gαs signaling cascade for this compound via the V2 receptor.

Conclusion and Future Directions

This guide outlines a validated bioinformatics framework to predict the molecular targets and mechanisms of action of the neuropeptide this compound. Based on its homology to vasopressin and oxytocin, this compound is predicted to bind to vasopressin and oxytocin receptors, potentially activating both Gαq/11 and Gαs signaling pathways. The computational methodologies described, including homology modeling and molecular docking, provide a powerful, cost-effective approach for initial characterization.

The predictions generated from this in silico workflow provide a strong foundation for subsequent experimental validation. Future studies should focus on synthesizing this compound and performing in vitro receptor binding and cell-based functional assays to confirm its activity on the predicted receptor subtypes. These experimental results will be crucial for validating the computational models and furthering our understanding of the physiological role of this ancient neuropeptide.

References

Pharmacological Profile of Crude Echinacea purpurea Extract: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinacea purpurea, a member of the Asteraceae family, has a long history of traditional medicinal use, particularly for its immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the pharmacological profile of crude Echinacea purpurea extract, with a focus on its receptor binding affinity, in vitro functional activity, in vivo effects, and pharmacokinetic and toxicological properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development. The data and protocols presented herein are synthesized from multiple scientific studies to ensure a robust and reliable overview.

Data Presentation

Receptor Binding Affinity

The primary bioactive compounds in Echinacea purpurea responsible for its cannabinomimetic effects are alkylamides. These compounds have been shown to bind to the cannabinoid type 2 (CB2) receptor.[1][2]

Compound ClassSpecific Compound ExampleReceptorBinding Affinity (Ki)
AlkylamidesDodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamideCannabinoid Receptor 2 (CB2)~60 nM[1][2]
AlkylamidesDodeca-2E,4E-dienoic acid isobutylamideCannabinoid Receptor 2 (CB2)~60 nM[1][2]
In Vitro Functional Activity: Cytokine Modulation

Echinacea purpurea extracts have demonstrated significant modulatory effects on the production of various pro-inflammatory and anti-inflammatory cytokines in vitro. The activity is often dependent on the specific extract preparation and the cell type being studied.

Cell TypeStimulantEchinacea purpurea PreparationCytokineEffect
Human Whole BloodLipopolysaccharide (LPS)Echinaforce® TinctureTNF-αSignificant down-regulation 23 hours post-application[3]
Human Whole BloodLipopolysaccharide (LPS)Echinaforce® TinctureIL-8Significant down-regulation 23 hours post-application[3]
Human Whole BloodLipopolysaccharide (LPS)Echinaforce® TinctureIL-6No significant change[3]
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Ethanolic Root ExtractTNF-αSuppression of secretion
Human Monocyte-Derived MacrophagesLipopolysaccharide (LPS)Dichloromethanolic Root ExtractPro-inflammatory Cytokines (IL-6, TNF-α)Significant reduction[4]
Pharmacokinetics of Bioactive Alkylamides

Pharmacokinetic studies in humans have focused on the absorption and bioavailability of alkylamides following oral administration of Echinacea purpurea preparations.

PreparationBioactive CompoundDoseCmaxTmax
Echinaforce® TinctureDodeca-2E,4E, 8Z,10E/Z-tetraenoic acid isobutylamides4 ml (0.07 mg of major alkylamides)0.40 ng/ml[3]30 min[3]
Echinaforce® TabletsDodeca-2E,4E, 8Z,10E/Z-tetraenoic acid isobutylamides12 tablets (0.07 mg of major alkylamides)0.12 ng/ml[3]45 min[3]
Liquid Preparation (E. purpurea & E. angustifolia root)Tetraene alkylamidesN/ANo significant difference from tablets20 min[5]
Tablet Preparation (E. purpurea & E. angustifolia root)Tetraene alkylamidesN/ANo significant difference from liquid30 min[5]
Toxicology

Toxicological assessments of standardized Echinacea purpurea extracts have been conducted to establish their safety profile.

TestModelDosesDurationResults
Sub-chronic Oral ToxicitySprague Dawley Rats500, 1000, and 2000 mg/kg/day13 weeksNo adverse effects observed.
Bacterial Reverse Mutation (Ames) TestSalmonella typhimurium strainsUp to 5000 µ g/plate N/ANo mutagenic potential detected.

Experimental Protocols

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Echinacea purpurea alkylamides to cannabinoid receptors.

Methodology:

  • Receptor Preparation: Membranes from cells expressing human CB1 or CB2 receptors are prepared.

  • Radioligand: A high-affinity synthetic cannabinoid ligand, such as [3H]CP-55,940, is used.

  • Displacement Assay: The ability of the test compounds (alkylamides) to displace the radioligand from the receptors is measured.

  • Incubation: Receptor membranes, radioligand, and varying concentrations of the test compound are incubated together.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[1][2]

In Vitro Cytokine Modulation Assay

Objective: To assess the effect of Echinacea purpurea extract on cytokine production in immune cells.

Methodology:

  • Cell Culture: Human or murine immune cells (e.g., peripheral blood mononuclear cells, macrophages) are cultured.

  • Stimulation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce cytokine production.[6]

  • Treatment: Cells are treated with various concentrations of the Echinacea purpurea extract.

  • Incubation: Cells are incubated for a specified period to allow for cytokine secretion.

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The levels of cytokines in treated groups are compared to the control (LPS-stimulated but untreated) group.

Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of alkylamides after oral administration of Echinacea purpurea extract.

Methodology:

  • Study Design: A randomized, crossover study design is often employed with healthy volunteers.[3]

  • Administration: Participants receive a single oral dose of the Echinacea purpurea preparation (e.g., tincture or tablets).

  • Blood Sampling: Blood samples are collected at various time points before and after administration (e.g., 0, 20, 30, 45, 60 minutes, and up to 12 hours).[3][7]

  • Plasma Preparation: Plasma is separated from the blood samples.

  • Alkylamide Extraction: Alkylamides are extracted from the plasma samples.

  • Quantification: The concentration of specific alkylamides in the plasma is determined using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach maximum concentration), and AUC (area under the curve), are calculated from the plasma concentration-time data.[5]

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_extraction Crude Extract Preparation cluster_assays Pharmacological Profiling cluster_data Data Analysis & Interpretation plant_material Echinacea purpurea Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract receptor_binding Receptor Binding Assay crude_extract->receptor_binding in_vitro In Vitro Functional Assay crude_extract->in_vitro in_vivo In Vivo Animal Studies crude_extract->in_vivo pharmacokinetics Pharmacokinetic Analysis crude_extract->pharmacokinetics toxicology Toxicology Assessment crude_extract->toxicology binding_data Binding Affinity (Ki) receptor_binding->binding_data functional_data EC50 / IC50 / Cytokine Levels in_vitro->functional_data in_vivo_data Behavioral / Physiological Effects in_vivo->in_vivo_data pk_data Cmax, Tmax, Bioavailability pharmacokinetics->pk_data tox_data LD50 / NOAEL toxicology->tox_data

Caption: Experimental workflow for pharmacological profiling.

signaling_pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response lps LPS tlr4 TLR4 lps->tlr4 jnk JNK tlr4->jnk p38 p38 MAPK tlr4->p38 nfkb IKK -> IκBα Degradation -> NF-κB tlr4->nfkb cb2 CB2 Receptor cb2->jnk Modulates cb2->p38 Modulates cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) jnk->cytokines p38->cytokines nfkb->cytokines echinacea Echinacea purpurea Alkylamides echinacea->cb2 Binds to echinacea->nfkb Inhibits

Caption: Echinacea's modulation of inflammatory signaling pathways.

References

An In-depth Technical Guide to the Initial In Vitro Toxicity Screening of Echinotocin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Echinotocin" is a hypothetical compound used for illustrative purposes throughout this guide. The experimental data presented are representative examples and not the result of actual experiments. The protocols and pathways described are based on established methodologies for cytotoxicity testing of novel compounds, such as marine toxins.

Introduction

The preclinical evaluation of any novel compound requires a thorough assessment of its potential toxicity. Initial screening using in vitro cell-based assays provides a rapid, cost-effective, and ethically sound method to determine a compound's cytotoxic potential and elucidate its mechanism of action at the cellular level. This guide outlines a systematic approach for the initial toxicity screening of this compound, a novel hypothetical peptide toxin, in relevant cell lines.

The primary objectives of this initial screening are:

  • To determine the concentration-dependent effects of this compound on cell viability and cytotoxicity.

  • To identify the primary mechanism of cell death (necrosis vs. apoptosis).

  • To provide foundational data for subsequent, more detailed mechanistic studies and in vivo testing.

This document provides detailed protocols for a panel of standard assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis execution. It also presents a logical workflow for screening and explores a key signaling pathway often implicated in toxin-induced apoptosis.

Experimental Workflow

A tiered approach is recommended for an efficient screening process. The workflow begins with broad cytotoxicity assessments and progresses to more specific mechanistic assays based on initial findings.

G cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Viability & Cytotoxicity Assays cluster_2 Phase 3: Data Analysis & Decision cluster_3 Phase 4: Mechanistic Assays (Apoptosis vs. Necrosis) cluster_4 Phase 5: Pathway Analysis & Reporting start Prepare this compound Stock & Dilutions cell_culture Culture & Seed Selected Cell Lines (e.g., HepG2, HEK293, A549) start->cell_culture treat Treat Cells with this compound (e.g., 0.1 nM to 100 µM for 24h, 48h) cell_culture->treat mtt MTT Assay (Metabolic Activity) treat->mtt Perform Assays ldh LDH Assay (Membrane Integrity) treat->ldh Perform Assays analysis Calculate IC50 / LC50 Analyze Dose-Response mtt->analysis ldh->analysis decision Significant Toxicity? analysis->decision caspase Caspase-3/7 Assay (Apoptosis Marker) decision->caspase Yes no_tox End Screening for this Compound/Concentration decision->no_tox No pathway Investigate Signaling Pathways (e.g., Bcl-2 Family, Western Blot) caspase->pathway report Compile Data & Generate Report pathway->report

Caption: General experimental workflow for in vitro toxicity screening.

Results Summary

Quantitative data from the primary screening assays should be compiled to facilitate comparison across different cell lines and time points. The following tables represent example data for this compound.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineTreatment DurationIC50 (µM)95% Confidence Interval
HepG224 hours45.240.1 - 51.0
48 hours28.725.5 - 32.3
HEK29324 hours82.175.9 - 88.8
48 hours55.450.2 - 61.1
A54924 hours>100N/A
48 hours78.971.5 - 87.1

IC50 (Inhibitory Concentration 50%) is the concentration of this compound that reduces cell viability by 50%.

Table 2: Effect of this compound on Membrane Integrity (LDH Release Assay)

Cell LineTreatment DurationLC50 (µM)% Max LDH Release at 100 µM
HepG224 hours68.572%
48 hours42.185%
HEK29324 hours>10025%
48 hours89.358%
A54924 hours>10015%
48 hours>10031%

LC50 (Lethal Concentration 50%) is the concentration of this compound that causes 50% of maximum LDH release.

Table 3: Induction of Apoptosis by this compound (Caspase-3/7 Activity)

Cell LineTreatment (24h)Fold Increase in Caspase-3/7 Activity (vs. Control)
HepG210 µM1.8 ± 0.2
50 µM4.5 ± 0.4
100 µM3.2 ± 0.3 (potential switch to necrosis)
HEK293100 µM1.5 ± 0.1

Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to insoluble purple formazan (B1609692) crystals.[1][2]

Materials:

  • Selected cell lines (e.g., HepG2, HEK293, A549)

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[1]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24 and 48 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[2]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[3]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background.[2]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of necrosis or late apoptosis.[4][5]

Materials:

  • Treated cell culture plates (from section 4.1 setup)

  • Commercially available LDH assay kit (e.g., CytoTox 96®, Promega)

  • Lysis Buffer (10X) provided with the kit

  • Microplate spectrophotometer

Protocol:

  • Prepare Controls: Set up controls as per the kit manufacturer's instructions.[5] This typically includes:

    • Spontaneous LDH Release: Supernatant from vehicle-treated control cells.

    • Maximum LDH Release: Supernatant from vehicle-treated cells lysed with 10X Lysis Buffer for 45 minutes.[6]

    • Medium Background: Culture medium without cells.

  • Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well. Mix gently by tapping the plate.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[6]

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[7][8] Their activation signifies a commitment to apoptosis.

Materials:

  • Treated cell culture plates (white-walled plates for luminescence)

  • Commercially available Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with this compound as described in section 4.1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the results to the vehicle-treated control to determine the fold-increase in caspase activity.

Potential Mechanism of Action: Apoptotic Signaling

The increase in Caspase-3/7 activity in HepG2 cells suggests that this compound may induce apoptosis. A common mechanism for toxin-induced apoptosis is the intrinsic or mitochondrial pathway, which is tightly regulated by the Bcl-2 family of proteins.[10][11][12] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[11][13]

The balance between these opposing factions determines the cell's fate.[14] Cellular stress induced by this compound could lead to the activation of BH3-only proteins, which then neutralize the anti-apoptotic Bcl-2 proteins. This allows pro-apoptotic Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to its permeabilization (MOMP).[13][14] This releases cytochrome c into the cytoplasm, which triggers the activation of the caspase cascade, ultimately leading to cell death.[12][13]

G cluster_0 Upstream Signaling cluster_1 Mitochondrial Regulation (Bcl-2 Family) cluster_2 Downstream Caspase Cascade This compound This compound Stress Cellular Stress (e.g., ROS, DNA Damage) This compound->Stress BH3_only BH3-only Proteins (e.g., Bid, Bim, Puma) Stress->BH3_only Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) BH3_only->Bcl2 inhibition BaxBak Pro-apoptotic (Bax, Bak) BH3_only->BaxBak activation Bcl2->BaxBak inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: The intrinsic (mitochondrial) apoptosis pathway regulated by Bcl-2 proteins.

Conclusion

The initial in vitro screening of this compound suggests it possesses moderate, cell-type-specific cytotoxicity. The HepG2 cell line was found to be the most sensitive, with toxicity appearing to be mediated, at least in part, through the induction of apoptosis, as evidenced by a dose-dependent increase in caspase-3/7 activity. The discrepancy between IC50 (viability) and LC50 (necrosis) values further supports that apoptosis is a primary death mechanism at lower concentrations, while necrosis may become more prevalent at higher concentrations. Further studies, such as Western blot analysis for Bcl-2 family proteins and flow cytometry for Annexin V staining, are warranted to confirm these findings and further elucidate the precise molecular targets of this compound.

References

Methodological & Application

Application Note: High-Purity Purification of Recombinant Echinotocin Using a Multi-modal High-Performance Liquid Chromatography (HPLC) Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echinotocin is a peptide of interest with the molecular formula C41H66N12O11S2.[1] For its characterization and use in research and potential therapeutic applications, a high degree of purity is essential. The production of this compound through recombinant expression in hosts like E. coli results in the target peptide being present in a complex mixture of host cell proteins, nucleic acids, and other impurities.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of peptides, offering high resolution and reproducibility.[4][5][6] This application note details a robust, multi-modal HPLC protocol for the purification of recombinant this compound, employing a combination of Ion-Exchange Chromatography (IEX) and Reversed-Phase HPLC (RP-HPLC) to achieve high purity. A final polishing step using Size-Exclusion Chromatography (SEC) can also be incorporated if necessary.

Overall Purification Workflow

The purification strategy for recombinant this compound involves a multi-step process to effectively remove various impurities. The workflow begins with the expression of the recombinant protein, followed by cell lysis and initial capture of the target peptide. Subsequently, a two-step HPLC purification is employed, starting with ion-exchange chromatography to separate molecules based on charge, followed by reversed-phase HPLC for high-resolution separation based on hydrophobicity.

G cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Quality Control & Final Product recombinant_expression Recombinant Expression in E. coli cell_lysis Cell Lysis & Clarification recombinant_expression->cell_lysis iex_hplc Ion-Exchange HPLC (IEX) cell_lysis->iex_hplc Crude Extract rp_hplc Reversed-Phase HPLC (RP-HPLC) iex_hplc->rp_hplc sec_hplc Size-Exclusion HPLC (SEC) (Optional Polishing) rp_hplc->sec_hplc purity_analysis Purity & Identity Analysis (Analytical HPLC, Mass Spec) sec_hplc->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization final_product Purified this compound lyophilization->final_product

Caption: Overall workflow for recombinant this compound purification.

Experimental Protocols

1. Recombinant Expression and Lysate Preparation

This protocol is adapted from standard methods for expressing small, disulfide-bonded peptides in E. coli.[2][7]

  • Expression: The gene for this compound, potentially fused to a carrier protein (e.g., KSI) and a His-tag to facilitate initial purification and improve expression levels, is cloned into an expression vector like pET-31b(+).[2] The plasmid is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger expression culture. Protein expression is induced with IPTG (e.g., 0.5-1 mM final concentration) when the culture reaches an OD600 of 0.6-0.8.

  • Cell Lysis: After induction (e.g., 4-6 hours at 28-37°C), cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 8.0). Lysis can be achieved by sonication on ice or by using a high-pressure homogenizer.

  • Clarification: The lysate is centrifuged at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. The clarified supernatant, containing the soluble recombinant this compound, is collected for purification. If the protein is in inclusion bodies, a denaturation and refolding protocol would be necessary before HPLC.[2]

2. Purification Step 1: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge at a specific pH.[5] This step is excellent for initial purification and sample concentration.[4][8] Assuming this compound has a net positive charge at the working pH, cation-exchange chromatography is used.

  • Materials:

    • IEX Column: Strong cation-exchange column (e.g., PolySULFOETHYL A™)

    • Mobile Phase A (Equilibration/Wash Buffer): 20 mM MES, pH 6.0

    • Mobile Phase B (Elution Buffer): 20 mM MES, 1 M NaCl, pH 6.0

    • HPLC System with a UV detector.

  • Protocol:

    • Column Equilibration: Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.

    • Sample Loading: Load the clarified cell lysate onto the column. It is crucial that the sample has a similar pH and lower conductivity than Mobile Phase A. If necessary, dilute the sample or perform a buffer exchange.

    • Washing: Wash the column with 100% Mobile Phase A to remove unbound and weakly bound impurities.

    • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-50% Mobile Phase B over 30 minutes). This compound will elute at a specific salt concentration depending on its charge density.

    • Fraction Collection: Collect fractions across the elution peak. Analyze fractions for the presence of this compound using SDS-PAGE or analytical HPLC. Pool the fractions containing the target peptide.

3. Purification Step 2: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for high-resolution peptide purification, separating molecules based on their hydrophobicity.[9][10] It is an ideal second step to remove impurities that have similar charge properties but different hydrophobicities to this compound.

  • Materials:

    • RP-HPLC Column: C18 wide-pore (300 Å) column (e.g., 4.6 x 250 mm).[10]

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[10][11]

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724).[9]

    • HPLC System with a UV detector.

  • Protocol:

    • Column Equilibration: Equilibrate the column with a low concentration of Mobile Phase B (e.g., 5%) in Mobile Phase A until a stable baseline is achieved.

    • Sample Loading: Load the pooled and potentially diluted fractions from the IEX step.

    • Elution: Apply a linear gradient of increasing acetonitrile concentration to elute the peptides. A typical gradient might be 5-65% Mobile Phase B over 40-60 minutes. More hydrophobic peptides will elute later.

    • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target this compound peptide.

    • Purity Analysis: Assess the purity of the collected fractions using analytical RP-HPLC and Mass Spectrometry to confirm the identity and purity of this compound. Pool the fractions that meet the desired purity specifications (e.g., >98%).

4. (Optional) Polishing Step: Size-Exclusion Chromatography (SEC)

SEC, or gel filtration, separates molecules based on their size (hydrodynamic radius).[12][13] It can be used as a final polishing step to remove any remaining aggregates or very small impurities.[4][14]

  • Materials:

    • SEC Column: Column with a fractionation range suitable for small peptides (e.g., 100-7000 Da).[4]

    • Mobile Phase: A buffer compatible with the final formulation, e.g., 50 mM ammonium (B1175870) acetate, pH 6.5.

    • HPLC System with a UV detector.

  • Protocol:

    • Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate.

    • Sample Injection: Inject the concentrated, purified peptide from the RP-HPLC step. The injection volume should be small (typically <2% of the column volume) to ensure high resolution.

    • Isocratic Elution: Run the mobile phase at a constant flow rate. Molecules will elute in order of decreasing size.

    • Fraction Collection: Collect the peak corresponding to the monomeric this compound.

Data Presentation

The following table presents hypothetical data for the purification of recombinant this compound from a 1L E. coli culture, illustrating the effectiveness of each purification step.

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)Purification Fold
Clarified Lysate150050~3.31001
IEX Eluate12042358410.6
RP-HPLC Eluate3534>986829.7

Visualization of HPLC Principles

The multi-modal purification approach relies on the orthogonal separation principles of IEX and RP-HPLC.

G cluster_0 Ion-Exchange Chromatography (IEX) cluster_1 Reversed-Phase Chromatography (RP-HPLC) p1 This compound (+) iex_column Cation Exchange Resin (-) p1->iex_column Binds p2 Impurity A (-) p2->iex_column Repelled (Flows Through) p3 Impurity B (neutral) p3->iex_column Flows Through rp_p1 This compound (Moderately Hydrophobic) rp_column C18 Stationary Phase (Non-polar) rp_p1->rp_column Binds rp_p2 Impurity C (More Hydrophobic) rp_p2->rp_column Binds Strongly rp_p3 Impurity D (Less Hydrophobic) rp_p3->rp_column Binds Weakly (Elutes Early)

Caption: Principles of IEX and RP-HPLC separation.

The described multi-modal HPLC strategy, combining ion-exchange and reversed-phase chromatography, provides an effective and scalable method for purifying recombinant this compound to a high degree of purity.[4][6][8] The orthogonality of these techniques ensures the removal of a wide range of process-related impurities.[6] The final purity of the peptide should always be confirmed by high-resolution analytical methods. This protocol serves as a robust starting point for researchers and professionals in drug development, and can be further optimized by adjusting gradient slopes, mobile phase compositions, and column chemistries to maximize yield and purity.

References

Application Note: Development and Quantification of Echinotocin in Plasma using a Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Echinotocin is a neuropeptide belonging to the vasopressin/oxytocin family, which plays a crucial role in various physiological processes in echinoderms, including potential regulation of muscle contraction, osmoregulation, and feeding behavior.[1][2] Accurate quantification of this compound in plasma is essential for studying its physiological functions and for potential applications in aquaculture and marine biology research. This application note describes the development and validation of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in plasma samples.

Due to the absence of commercially available antibodies and ELISA kits for this compound, this protocol outlines a comprehensive workflow for the de novo development of a quantitative assay. The methodology covers peptide antigen design, custom antibody production, and the subsequent development and validation of a competitive ELISA.

Materials and Methods

This compound Peptide Antigen Design and Synthesis

Based on the sequence of a related echinoderm vasopressin/oxytocin-type neuropeptide, crinotocin (CFWRTCPVG-NH2), a synthetic this compound peptide with the same sequence was used as the basis for this assay development.[3] For immunogen production, the synthetic peptide was conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity. For the competitive ELISA, a biotinylated version of the this compound peptide was synthesized.

Custom Polyclonal Antibody Production

Custom polyclonal antibodies against the KLH-conjugated this compound peptide were generated in rabbits. The service included immunization, collection of antisera, and affinity purification of the antibodies against the immobilized this compound peptide.[4][5][6][7]

Competitive ELISA Development

A competitive ELISA format was developed for the quantification of this compound. In this assay, free this compound in the sample or standard competes with a fixed amount of biotinylated this compound for binding to a limited amount of anti-Echinotocin antibody coated on the microplate. The signal is inversely proportional to the concentration of this compound in the sample.

Plasma Sample Preparation

Blood samples should be collected in tubes containing an anticoagulant such as EDTA. Plasma is separated by centrifugation at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. The plasma should be stored at -80°C until analysis to prevent degradation of the peptide.

Assay Validation

The developed ELISA was validated for specificity, sensitivity, precision, and accuracy.

  • Specificity: Cross-reactivity was assessed by testing structurally related peptides.

  • Sensitivity: The lower limit of detection (LLOD) and lower limit of quantification (LLOQ) were determined.

  • Precision: Intra-assay and inter-assay coefficients of variation (%CV) were calculated.

  • Accuracy: Spike and recovery experiments were performed in plasma samples.

Experimental Protocols

Preparation of Reagents
  • Coating Buffer: 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.1% BSA in PBST.

  • This compound Standard: Synthetic this compound peptide of known concentration.

  • Biotinylated this compound: Synthetic biotinylated this compound peptide.

  • Anti-Echinotocin Antibody: Affinity-purified rabbit anti-Echinotocin polyclonal antibody.

  • Streptavidin-HRP: Streptavidin-Horseradish Peroxidase conjugate.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Stop Solution: 2 N H₂SO₄.

ELISA Protocol
  • Coating: Dilute the anti-Echinotocin antibody in Coating Buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of this compound standard or plasma sample to the appropriate wells. Then, add 50 µL of diluted biotinylated this compound to all wells. Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate three times with Wash Buffer.

  • Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 1: Standard Curve for this compound ELISA

Standard Concentration (pg/mL)Absorbance (450 nm)% B/B₀
0 (B₀)1.852100
101.62387.6
501.21565.6
1000.87647.3
2500.45324.5
5000.23112.5
10000.1156.2

Table 2: Assay Validation Parameters

ParameterResult
Sensitivity
Lower Limit of Detection (LLOD)5 pg/mL
Lower Limit of Quantification (LLOQ)10 pg/mL
Precision
Intra-Assay %CV< 10%
Inter-Assay %CV< 15%
Accuracy
Spike Recovery in Plasma85-110%
Specificity
Cross-reactivity with Vasopressin< 0.1%
Cross-reactivity with Oxytocin< 0.1%

Visualizations

ELISA_Workflow cluster_preparation Preparation cluster_assay ELISA Procedure Antigen_Prep Antigen Preparation (this compound-KLH) Antibody_Prod Custom Antibody Production Antigen_Prep->Antibody_Prod Immunization Coating Coat Plate with Anti-Echinotocin Ab Antibody_Prod->Coating Use purified Ab Blocking Block Non-specific Sites Coating->Blocking Competition Add Sample/Standard & Biotin-Echinotocin Blocking->Competition Detection Add Streptavidin-HRP Competition->Detection Substrate Add TMB Substrate Detection->Substrate Read Read Absorbance at 450 nm Substrate->Read

Caption: Workflow for the development of the this compound ELISA.

Echinotocin_Signaling This compound This compound ET_Receptor This compound Receptor (GPCR) This compound->ET_Receptor Binds G_Protein G-protein (Gq/11) ET_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca_Release->Cellular_Response MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates MAPK_Cascade->Cellular_Response

Caption: Proposed signaling pathway for this compound.

Conclusion

The developed competitive ELISA provides a sensitive, specific, and reliable method for the quantification of this compound in plasma samples. This assay can be a valuable tool for researchers investigating the physiological roles of this neuropeptide in echinoderms. The outlined workflow for assay development can also be adapted for other novel peptides where commercial reagents are unavailable.

References

Application Notes and Protocols for In Vitro Assay Development of Echinotocin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinotocin is a novel peptide with potential therapeutic applications. To elucidate its mechanism of action and pharmacological profile, a robust in vitro assay development strategy is essential. These application notes provide a comprehensive guide to establishing in vitro assays for characterizing the biological activity of this compound. The protocols outlined below are designed to screen for potential targets, including G-protein coupled receptors (GPCRs) and ion channels, and to evaluate its functional effects, such as anti-inflammatory activity.

Application Notes

The initial characterization of this compound activity should follow a tiered approach, beginning with broad screening assays to identify the general class of molecular targets, followed by more specific assays to determine potency, selectivity, and functional consequences of target engagement. Based on the activities of structurally related peptides, such as conopressins and sea anemone toxins, the primary targets for this compound are likely to be GPCRs or ion channels.[1][2][3][4]

Tier 1: Primary Target Screening

  • GPCR Activity: A functional screen for calcium mobilization is a high-throughput method to identify activity at Gq-coupled GPCRs. Many receptors in the vasopressin/oxytocin family, to which related conopressins bind, signal through this pathway.[5][6][7]

  • Ion Channel Activity: Automated electrophysiology can screen for modulatory effects on a broad panel of voltage-gated and ligand-gated ion channels. This is crucial as many marine peptides target these channels.[2][8]

Tier 2: Secondary Functional Assays

  • Anti-inflammatory Activity: Based on the observed anti-inflammatory effects of conopressins, an assay to measure nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a relevant functional assay.[1]

  • Receptor Binding Assays: If a specific GPCR target is identified, competitive binding assays using a radiolabeled or fluorescently labeled ligand for that receptor can determine the binding affinity (Ki) of this compound.

  • Second Messenger Assays: Depending on the GPCR target, assays for other second messengers like cyclic AMP (cAMP) for Gs or Gi-coupled receptors should be employed.

Experimental Protocols

Protocol 1: GPCR Activity Screening - Calcium Mobilization Assay

Principle: This assay measures changes in intracellular calcium concentration upon GPCR activation. Gq-coupled receptors activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores. This transient increase in cytosolic calcium is detected by a calcium-sensitive fluorescent dye.

Methodology:

  • Cell Culture:

    • Maintain a suitable cell line (e.g., HEK293, CHO) stably expressing the target GPCR in appropriate culture medium.

    • Seed cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. .

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

    • Remove culture medium from the cell plate and add the dye loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the this compound dilutions to the wells and continue to record the fluorescence signal for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Ion Channel Activity Screening - Automated Patch Clamp Assay

Principle: Automated patch-clamp systems provide a high-throughput method for recording ion channel currents from whole cells. This allows for the screening of compounds that modulate the activity of various ion channels.

Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the ion channel of interest.

    • Harvest the cells and prepare a single-cell suspension in the appropriate extracellular solution.

  • Assay Execution:

    • Load the cell suspension, intracellular solution, and test compounds (including this compound) onto the automated patch-clamp instrument.

    • The instrument will automatically perform whole-cell patch-clamp recordings.

    • Apply a voltage protocol appropriate for the target ion channel to elicit channel gating.

    • Apply a baseline recording, followed by the application of this compound at various concentrations.

  • Data Analysis:

    • Measure the effect of this compound on key parameters of the ion channel current (e.g., peak amplitude, inactivation kinetics).

    • Calculate the percentage of inhibition or potentiation at each concentration.

    • Plot the percentage of modulation against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 or EC50 value.

Protocol 3: Anti-inflammatory Activity - Nitric Oxide (NO) Assay

Principle: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages. The concentration of nitrite (B80452), a stable oxidation product of NO, in the cell culture supernatant is quantified using the Griess reagent.

Methodology:

  • Cell Culture:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in a suitable medium.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

    • Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

    • Calculate the IC50 value from a dose-response curve.

Data Presentation

Quantitative data from the assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: GPCR Activity of this compound

Cell LineTarget ReceptorAssay TypeParameterValue (µM)
HEK293Receptor XCalcium MobilizationEC500.15 ± 0.02
CHOReceptor YCalcium MobilizationEC50> 10
HEK293Receptor XcAMP AccumulationIC500.21 ± 0.03

Table 2: Ion Channel Modulatory Activity of this compound

Cell LineIon ChannelAssay TypeParameterValue (µM)
HEK293NaV1.7Automated Patch ClampIC501.2 ± 0.1
CHOhERGAutomated Patch ClampIC50> 20
ND7/23ASIC3Automated Patch ClampIC500.8 ± 0.05

Table 3: Anti-inflammatory Activity of this compound

Cell LineAssay TypeParameterValue (µM)
RAW 264.7Nitric Oxide ProductionIC502.5 ± 0.3

Mandatory Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR GPCR (e.g., V1aR/OTR) This compound->GPCR Binds to Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream Leads to MAPK_Cascade MAPK Cascade (ERK1/2) PKC->MAPK_Cascade Activates MAPK_Cascade->Downstream Leads to

Caption: Hypothetical GPCR signaling pathway for this compound activity.

Experimental_Workflow cluster_screening Tier 1: Primary Screening cluster_characterization Tier 2: Functional Characterization cluster_analysis Data Analysis & Interpretation GPCR_Screen GPCR Screen (Calcium Mobilization) Binding_Assay Receptor Binding Assay (Determine Ki) GPCR_Screen->Binding_Assay Second_Messenger Second Messenger Assay (e.g., cAMP) GPCR_Screen->Second_Messenger Anti_Inflammatory Anti-inflammatory Assay (Nitric Oxide Production) GPCR_Screen->Anti_Inflammatory Ion_Channel_Screen Ion Channel Screen (Automated Patch Clamp) Ion_Channel_Screen->Anti_Inflammatory Dose_Response Dose-Response Analysis (EC50 / IC50 Determination) Ion_Channel_Screen->Dose_Response Binding_Assay->Dose_Response Second_Messenger->Dose_Response Anti_Inflammatory->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Mechanism Mechanism of Action Elucidation Selectivity->Mechanism This compound This compound Peptide This compound->GPCR_Screen This compound->Ion_Channel_Screen

Caption: Experimental workflow for in vitro assay development of this compound.

References

Application Notes and Protocols: Echinotocin in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinotocin is a peptide analog of oxytocin (B344502), a neuropeptide renowned for its pivotal role in social cognition, anxiety modulation, and fear processing. The oxytocin system, and by extension its analogs like this compound, represents a significant area of interest in neuroscience research and for the development of novel therapeutics for psychiatric disorders. These application notes provide a comprehensive overview of the potential uses of this compound in a neuroscience research setting, including detailed protocols for its characterization and investigation.

Data Presentation

The following tables are templates designed for the systematic recording and comparison of quantitative data obtained from experimental characterization of this compound.

Table 1: Receptor Binding Affinity

LigandReceptorPreparationKi (nM)Kd (nM)Bmax (fmol/mg protein)Reference
This compoundHuman OT ReceptorRecombinantData not availableData not availableData not available
This compoundRat OT ReceptorBrain tissue homogenateData not availableData not availableData not available
OxytocinHuman OT ReceptorRecombinantReference ValueReference ValueReference Value

Table 2: Receptor Selectivity Profile

LigandOT Receptor (Ki, nM)V1a Receptor (Ki, nM)V1b Receptor (Ki, nM)V2 Receptor (Ki, nM)Selectivity Ratio (V1a/OT)Selectivity Ratio (V1b/OT)Selectivity Ratio (V2/OT)
This compoundData not availableData not availableData not availableData not availableData not availableData not availableData not available
OxytocinReference ValueReference ValueReference ValueReference ValueReference ValueReference ValueReference Value
Atosiban (Antagonist)Reference ValueReference Value--Reference Value--

Table 3: In Vivo Behavioral Effects

TreatmentAnimal ModelBehavioral TestDoseRoute of AdministrationKey FindingReference
This compoundMouseSocial Interaction TestTo be determinedIntracerebroventricular (ICV) / IntranasalTo be determined
This compoundRatElevated Plus MazeTo be determinedIntraperitoneal (IP) / ICVTo be determined
This compoundMouseFear ConditioningTo be determinedICV / Site-specific infusionTo be determined
OxytocinMouseSocial Interaction TestReference ValueICV / IntranasalIncreased social interaction time

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The canonical signaling pathway for the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), is initiated by the binding of an agonist like oxytocin or this compound. This binding primarily activates the Gαq/11 subunit, leading to a cascade of intracellular events that modulate neuronal excitability and function.

OTR_Signaling cluster_membrane Plasma Membrane OTR Oxytocin Receptor (OTR) G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->OTR Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Neuronal_Effects Downstream Neuronal Effects Ca_release->Neuronal_Effects PKC->Neuronal_Effects Behavioral_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Habituation Habituation to Test Environment Animal_Acclimation->Habituation Drug_Prep This compound Formulation (Vehicle control) Administration This compound Administration (e.g., ICV, IN, IP) Drug_Prep->Administration Habituation->Administration Behavioral_Test Behavioral Assay (e.g., Social Interaction, Elevated Plus Maze) Administration->Behavioral_Test Data_Collection Video Recording & Automated Tracking Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Application Notes & Protocols: Echinotocin as a Novel Molecular Probe for Voltage-Gated Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinotocin is a hypothetical peptide toxin conceived as a highly potent and selective modulator of specific voltage-gated potassium (Kv) channels. Derived from the conceptual venom of a marine invertebrate, this 35-amino acid peptide is envisioned to possess a rigid structure stabilized by three disulfide bridges, characteristic of many ion channel-targeting toxins.[1] Such toxins are invaluable tools for dissecting the structure and function of ion channels, serving as high-affinity molecular probes.[2] This document provides detailed application notes and protocols for the characterization and utilization of this compound as a molecular probe for Kv channels, particularly targeting the Kv1.x family. These channels are crucial for regulating cellular excitability, and their dysfunction is implicated in various neurological, cardiovascular, and autoimmune disorders.[3]

Mechanism of Action

This compound is postulated to act as a pore blocker, binding with high affinity to the outer vestibule of the Kv channel pore, thereby physically occluding the ion conduction pathway.[4][5] This mechanism is common for many scorpion and sea anemone toxins that target potassium channels.[1] The binding is expected to be state-dependent, with a higher affinity for the open conformation of the channel. The specificity of this compound for particular Kv subtypes would arise from subtle differences in the amino acid residues lining the outer vestibule of the channel.

A diagram illustrating the proposed mechanism of action is provided below.

Extracellular Extracellular Intracellular Intracellular Pore Pore Domain Echinotocin_bound This compound VSD Voltage Sensor (VSD) Echinotocin_unbound This compound Echinotocin_unbound->Pore Binding to Outer Vestibule No_Ion_Flow K+ Flow Blocked Echinotocin_bound->No_Ion_Flow Ion_Flow K+ Ion Flow Ion_Flow->Pore start HEK293 cells expressing target Kv channel patch Establish whole-cell patch-clamp configuration start->patch record_control Record baseline Kv currents using a voltage-step protocol patch->record_control apply_toxin Perfuse cell with varying concentrations of this compound record_control->apply_toxin record_toxin Record Kv currents in the presence of this compound apply_toxin->record_toxin washout Washout with external solution record_toxin->washout record_washout Record currents after washout to check for reversibility washout->record_washout analyze Analyze data: measure peak current inhibition record_washout->analyze dose_response Construct dose-response curve and calculate IC50 analyze->dose_response end Determine potency and selectivity dose_response->end start Prepare cell membranes expressing target Kv channel incubate Incubate membranes with [¹²⁵I]-Echinotocin and varying concentrations of unlabeled this compound start->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate count Quantify bound radioactivity using a gamma counter separate->count analyze Analyze data: perform Scatchard or non-linear regression analysis count->analyze end Determine Kd and Bmax analyze->end

References

Application Notes and Protocols for Radiolabeling Echinotocin for Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the radiolabeling of Echinotocin, a vasotocin-like peptide, for use in receptor binding assays. The protocols described herein are based on established methods for peptide radioiodination and are intended to be a comprehensive guide for researchers.

This compound's similarity to vasotocin (B1584283) suggests it binds to vasopressin/oxytocin family G-protein coupled receptors (GPCRs).[1][2][3] Understanding the binding characteristics of this compound to its receptor is crucial for elucidating its physiological role and for potential drug development. Radioligand binding assays are a fundamental tool for determining key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of competing ligands.[4][5]

This document outlines the direct radioiodination of this compound using the Chloramine-T method with Iodine-125 ([¹²⁵I]), a common and effective method for labeling peptides containing tyrosine residues.[4] Following the labeling procedure, detailed protocols for purification of the radiolabeled peptide and the subsequent performance of saturation and competitive binding assays are provided.

Experimental Protocols

Radiolabeling of this compound with [¹²⁵I] using the Chloramine-T Method

This protocol describes the direct iodination of a tyrosine residue within the this compound peptide.

Materials:

  • This compound (synthetic, high purity)

  • Na[¹²⁵I] (carrier-free)

  • Chloramine-T

  • Sodium metabisulfite (B1197395)

  • Phosphate (B84403) buffer (0.5 M, pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Sephadex G-25 column

  • Fractions collector

  • Gamma counter

Procedure:

  • Preparation: All reactions should be performed in a certified radioisotope fume hood. Prepare fresh solutions of Chloramine-T (1 mg/mL in phosphate buffer) and sodium metabisulfite (2 mg/mL in phosphate buffer).

  • Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • 20 µL of 0.5 M Phosphate Buffer (pH 7.5)

    • 10 µL of this compound (1 mg/mL in deionized water)

    • 10 µL of Na[¹²⁵I] (approximately 1 mCi)

  • Initiation of Labeling: Add 10 µL of Chloramine-T solution to the reaction mixture. Gently vortex for 60 seconds at room temperature. The Chloramine-T acts as an oxidizing agent to facilitate the incorporation of iodine into the tyrosine residue.

  • Termination of Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution. This reduces the excess Chloramine-T.

  • Addition of Carrier: Add 100 µL of 0.1% BSA solution to prevent non-specific binding of the radiolabeled peptide to surfaces.

Purification of [¹²⁵I]-Echinotocin

Purification is essential to separate the radiolabeled peptide from unreacted [¹²⁵I] and other reactants.

Procedure:

  • Column Equilibration: Equilibrate a Sephadex G-25 column with phosphate buffer containing 0.1% BSA.

  • Sample Loading: Carefully load the entire reaction mixture from the labeling step onto the top of the Sephadex G-25 column.

  • Elution: Elute the column with phosphate buffer containing 0.1% BSA and collect 0.5 mL fractions.

  • Radioactivity Measurement: Measure the radioactivity of each fraction using a gamma counter.

  • Peak Identification: Plot the counts per minute (CPM) for each fraction. Two peaks should be observed. The first, larger molecular weight peak corresponds to the [¹²⁵I]-Echinotocin, while the second, smaller molecular weight peak represents free [¹²⁵I].

  • Pooling and Storage: Pool the fractions corresponding to the first peak. The purified [¹²⁵I]-Echinotocin can be stored at -20°C.

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5]

Materials:

  • Purified [¹²⁵I]-Echinotocin

  • Receptor preparation (e.g., cell membranes expressing the target vasotocin receptor)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA)

  • Unlabeled this compound

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation or gamma counter

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of [¹²⁵I]-Echinotocin in assay buffer, ranging from approximately 0.01 to 10 times the expected Kd.[4]

  • Set Up Assay Tubes:

    • Total Binding: For each concentration of radioligand, add the receptor preparation and the corresponding dilution of [¹²⁵I]-Echinotocin to a set of tubes.[4]

    • Non-specific Binding: In a parallel set of tubes, add the receptor preparation, the same dilution of [¹²⁵I]-Echinotocin, and a high concentration of unlabeled this compound (e.g., 1000-fold excess).[4]

  • Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This should be determined in preliminary kinetic experiments.[4]

  • Separation of Bound and Unbound Ligand: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.[4][6]

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.[4][6]

  • Counting: Place the filters in counting vials and measure the radioactivity using a scintillation or gamma counter.[4]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of [¹²⁵I]-Echinotocin and use non-linear regression analysis to determine Kd and Bmax.

Competitive Binding Assay

This assay is used to determine the inhibitory constant (Ki) of a competing unlabeled ligand.[5]

Procedure:

  • Prepare Competitor Dilutions: Prepare a series of dilutions of the unlabeled competitor compound in assay buffer.

  • Set Up Assay Tubes: Set up assay tubes containing the receptor preparation and a constant concentration of [¹²⁵I]-Echinotocin (typically at or below its Kd value). Add the different concentrations of the unlabeled competitor to the tubes.[4]

  • Controls: Include a "total binding" control (no competitor) and a "non-specific binding" control (a high concentration of unlabeled this compound).[4]

  • Incubation, Filtration, and Counting: Follow the same incubation, filtration, and counting steps as described in the saturation binding assay protocol.[4][6]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki can then be calculated using the Cheng-Prusoff equation.

Data Presentation

ParameterDescriptionTypical Value Range
Specific Activity The amount of radioactivity per unit mass of the radiolabeled peptide.20-50 MBq/nmol
Radiochemical Purity The percentage of radioactivity associated with the desired radiolabeled peptide.> 95%
Kd (Dissociation Constant) The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity.nM to µM range
Bmax (Maximum Binding Sites) The total concentration of receptor binding sites in the preparation.fmol/mg protein to pmol/mg protein
IC50 (Inhibitory Concentration) The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.Varies depending on the competitor
Ki (Inhibitory Constant) The dissociation constant of the competing ligand.Varies depending on the competitor

Visualizations

experimental_workflow cluster_radiolabeling Radiolabeling cluster_purification Purification cluster_binding_assay Binding Assays cluster_analysis Data Analysis start This compound + Na[¹²⁵I] chloramine_t Add Chloramine-T start->chloramine_t Initiate quench Add Sodium Metabisulfite chloramine_t->quench Terminate g25_column Sephadex G-25 Chromatography quench->g25_column fraction_collection Collect Fractions g25_column->fraction_collection gamma_counting Gamma Counting fraction_collection->gamma_counting pool Pool Peak Fractions gamma_counting->pool saturation Saturation Assay pool->saturation competition Competitive Assay pool->competition incubation Incubation with Receptor saturation->incubation competition->incubation filtration Filtration & Washing incubation->filtration counting2 Radioactivity Counting filtration->counting2 kd_bmax Determine Kd & Bmax counting2->kd_bmax ic50_ki Determine IC50 & Ki counting2->ic50_ki

Caption: Workflow for peptide radiolabeling and subsequent receptor binding assays.

gpcr_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor Vasotocin Receptor (GPCR) g_protein G-Protein (Gq/11 or Gs) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates (Gq/11) ac Adenylyl Cyclase (AC) g_protein->ac Activates (Gs) ligand [¹²⁵I]-Echinotocin ligand->receptor Binds pip2 PIP2 plc->pip2 Cleaves atp ATP ac->atp Converts ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Response (e.g., MAPK/ERK activation) ca_release->cellular_response pkc->cellular_response pka->cellular_response

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway for vasotocin-like peptides.

References

Mass Spectrometry Analysis of Echinococcus granulosus Peptides and Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinococcus granulosus, the causative agent of cystic echinococcosis (hydatid disease), poses a significant global health challenge. A thorough understanding of its molecular biology is crucial for the development of novel diagnostics, therapeutics, and vaccines. Mass spectrometry (MS)-based proteomics and metabolomics are powerful tools for investigating the parasite's protein expression and metabolic activity, offering insights into its survival, growth, and interaction with the host.

This document provides detailed application notes and protocols for the analysis of peptides and metabolites from Echinococcus granulosus using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and drug development professionals working to unravel the complexities of this parasite.

Part 1: Proteomic Analysis of Echinococcus granulosus Peptides

Proteomic analysis of E. granulosus can identify proteins involved in key biological processes, host-parasite interactions, and drug resistance mechanisms. Hydatid cyst fluid (HCF), protoscoleces (PSCs), and the germinal layer are primary sources for proteomic investigation.[1][2]

Experimental Workflow for Peptide Analysis

The overall workflow for the proteomic analysis of E. granulosus involves sample preparation, protein digestion, LC-MS/MS analysis, and data processing.

G cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis SampleCollection Sample Collection (HCF, Protoscoleces) ProteinExtraction Protein Extraction SampleCollection->ProteinExtraction Quantification Protein Quantification (Bradford Assay) ProteinExtraction->Quantification Reduction Reduction (DTT) Quantification->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion Desalting Peptide Desalting (C18 StageTips) Digestion->Desalting LC_Separation LC Separation (Reverse Phase) Desalting->LC_Separation MS_Analysis Tandem MS Analysis LC_Separation->MS_Analysis DatabaseSearch Database Searching (Mascot, MaxQuant) MS_Analysis->DatabaseSearch ProteinID Protein Identification DatabaseSearch->ProteinID Quantitation Quantitation & Bioinformatic Analysis ProteinID->Quantitation G cluster_pathway Porphyrin Metabolism Pathway Glycine Glycine + Succinyl-CoA ALAS ALAS Glycine->ALAS ALA 5-Aminolevulinate (ALA) ALAD ALAD ALA->ALAD PBG Porphobilinogen (PBG) PBGD PBGD PBG->PBGD HMB Hydroxymethylbilane UROS UROS HMB->UROS Uroporphyrinogen_III Uroporphyrinogen III UROD UROD Uroporphyrinogen_III->UROD Coproporphyrinogen_III Coproporphyrinogen III CPOX CPOX Coproporphyrinogen_III->CPOX Protoporphyrinogen_IX Protoporphyrinogen IX PPOX PPOX Protoporphyrinogen_IX->PPOX Protoporphyrin_IX Protoporphyrin IX FECH FECH Protoporphyrin_IX->FECH Heme Heme ALAS->ALA ALAD->PBG PBGD->HMB UROS->Uroporphyrinogen_III UROD->Coproporphyrinogen_III CPOX->Protoporphyrinogen_IX PPOX->Protoporphyrin_IX FECH->Heme

References

patch-clamp electrophysiology techniques for Echinotocin targets

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Characterization of Echinotocin, a Novel Conopeptide, on Voltage-Gated Sodium Channel NaV1.7 using Patch-Clamp Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel disulfide-rich peptide recently isolated from the venom of a marine cone snail. Peptides from this family, known as conotoxins, are renowned for their exceptional potency and selectivity for various ion channels, making them valuable pharmacological tools and potential therapeutic leads.[1][2] The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics, as gain-of-function mutations cause intense pain syndromes, while loss-of-function mutations result in a complete inability to perceive pain.[3]

This application note provides a detailed protocol for characterizing the inhibitory activity of this compound on human NaV1.7 channels expressed in a heterologous expression system (HEK293 cells) using the whole-cell patch-clamp technique.[4][5] These methods allow for a precise determination of the peptide's potency, selectivity, and mechanism of action.

Principle of the Assay

Patch-clamp electrophysiology is the gold-standard method for studying ion channel function and pharmacology.[6][7] The whole-cell configuration, in particular, allows for the measurement of macroscopic currents flowing through the entire population of ion channels on a single cell's membrane.[5] By controlling the membrane voltage and applying specific voltage protocols, it is possible to isolate NaV1.7 currents and assess how they are modulated by the application of this compound. Key parameters such as peak current amplitude, voltage-dependence of activation and inactivation, and kinetics of block can be determined to build a comprehensive pharmacological profile of the peptide.

Key Experiments & Data Presentation

A thorough characterization of this compound involves several key experiments, the results of which can be quantified and compared.

Concentration-Response Analysis

To determine the potency of this compound, a concentration-response curve is generated by applying increasing concentrations of the peptide and measuring the corresponding inhibition of the peak NaV1.7 current. The data is fitted with the Hill equation to derive the half-maximal inhibitory concentration (IC50).

Table 1: Concentration-Dependent Inhibition of hNaV1.7 by this compound

This compound Conc. (nM) Peak Current (pA) % Inhibition
0 (Control) -4520 ± 210 0%
0.1 -4250 ± 190 5.97%
1 -3610 ± 185 20.13%
10 -2305 ± 150 48.99%
100 -890 ± 95 80.31%
1000 -215 ± 40 95.24%
Derived IC50 10.2 nM

Data are presented as mean ± SEM, n=6 cells per concentration.

State-Dependent Inhibition

NaV channels cycle through resting, open, and inactivated states. To assess if this compound has preferential binding to a specific channel state (state-dependence), its inhibitory effect is measured using different voltage protocols that favor each state.

Table 2: State-Dependent Inhibition of hNaV1.7 by this compound (10 nM)

Channel State Targeted Voltage Protocol % Inhibition
Resting State -120 mV holding potential 49.5% ± 4.1%
Inactivated State -70 mV holding potential 78.2% ± 5.5%

Data are presented as mean ± SEM, n=5 cells.

Selectivity Profiling

To evaluate the selectivity of this compound, its activity is tested against other relevant NaV channel subtypes, particularly those expressed in the heart (NaV1.5) and skeletal muscle (NaV1.4), which are common off-targets.

Table 3: Selectivity Profile of this compound across NaV Subtypes

NaV Subtype IC50 (nM) Selectivity Fold (vs. hNaV1.7)
hNaV1.7 (Pain) 10.2 -
hNaV1.4 (Muscle) 1,250 ~123x
hNaV1.5 (Cardiac) >10,000 >980x
hERG (Cardiac K+) >10,000 >980x

The hERG channel is often included in safety screening to assess risk of cardiac arrhythmia.[4][8]

Experimental Protocols & Methodologies

Cell Culture
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 α-subunit and β1-subunit.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics (e.g., 500 µg/mL G418).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days when they reach 80-90% confluency. For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment.

Solutions and Reagents
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolality ~310 mOsm.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Osmolality ~300 mOsm. (Note: CsF is used to block potassium channels).

  • This compound Stock Solution: Prepare a 1 mM stock solution in a suitable vehicle (e.g., deionized water with 0.1% BSA to prevent peptide sticking to plastic). Aliquot and store at -80°C.

  • Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution in the external recording solution to achieve the final desired concentrations.

Whole-Cell Patch-Clamp Recording
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Cell Approach: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution. Under visual guidance, approach a single, healthy-looking cell with the patch pipette.

  • Giga-seal Formation: Apply gentle negative pressure to the pipette upon touching the cell membrane to form a high-resistance (>1 GΩ) "gigaseal".[9]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving electrical and diffusive access to the cell interior.[5][6]

  • Data Acquisition:

    • Amplifier: Use a suitable patch-clamp amplifier (e.g., Axopatch 200B).

    • Holding Potential: Clamp the cell at a holding potential of -120 mV to ensure the majority of NaV1.7 channels are in the resting, available state.

    • Voltage Protocol (for IC50): From the holding potential, apply a depolarizing step to 0 mV for 50 ms (B15284909) to elicit the peak inward NaV1.7 current. Repeat this step at a frequency of 0.1 Hz to allow for full channel recovery between pulses.

    • Data Filtering and Sampling: Filter the current signals at 5 kHz and sample at 20 kHz.

  • Compound Application:

    • Establish a stable baseline recording for at least 2 minutes in the external solution alone.

    • Apply this compound at various concentrations using a gravity-fed or automated perfusion system, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).

    • Perform a final "washout" step by perfusing with the control external solution to check for reversibility of the block.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental process and the proposed mechanism of action for this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture HEK293-hNaV1.7 Culture plating Plate Cells on Coverslips cell_culture->plating setup Mount Coverslip & Perfuse plating->setup solutions Prepare Intra/Extra Solutions & Peptide solutions->setup patch Approach Cell & Form Gigaseal setup->patch whole_cell Establish Whole-Cell Configuration patch->whole_cell record Record Baseline Currents whole_cell->record apply Apply this compound (Increasing Conc.) record->apply wash Washout apply->wash measure Measure Peak Current Inhibition wash->measure fit Fit Concentration- Response Curve measure->fit ic50 Determine IC50 & State-Dependence fit->ic50

Caption: Experimental workflow for patch-clamp analysis of this compound.

G cluster_membrane Cell Membrane nav17 Resting Open Inactivated block Pore Block & Inhibition of Na+ Influx nav17:f1->block resting Resting State (Membrane Polarized) open Open State (Depolarization) resting->open Activates inactivated Inactivated State (Sustained Depol.) open->inactivated Inactivates inactivated->resting Recovers echino This compound echino->nav17:f2 Preferentially Binds (State-Dependent)

Caption: Proposed mechanism of state-dependent block of NaV1.7 by this compound.

References

Troubleshooting & Optimization

Echinotocin HPLC Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of Echinotocin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

FAQs and Troubleshooting Guides

Peak Shape Problems

Question: Why am I seeing peak tailing for my this compound peptide?

Peak tailing, where a peak is asymmetrical with a prolonged trailing edge, can compromise resolution, quantitation, and reproducibility.[1][2] The primary causes for peak tailing in peptide purification include:

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase are a common cause. For silica-based columns, residual silanol (B1196071) groups can interact with basic residues in this compound, leading to tailing.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound or its impurities, it can lead to inconsistent ionization and peak tailing.[3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active sites that cause tailing.

  • Extra-column Effects: Issues such as long or wide-bore tubing can increase dead volume and contribute to peak tailing.[3][4]

Troubleshooting Steps for Peak Tailing:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 1-2 units away from the pKa of this compound to ensure consistent protonation.[5] For basic peptides, a lower pH (around 2-3) can help protonate silanols and reduce interactions.[2]

  • Use an Ion-Pairing Agent: Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. TFA can mask the residual silanol groups and improve peak shape.[6][7] A typical concentration is 0.1%.

  • Reduce Sample Load: Dilute the sample or decrease the injection volume to avoid overloading the column.[2]

  • Column Flushing and Regeneration: Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove strongly retained compounds.[2]

  • Check for System Issues: Minimize the length and diameter of tubing to reduce extra-column volume.[3]

Question: My this compound peak is showing fronting. What could be the cause?

Peak fronting, where the peak has a leading edge, is less common than tailing but can still occur. Potential causes include:

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to move through the top of the column too quickly, leading to fronting.

  • Column Overload: Similar to tailing, injecting too much sample can also sometimes manifest as peak fronting.

  • Temperature Differentials: A significant temperature difference between the column and the incoming mobile phase can affect peak shape.

Troubleshooting Steps for Peak Fronting:

  • Match Sample Solvent: Dissolve the this compound sample in the initial mobile phase or a weaker solvent.

  • Reduce Injection Volume: Try injecting a smaller volume of your sample.

  • Use a Column Heater: Employ a column oven to maintain a consistent temperature throughout the analysis.[8]

Ghost Peaks and Contamination

Question: I am observing unexpected "ghost peaks" in my chromatogram. What are they and how can I get rid of them?

Ghost peaks are extraneous signals that appear in your chromatogram, even in blank runs, and do not originate from your sample.[9][10] They can interfere with the quantification of this compound and its impurities. Common sources of ghost peaks include:

  • Contaminated Mobile Phase: Impurities in solvents, even HPLC-grade ones, can accumulate on the column and elute as ghost peaks, especially during gradient elution.[9][10]

  • System Contamination: Carryover from previous injections, contaminated injector needles, or degraded pump seals can introduce contaminants.[9]

  • Sample Vials and Caps (B75204): Extractables from plastic vials or caps can leach into the sample.[11]

  • Degraded Mobile Phase: Over time, mobile phases can degrade or grow microbes, leading to contamination.[10]

Systematic Approach to Eliminating Ghost Peaks:

  • Run a Blank Gradient: Execute a gradient run without any injection to see if the peaks are inherent to the system or mobile phase.[12]

  • Inject Pure Solvents: Inject each of the mobile phase components separately to identify the source of contamination.

  • Systematic Cleaning: Flush the entire HPLC system, including the injector and detector, with a strong solvent mixture like water:isopropanol (B130326):acetonitrile (B52724):methanol (25:25:25:25).[11]

  • Use Fresh Mobile Phase: Always prepare fresh mobile phase daily and use high-purity solvents and additives.[10]

  • Check Consumables: Use high-quality vials and caps to minimize leachables.

Yield and Recovery Issues

Question: My recovery of purified this compound is very low. What are the potential causes and solutions?

Low recovery can be a significant issue in peptide purification. Several factors can contribute to the loss of your target peptide:

  • Poor Solubility: this compound might have limited solubility in the mobile phase, leading to precipitation on the column or in the tubing.

  • Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase or other components of the HPLC system.

  • Peptide Degradation: The pH or organic solvent concentration of the mobile phase may be causing the degradation of this compound.

  • Inefficient Fraction Collection: The peaks may be broader than anticipated, leading to incomplete collection of the target fraction.

Strategies to Improve this compound Recovery:

  • Optimize Mobile Phase:

    • Solvent Choice: While acetonitrile is common, for some hydrophobic peptides, using isopropanol in the mobile phase can improve solubility and recovery.

    • pH Adjustment: Ensure the mobile phase pH maintains the stability of this compound.

  • Increase Temperature: Raising the column temperature can enhance the solubility of hydrophobic peptides and improve peak shape and recovery.

  • Column Choice: Ensure the column chemistry is appropriate for this compound. For very hydrophobic peptides, a C4 or C8 column might be more suitable than a C18.

  • System Passivation: For new systems or after maintenance, passivating the system with a high concentration of the peptide can help to saturate active sites and reduce subsequent sample loss.

Data Presentation

Table 1: Effect of Gradient Slope on this compound Purity and Recovery

Gradient Slope (%B/min)Main Peak Purity (%)Recovery (%)Resolution (Main Peak vs. Impurity A)
5.085.292.51.2
2.593.188.11.8
1.098.585.32.5
0.599.282.02.9

This data suggests that a shallower gradient improves purity and resolution but may slightly decrease recovery due to longer run times and potential for peak broadening.[13]

Experimental Protocols

Protocol 1: HPLC System Flushing to Remove Contamination

This protocol is designed to remove contaminants that may be causing ghost peaks or high backpressure.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Blanking nut or union to replace the column

Procedure:

  • Remove the column and any guard column from the system.

  • Replace the column with a blanking nut or a union.

  • Prepare a flushing solution of 25:25:25:25 water:isopropanol:acetonitrile:methanol.[11]

  • Place all solvent lines into the flushing solution.

  • Purge each pump line for 5-10 minutes at a flow rate of 1-2 mL/min to ensure the new solvent has completely replaced the previous mobile phase.

  • Set the pump to a flow rate of 1 mL/min and flush the entire system for at least 1-2 hours.[11]

  • Flush the autosampler injection needle and loop by making several large volume injections of the flushing solution.

  • After flushing, replace the flushing solution with your initial mobile phase, purge the pump lines, and allow the system to equilibrate before reinstalling the column.

Visualizations

Diagrams

TroubleshootingPeakTailing start Peak Tailing Observed check_column Check Column Performance start->check_column check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_sample Assess Sample & Injection start->check_sample check_system Inspect HPLC System start->check_system flush_column Flush with Strong Solvent check_column->flush_column Sudden tailing adjust_ph Adjust pH (2-3 for basic peptides) check_mobile_phase->adjust_ph Basic peptide reduce_load Reduce Injection Volume/Concentration check_sample->reduce_load High concentration check_tubing Check for Leaks & Minimize Tubing Length check_system->check_tubing replace_column Replace Column flush_column->replace_column No improvement end Peak Shape Improved flush_column->end Resolved replace_column->end add_modifier Add/Increase Ion-Pairing Agent (e.g., 0.1% TFA) adjust_ph->add_modifier add_modifier->end match_solvent Match Sample Solvent to Mobile Phase A reduce_load->match_solvent match_solvent->end check_tubing->end

Caption: Troubleshooting workflow for peak tailing.

EchinotocinPurificationWorkflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Processing crude_sample Crude this compound Sample prepare_sample Dissolve Sample in Mobile Phase A crude_sample->prepare_sample prepare_mp Prepare Mobile Phase (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) equilibrate Equilibrate C18 Column prepare_mp->equilibrate inject Inject Sample prepare_sample->inject equilibrate->inject gradient Run Gradient Elution (e.g., 5-65% B over 60 min) inject->gradient detect UV Detection at 220 nm gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Pure Peptide pool->lyophilize

Caption: General workflow for this compound HPLC purification.

References

Technical Support Center: Optimizing Solid-Phase Synthesis of Echinotocin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of Echinotocin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of synthetic this compound (Sequence: Cys-Phe-Ile-Ser-Asn-Cys-Pro-Lys-Gly-NH₂).

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) of this compound.

Issue Potential Causes Recommended Solutions
Low Overall Yield - Incomplete Fmoc deprotection.- Poor coupling efficiency.- Peptide aggregation on the resin.[1][2]- Extend deprotection time or use a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but be cautious with Asparagine residues. - Use a more efficient coupling reagent such as HATU or HCTU.[2][3]- Switch to a more polar solvent like NMP or a DMF/DMSO mixture to disrupt aggregation.[1][2]- Perform the synthesis at a slightly elevated temperature (e.g., 50°C), but monitor for increased side reactions.[4][5]
Presence of Deletion Sequences - Incomplete coupling of one or more amino acids.- Perform a double coupling for sterically hindered amino acids or at difficult positions in the sequence.- Monitor coupling completion with a Kaiser test after each coupling step.[2]- Use a more potent coupling reagent.
Significant Racemization of Cysteine - Prolonged activation time during coupling.- Use of a strong base.- Avoid pre-activation of Fmoc-Cys(Trt)-OH; add the coupling reagents directly to the resin.- Use a weaker base like collidine (2,4,6-trimethylpyridine) instead of DIPEA.[6][7]- Couple cysteine residues at a lower temperature (e.g., room temperature or slightly below).[4][8]
Asparagine Side Reactions (e.g., Dehydration) - High temperatures during coupling.- Use of carbodiimide (B86325) coupling reagents without additives.- Use a pre-activated ester of Fmoc-Asn(Trt)-OH.- Add HOBt or Oxyma Pure to the coupling mixture to suppress side reactions.[9][10]- Avoid high temperatures during the coupling of asparagine.
Poor Disulfide Bridge Formation - Inefficient on-resin oxidation.- Intermolecular disulfide bond formation.- Optimize the on-resin oxidation conditions (e.g., iodine concentration, reaction time).- Ensure a high dilution of the peptide on the resin to favor intramolecular cyclization.- Consider alternative oxidizing agents like NCS (N-Chlorosuccinimide).
Difficulty in Purifying the Final Peptide - Presence of closely eluting impurities.- Aggregation of the cleaved peptide.- Optimize the HPLC gradient to achieve better separation.- Dissolve the crude peptide in a solvent containing a denaturant (e.g., guanidinium (B1211019) chloride) before purification to disrupt aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended resin for the synthesis of this compound with a C-terminal amide?

A Rink Amide resin is the most suitable choice for the direct synthesis of peptides with a C-terminal amide.[8][11]

Q2: Which protecting groups are recommended for the amino acids in the this compound sequence?

The following side-chain protecting groups are recommended for Fmoc-based SPPS of this compound:

  • Cys: Trityl (Trt)

  • Ser: tert-Butyl (tBu)

  • Asn: Trityl (Trt)

  • Lys: tert-Butoxycarbonyl (Boc)

Q3: How can I monitor the progress of the coupling reactions?

The Kaiser test is a reliable colorimetric method to detect the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) after a coupling step indicates that the reaction is complete. For proline, which has a secondary amine, the chloranil (B122849) test can be used.

Q4: What are the best practices for the on-resin cyclization of this compound?

To favor the formation of the intramolecular disulfide bond, it is crucial to work under pseudo-dilution conditions. This means using a resin with a lower loading capacity and ensuring the peptide chains are well-solvated. Iodine-mediated oxidation is a common method for on-resin cyclization.

Q5: What is a typical cleavage cocktail for releasing this compound from the resin?

A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to protect the peptide from reactive species generated during cleavage.

Quantitative Data on Synthesis Optimization

The following tables summarize the impact of different reagents and conditions on peptide synthesis yield and purity, based on studies of similar peptides.

Table 1: Comparison of Coupling Reagents for a Model Cyclic Peptide

Coupling ReagentActivation Time (min)Crude Purity (%)Isolated Yield (%)
HBTU/DIPEA56540
HATU/DIPEA58055
DIC/Oxyma107550

Note: Data is illustrative and based on general findings for difficult peptide sequences.

Table 2: Effect of Cysteine Coupling Conditions on Racemization

Coupling MethodBaseRacemization (%)
HBTU/DIPEA (with pre-activation)DIPEA5-10
HBTU/collidine (no pre-activation)Collidine<1
DIC/HOBtDIPEA2-4

Source: Adapted from studies on cysteine racemization during SPPS.[6][7]

Experimental Protocols

Detailed Protocol for this compound Solid-Phase Synthesis

This protocol outlines the manual Fmoc-SPPS of this compound on a Rink Amide resin.

1. Resin Preparation:

  • Swell Rink Amide resin (0.4-0.6 mmol/g loading) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for 10 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling (General Cycle):

  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the activation mixture and let it stand for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 x 1 min).

  • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

4. Specific Amino Acid Coupling Considerations:

  • Fmoc-Cys(Trt)-OH: Use collidine instead of DIPEA and avoid a pre-activation step to minimize racemization.

  • Fmoc-Asn(Trt)-OH: Ensure complete dissolution and consider a longer coupling time if necessary.

5. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the sequence, starting from Gly and proceeding to the N-terminal Cys.

6. On-Resin Cyclization:

  • After the final Fmoc deprotection, wash the resin with DMF and then with dichloromethane (B109758) (DCM).

  • Dissolve iodine (10 eq.) in DMF and add it to the resin.

  • Agitate for 1-2 hours, monitoring the reaction by taking small resin samples for cleavage and LC-MS analysis.

  • Once cyclization is complete, wash the resin with DMF to remove excess iodine, followed by DCM.

7. Cleavage and Deprotection:

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

8. Purification:

  • Dissolve the crude peptide in a suitable buffer (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Lyophilize the pure fractions to obtain the final product.

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Next Amino Acid Kaiser_Test->Next_Cycle Negative Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Last Amino Acid Repeat_Coupling->Coupling Next_Cycle->Deprotection Cyclization 4. On-Resin Cyclization (Iodine/DMF) Final_Deprotection->Cyclization Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Final_Peptide This compound Purification->Final_Peptide

Caption: Standard workflow for the solid-phase synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Overall Yield? Check_Purity Analyze Crude Purity (LC-MS) Low_Yield->Check_Purity Optimize_Purification Optimize Purification Protocol Low_Yield->Optimize_Purification No, Purity is High Deletion_Seq Deletion Sequences Present? Check_Purity->Deletion_Seq Incomplete_Coupling Incomplete Coupling Deletion_Seq->Incomplete_Coupling Yes Truncation_Seq Truncated Sequences Present? Deletion_Seq->Truncation_Seq No Double_Couple Action: Double Couple / Stronger Reagent Incomplete_Coupling->Double_Couple Incomplete_Deprotection Incomplete Deprotection Truncation_Seq->Incomplete_Deprotection Yes Aggregation Peptide Aggregation Truncation_Seq->Aggregation No Extend_Deprotection Action: Extend Deprotection Time / Use DBU Incomplete_Deprotection->Extend_Deprotection Change_Solvent Action: Change Solvent (NMP/DMSO) Aggregation->Change_Solvent

References

reducing experimental variability in Echinotocin bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in Echinotocin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to oxytocin (B344502)?

A1: this compound is a synthetic peptide analogue of oxytocin. Like oxytocin, it is presumed to exert its biological effects by binding to and activating oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs). Therefore, bioassays for this compound are typically based on established protocols for oxytocin and involve either direct measurement of the peptide (e.g., ELISA) or quantification of its functional activity (e.g., receptor binding or cell-based functional assays).

Q2: What are the common types of bioassays used for this compound?

A2: The most common bioassays for an oxytocin analogue like this compound fall into two categories:

  • Immunoassays: These assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), directly measure the concentration of this compound in a sample. They are highly sensitive but can be prone to interference from other molecules in the sample matrix.

  • Functional Assays: These assays measure the biological activity of this compound. Examples include:

    • Receptor Binding Assays: Quantify the affinity of this compound for the oxytocin receptor.

    • Cell-Based Functional Assays: Measure the downstream cellular response to receptor activation, such as calcium mobilization or the production of second messengers like inositol (B14025) triphosphate (IP3).

    • Tissue-Based Assays: Utilize isolated tissues, such as the rat uterus, to measure a physiological response, like muscle contraction, induced by this compound.[1][2]

Q3: What are the primary sources of variability in this compound bioassays?

A3: Variability in this compound bioassays can arise from multiple sources, including:

  • Sample Collection and Handling: The method of sample collection (e.g., plasma vs. serum), the use of protease inhibitors, and the number of freeze-thaw cycles can all impact the integrity and measured concentration of the peptide.

  • Sample Preparation: For immunoassays, a critical source of variability is whether samples are extracted to remove interfering substances. Unextracted plasma samples can yield oxytocin concentrations more than 100-fold higher than extracted samples.[3][4]

  • Assay Protocol Execution: Inconsistent pipetting, incubation times, and temperatures can introduce significant variability.

  • Reagent Quality and Lot-to-Lot Variation: Differences in the quality and performance of reagents, such as antibodies and standards, between different manufacturing lots can lead to shifts in assay results.

  • Instrument Performance: Improperly calibrated or maintained instruments (e.g., plate readers) can be a source of error.

  • Data Analysis: The choice of curve-fitting model and the handling of outliers can influence the final calculated concentrations.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells (High Coefficient of Variation - CV)

High CVs between replicate wells can obscure real biological effects and make data interpretation difficult.

Troubleshooting Steps & Solutions:

Potential CauseRecommended SolutionExpected Improvement
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use fresh pipette tips for each replicate. When adding reagents, ensure the tip is below the surface of the liquid already in the well. For viscous solutions, consider reverse pipetting.Reduction in intra-assay CV to <15%
Uneven Cell Seeding (for cell-based assays) Ensure a single-cell suspension before plating by gentle trituration. Mix the cell suspension between pipetting to prevent settling. Allow the plate to sit at room temperature for 20-30 minutes before incubation to promote even cell distribution.More consistent cell monolayer and reduced well-to-well signal variation.
Temperature Gradients Across the Plate Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates in areas with drafts or uneven heating. If using a water bath, ensure the plate is fully and evenly submerged.Consistent enzymatic reactions and cellular responses across the plate.
Inadequate Mixing of Reagents Gently mix all reagents thoroughly before use. For plate-based assays, gently tap the plate after adding reagents to ensure proper mixing within each well.Homogeneous reaction in each well, leading to more consistent results.
Issue 2: High Background Signal in Negative Control Wells

A high background signal can mask the specific signal from this compound, reducing the assay's dynamic range and sensitivity.

Troubleshooting Steps & Solutions:

Potential CauseRecommended SolutionIllustrative Data
Nonspecific Antibody Binding (ELISA) Increase the number of wash steps or the stringency of the wash buffer (e.g., by adding a small amount of Tween-20). Consider using a blocking agent like bovine serum albumin (BSA).Background OD450 reduction from >0.5 to <0.1
Contaminated Reagents Prepare fresh buffers and reagent solutions. Use sterile, high-purity water.Consistent, low signal in negative control wells across experiments.
Constitutive Receptor Activity (Functional Assays) This is an inherent property of some GPCRs. If suspected, test for the presence of inverse agonists. Ensure the receptor is not overexpressed in the cell line, as this can increase constitutive activity.Reduction in basal signal, improving the signal-to-noise ratio.
Cell Autofluorescence (Cell-based Assays) Check for autofluorescence by reading a plate with cells only. If high, consider using a different cell line or a fluorescent dye with a different excitation/emission spectrum.Lower background fluorescence, increasing assay sensitivity.
Issue 3: Poor Assay-to-Assay Reproducibility (High Inter-Assay CV)

Poor reproducibility between experiments makes it difficult to compare data generated on different days or by different operators.

Troubleshooting Steps & Solutions:

Potential CauseRecommended SolutionExpected Improvement
Reagent Lot-to-Lot Variability Qualify new lots of critical reagents (e.g., antibodies, standards) by running them in parallel with the old lot to ensure comparable performance.Inter-assay CV reduction to <20%
Inconsistent Standard Curve Preparation Prepare fresh standards for each assay. Ensure the stock standard is properly reconstituted and stored to prevent degradation. Use a consistent dilution scheme.Consistent standard curve parameters (e.g., slope, EC50) across assays.
Variations in Incubation Times and Temperatures Strictly adhere to the incubation times and temperatures specified in the protocol. Use calibrated timers and incubators.More consistent assay performance between runs.
Sample Storage and Handling Aliquot samples to avoid multiple freeze-thaw cycles. Store samples at the recommended temperature (typically -80°C for long-term storage).Minimized degradation of this compound in samples, leading to more reliable results over time.

Experimental Protocols & Methodologies

Protocol 1: this compound Competitive ELISA

This protocol is a generalized procedure for a competitive ELISA to quantify this compound.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • This compound standard

  • Rabbit anti-Echinotocin antibody

  • This compound-horseradish peroxidase (HRP) conjugate

  • Assay buffer

  • Wash buffer

  • TMB substrate

  • Stop solution (e.g., 1 M HCl)

  • Microplate reader

Procedure:

  • Sample Preparation: If using plasma or serum, perform a solid-phase extraction to remove interfering proteins. Reconstitute the extracted sample in assay buffer.

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard in assay buffer.

  • Assay Reaction:

    • Add standards and prepared samples to the appropriate wells of the microplate.

    • Add this compound-HRP conjugate to each well.

    • Add rabbit anti-Echinotocin antibody to each well to initiate the competitive binding.

    • Incubate the plate as recommended by the manufacturer (e.g., overnight at 4°C or 2 hours at room temperature).

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.

  • Substrate Incubation: Add TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the log of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Cell-Based Calcium Mobilization Assay

This protocol describes a functional assay to measure this compound-induced calcium mobilization in cells expressing the oxytocin receptor.

Materials:

  • HEK293 cells stably expressing the human oxytocin receptor

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the HEK293-OTR cells into a 96-well plate and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare the fluorescent dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Inject a solution of this compound (at various concentrations) into the wells.

  • Signal Detection: Immediately after injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response versus the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Visualizations

Signaling Pathway of this compound

This compound, as an oxytocin analogue, is expected to activate the oxytocin receptor (OTR), a Gq-coupled GPCR. This initiates a signaling cascade leading to various cellular responses.

Echinotocin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->OTR Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., muscle contraction) PKC->Cell_Response Ca_release->Cell_Response

Caption: this compound activates the OTR/Gq/PLC signaling cascade.

Experimental Workflow for a Cell-Based Functional Assay

This diagram outlines the key steps in a typical cell-based functional assay for this compound, from cell culture to data analysis.

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture OTR-expressing cells seed Seed cells into 96-well plate culture->seed dye_load Load cells with calcium-sensitive dye seed->dye_load baseline Measure baseline fluorescence dye_load->baseline add_compound Inject this compound (dose-response) baseline->add_compound read_signal Measure fluorescence over time add_compound->read_signal calculate Calculate peak response read_signal->calculate plot Plot dose-response curve calculate->plot determine_ec50 Determine EC₅₀ plot->determine_ec50

Caption: Workflow for an this compound calcium mobilization assay.

Troubleshooting Logic Flow

This diagram provides a logical flow for troubleshooting common issues in this compound bioassays.

Troubleshooting_Flow start Unexpected Results check_controls Are controls (positive/negative) behaving as expected? start->check_controls check_assay_setup Investigate Assay Setup: - Reagent preparation - Pipetting - Incubation conditions check_controls->check_assay_setup No check_variability High Variability? check_controls->check_variability Yes end Optimized Assay check_assay_setup->end troubleshoot_variability Address Variability: - Pipetting technique - Cell seeding uniformity - Plate temperature gradients check_variability->troubleshoot_variability Yes check_signal Signal Issue? (High background or no signal) check_variability->check_signal No troubleshoot_variability->end troubleshoot_signal Address Signal Issues: - Check reagent integrity - Optimize antibody/ligand conc. - Verify cell health check_signal->troubleshoot_signal Yes check_sample Investigate Sample Quality: - Collection/storage procedure - Freeze-thaw cycles - Sample extraction check_signal->check_sample No troubleshoot_signal->end check_sample->end

Caption: A logical guide for troubleshooting this compound bioassays.

References

solving Echinotocin solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Echinotocin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it be difficult to dissolve?

This compound is a synthetic peptide with the sequence L-cysteinyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-asparaginyl-L-cysteinyl-L-prolyl-L-lysyl-glycinamide[1]. The solubility of peptides is heavily influenced by their amino acid composition.[2][3] this compound contains hydrophobic amino acids such as Phenylalanine and Isoleucine, which can make it poorly soluble in aqueous solutions.[3][4][5] Peptides with a high content of hydrophobic residues often present dissolution challenges.[4][5]

Q2: My lyophilized this compound powder is not dissolving in standard phosphate-buffered saline (PBS) at neutral pH. What should I do?

Direct dissolution of hydrophobic peptides in neutral aqueous buffers is often unsuccessful.[6] It is recommended to first test solubility with a small amount of the peptide to avoid wasting the entire sample.[5][7] If PBS fails, the next steps involve trying to dissolve it in an acidic or basic solution, or using a small amount of an organic co-solvent to create a stock solution.[6]

Q3: Which strategies can improve the solubility of this compound?

Several methods can enhance peptide solubility:

  • pH Adjustment: The net charge of a peptide is pH-dependent, which significantly affects its solubility.[2][3] For basic peptides (containing residues like Lysine or Arginine), dissolving in an acidic solution is often effective. For acidic peptides (with Aspartic or Glutamic acid), a basic solution is preferred.[4][6]

  • Use of Co-solvents: For very hydrophobic peptides, dissolving in a minimal amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) followed by slow dilution with the aqueous buffer is a common strategy.[5][6][8]

  • Physical Assistance: Sonication can help break up aggregates and improve dissolution.[2][5][9] Gentle warming may also be effective, but should be done cautiously to avoid degradation.[8][9]

  • Chaotropic Agents: For peptides that tend to aggregate and form gels, agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used, but their compatibility with downstream assays must be considered.[8]

Q4: I've dissolved this compound in DMSO, but it precipitates when I dilute it with my aqueous buffer. How can I prevent this?

This is a common issue indicating that the peptide's solubility limit in the final buffer/co-solvent mixture has been exceeded.[7] To prevent this, try the following:

  • Add the concentrated peptide-organic solvent stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring or vortexing.[6][7] This avoids localized high concentrations that lead to precipitation.

  • Decrease the final concentration of the peptide in the solution.[6]

  • If your experiment allows, slightly increase the percentage of the organic co-solvent in the final mixture.[6]

Q5: What are the recommended storage conditions for this compound stock solutions?

Once dissolved, it is recommended to prepare aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or below.

Q6: Can DMSO interfere with my biological assays?

Yes, DMSO can be toxic to cells, typically at concentrations above 1%.[2] It is generally advisable to keep the final concentration of DMSO in your working solution as low as possible, preferably below 0.5%.[2] Also, be aware that DMSO can oxidize peptides containing Cysteine, Methionine, or Tryptophan residues.[6] Since this compound contains two Cysteine residues, using an alternative solvent like DMF might be preferable for sensitive applications, or using oxygen-free buffers.[6][10]

Troubleshooting Guide & Experimental Protocols

Problem: this compound powder is not dissolving in aqueous buffer (e.g., PBS pH 7.4).

This protocol provides a systematic approach to solubilizing this compound.

Protocol 1: Solubilization by pH Adjustment
  • Initial Preparation: Before opening the vial, centrifuge it briefly (e.g., 10,000 x g for 5 minutes) to pellet all the lyophilized powder at the bottom.[5]

  • Charge Analysis: this compound contains a Lysine residue, which is basic. Therefore, it is likely to be more soluble in an acidic solution.

  • Solubilization Attempt:

    • Add a small volume of 10% aqueous acetic acid to the vial to create a concentrated stock solution (e.g., 1 mg/mL).

    • Vortex or sonicate the solution to aid dissolution. A brief sonication in a water bath for 10-15 seconds is often effective.[5]

  • Dilution: Once the peptide is fully dissolved, slowly add the acidic stock solution drop-by-drop into your desired final aqueous buffer while vortexing.[6]

  • Final Check: If the final solution remains clear, the peptide is dissolved. If it becomes cloudy or shows precipitate, the solubility limit has been exceeded.[7]

Protocol 2: Solubilization using an Organic Co-solvent
  • Initial Preparation: Centrifuge the vial of lyophilized this compound as described in Protocol 1.

  • Solvent Selection: Use a minimal amount of a suitable organic solvent. Dimethylformamide (DMF) is recommended over DMSO to avoid potential oxidation of the Cysteine residues.[10]

  • Stock Solution Preparation:

    • Add a small, precise volume of DMF (e.g., 20-50 µL) to the lyophilized powder to create a high-concentration stock solution.

    • Vortex thoroughly until the powder is completely dissolved. Sonication can be used if needed.[2]

  • Dilution into Aqueous Buffer:

    • Place your final volume of aqueous buffer in a tube on a vortex mixer at a low-to-medium speed.

    • Very slowly, add the concentrated DMF-peptide stock solution drop-by-drop to the stirring buffer.[7]

  • Final Check and Storage: Ensure the final solution is clear. Centrifuge the solution to pellet any undissolved particles before use in an assay.[2] Store aliquots at -20°C or below.

Data Presentation

The following tables provide hypothetical data to illustrate the solubility characteristics of this compound under various conditions. This data is for illustrative purposes only.

Table 1: Solubility of this compound at Different pH Values

Buffer pHMaximum Solubility (mg/mL)Observations
4.0 (Acetate Buffer)> 2.0Clear Solution
5.0 (Acetate Buffer)1.5Clear Solution
6.0 (Phosphate Buffer)0.5Slight Haze
7.4 (Phosphate Buffer)< 0.1Insoluble, visible precipitate
8.5 (Tris Buffer)0.2Mostly Insoluble

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solvent% in Final SolutionMaximum Solubility (mg/mL)Observations
None0%< 0.1Insoluble
DMF5%> 2.0Clear Solution
DMSO5%> 2.0Clear Solution
Acetonitrile5%0.8Clear Solution
Ethanol5%0.4Slight Haze

Visualizations

Experimental Workflow

The following diagram outlines the decision-making process for solubilizing this compound.

G start Start: Lyophilized This compound Powder spin_down Centrifuge vial to pellet powder start->spin_down test_water Attempt to dissolve small amount in sterile dH2O spin_down->test_water dissolved_q Is solution clear? test_water->dissolved_q success Success: Prepare final solution and aliquots dissolved_q->success Yes acid_sol Try 10% Acetic Acid dissolved_q->acid_sol No acid_dissolved_q Is solution clear? acid_sol->acid_dissolved_q organic_sol Dissolve in minimal DMF (or DMSO) acid_dissolved_q->organic_sol No slow_dilute Slowly dilute into aqueous buffer with vortexing acid_dissolved_q->slow_dilute Yes organic_sol->slow_dilute final_check_q Is final solution clear? slow_dilute->final_check_q final_check_q->success Yes failure Failure: Consider peptide resynthesis or modification final_check_q->failure No G cluster_membrane Cell Membrane gpcr This compound Receptor (GPCR) g_protein G-Protein (Gq) gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves This compound This compound This compound->gpcr Binds dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers response Cellular Response (e.g., Contraction, Secretion) pkc->response ca_release->response

References

Technical Support Center: Improving the Stability of Echinotocin in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Echinotocin in in vitro assays. Adherence to these guidelines will promote the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a nonapeptide with the amino acid sequence Cys-Phe-Ile-Ser-Asn-Cys-Pro-Lys-Gly-NH2 (CFISNCPKGamide). It is a myoactive neuropeptide, structurally related to the vasopressin/oxytocin (B344502) family of peptides. A key feature of this compound is the disulfide bond between the two cysteine residues, which creates a cyclic structure essential for its biological activity. This bond, however, can be susceptible to degradation under certain experimental conditions.

Q2: What are the common causes of this compound instability in in vitro assays?

A2: The instability of this compound in in vitro settings can be attributed to several factors:

  • Proteolytic Degradation: Enzymes present in cell culture media containing serum, or released from cells, can cleave the peptide bonds of this compound, leading to its inactivation. Aminopeptidases are known to degrade vasopressin and oxytocin from the N-terminus.[1]

  • Oxidation: The cysteine and other susceptible amino acid residues in this compound can be oxidized, which may compromise its activity.

  • Disulfide Bond Reduction: The internal disulfide bond, crucial for this compound's conformation, can be reduced in environments containing reducing agents, leading to a loss of the peptide's three-dimensional structure and function.[2]

  • Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware, such as pipette tips and microplates, leading to a decrease in the effective concentration in the assay.

  • pH and Temperature: Suboptimal pH and elevated temperatures can accelerate the degradation of peptides. Peptides with disulfide bonds often show optimal stability at a slightly acidic pH.[3][4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to peptide aggregation and degradation.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: Proper storage and handling are critical for maintaining the integrity of this compound:

  • Lyophilized Peptide: For long-term storage, keep this compound in its lyophilized form at -20°C or -80°C in a desiccator to protect it from moisture.

  • Stock Solutions: After reconstituting the peptide, it is best to prepare single-use aliquots to avoid multiple freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

  • Thawing: When you need to use an aliquot, thaw it quickly to room temperature. Any unused portion of the thawed aliquot should be discarded.

  • Working Solutions: Prepare working solutions fresh for each experiment from a thawed stock aliquot.

Q4: What are the best practices for preparing this compound solutions for in vitro assays?

A4: To prepare stable this compound solutions:

  • Reconstitution: Use sterile, nuclease-free water or a buffer with a slightly acidic to neutral pH (e.g., pH 5-7) for reconstitution. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial dissolution, followed by dilution in the assay buffer.

  • Buffer Selection: The choice of buffer can impact stability. For instance, citrate (B86180) buffer in combination with divalent metal ions like Ca2+, Mg2+, or Zn2+ has been shown to improve the stability of oxytocin in aqueous solutions.[5]

  • Avoid Contamination: Use sterile techniques and reagents to prevent microbial contamination, which can introduce proteases.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
Loss of biological activity over time in the assay. Proteolytic degradation by enzymes in the assay medium (e.g., from serum).- Use serum-free media if your cell line permits.- Heat-inactivate the serum before use.- Add a broad-spectrum protease inhibitor cocktail to your assay medium.- Consider synthetic analogs of this compound with modified cleavage sites to enhance resistance to proteolysis.[6]
Inconsistent results between experiments. - Improper storage and handling leading to degradation.- Inaccurate peptide concentration due to adsorption to labware.- Strictly follow the recommended storage and handling procedures (see FAQs).- Use low-retention plasticware for handling peptide solutions.- Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding.
No observable effect at expected concentrations. - Peptide degradation.- Suboptimal assay conditions.- Verify the integrity of your this compound stock using techniques like HPLC or mass spectrometry.- Optimize the assay pH and temperature. Peptides with disulfide bonds often exhibit better stability at a slightly acidic pH.[3][4]- Ensure the peptide is fully dissolved in the assay buffer.
Precipitation of the peptide in the assay medium. - Poor solubility of the peptide in the aqueous buffer.- High peptide concentration.- First, try to dissolve the peptide in a small amount of a suitable organic solvent (e.g., DMSO) before diluting it in the assay medium.- Perform a solubility test to determine the maximum concentration of this compound that can be dissolved in your specific assay buffer.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a method to evaluate the stability of this compound in your specific in vitro assay conditions.

Materials:

  • This compound (lyophilized powder)

  • Cell culture medium (with and without serum)

  • Protease inhibitor cocktail (optional)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A)

  • 0.1% TFA in acetonitrile (B52724) (Mobile Phase B)

Procedure:

  • Prepare this compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a concentration of 1 mg/mL.

  • Incubation: Spike this compound into your cell culture medium (e.g., with 10% FBS) to a final concentration of 10 µg/mL. Prepare parallel samples with serum-free medium and/or medium containing a protease inhibitor cocktail.

  • Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect an aliquot from each condition.

  • Sample Preparation: Immediately stop the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile with 1% TFA). Centrifuge to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC.

    • Inject the sample onto the C18 column.

    • Use a gradient of Mobile Phase B to elute the peptide.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis: Quantify the peak area corresponding to intact this compound at each time point. Calculate the percentage of remaining peptide relative to the time 0 sample to determine the degradation rate and half-life.

Protocol 2: Myoactivity Assay using this compound

This protocol is adapted from assays for oxytocin-like peptides and can be used to assess the biological activity of this compound on smooth muscle preparations.

Materials:

  • Isolated smooth muscle tissue (e.g., rat uterus or sea urchin esophagus)

  • Organ bath system with an isometric force transducer

  • Krebs-Henseleit solution (or appropriate physiological saline)

  • This compound stock solution

  • Positive control (e.g., oxytocin or carbachol)

Procedure:

  • Tissue Preparation: Mount the isolated smooth muscle strip in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with washes every 15 minutes.

  • Cumulative Concentration-Response Curve:

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the contractile force at each concentration.

  • Data Analysis:

    • Normalize the responses to the maximum contraction induced by a saturating concentration of a standard agonist (e.g., KCl).

    • Plot the concentration-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

Visualizations

Logical Workflow for Troubleshooting this compound Instability

TroubleshootingWorkflow start Inconsistent or No Activity of this compound Observed check_storage Verify Proper Storage (-20°C/-80°C, lyophilized) start->check_storage check_handling Review Handling Procedures (aliquoting, thawing) check_storage->check_handling Storage OK final_result Improved Assay Performance check_storage->final_result Improper Storage (Correct and Repeat) check_solubility Assess Peptide Solubility in Assay Buffer check_handling->check_solubility Handling OK check_handling->final_result Improper Handling (Correct and Repeat) check_concentration Confirm Peptide Concentration (e.g., by Nanodrop or HPLC) check_solubility->check_concentration Soluble check_solubility->final_result Insoluble (Use different solvent/protocol) check_degradation Evaluate Peptide Degradation (HPLC Stability Assay) check_concentration->check_degradation Concentration Correct check_concentration->final_result Incorrect Concentration (Recalculate/Re-prepare) optimize_assay Optimize Assay Conditions (pH, temperature, serum) check_degradation->optimize_assay No Degradation use_stabilizers Incorporate Stabilizing Agents (Protease inhibitors, metal ions) check_degradation->use_stabilizers Degradation Observed optimize_assay->final_result use_stabilizers->optimize_assay

Caption: A flowchart for systematically troubleshooting common issues with this compound stability in in vitro assays.

Potential Degradation Pathways of this compound

DegradationPathways This compound Intact this compound (CFISNCPKG-NH2) Proteolysis Proteolytic Cleavage (e.g., by aminopeptidases) This compound->Proteolysis Oxidation Oxidation (of Cys residues) This compound->Oxidation Disulfide_Reduction Disulfide Bond Reduction This compound->Disulfide_Reduction Inactive_Fragments Inactive Peptide Fragments Proteolysis->Inactive_Fragments Oxidized_Peptide Oxidized this compound Oxidation->Oxidized_Peptide Linear_Peptide Linear (Inactive) this compound Disulfide_Reduction->Linear_Peptide

Caption: Major chemical and enzymatic pathways leading to the degradation of this compound.

Signaling Pathway of this compound (based on Oxytocin Receptor)

SignalingPathway This compound This compound OTR Oxytocin Receptor (GPCR) This compound->OTR Gq Gq Protein OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Postulated signaling cascade for this compound, based on the known pathway for oxytocin.

References

overcoming low signal intensity in Echinotocin binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Echinotocin Binding Assays

Introduction

Welcome to the technical support center for this compound (EchT) binding assays. This guide is designed for researchers, scientists, and drug development professionals. This compound is a synthetic peptide analog of the oxytocin/vasopressin family, engineered for high-affinity binding to the this compound receptor (EchnR), a G-protein coupled receptor (GPCR). This document provides detailed troubleshooting for common issues, particularly low signal intensity, encountered during radioligand and fluorescence-based binding experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an this compound binding assay?

An this compound binding assay is designed to quantify the interaction between the this compound peptide and its receptor, EchnR. The most common format is a competitive binding assay where a labeled ligand (e.g., radiolabeled [³H]-EchT or fluorescently-tagged EchT-FITC) competes for receptor binding sites with an unlabeled ligand (the test compound or unlabeled EchT). The amount of labeled ligand bound to the receptor is measured, allowing for the determination of receptor affinity (Kd) and concentration (Bmax), or the inhibitory constant (Ki) of a test compound.[1][2]

Q2: Which is better for my experiment: a radioligand or a fluorescence-based assay?

Both methods have distinct advantages. Radioligand assays are highly sensitive and are considered the "gold standard" for quantifying binding affinity and receptor density.[2] However, they involve handling radioactive materials. Fluorescence-based assays offer a non-radioactive alternative and can be adapted for high-throughput screening.[3] However, they can be prone to interference from fluorescent compounds, and the fluorescent tag may alter the ligand's binding properties.[4][5]

Q3: What is "specific binding" and how is it different from "total" and "nonspecific" binding?

  • Total Binding: The total amount of labeled ligand measured in the assay, which includes ligand bound to the receptor and to other components (e.g., filters, tube walls).

  • Nonspecific Binding (NSB): The portion of the labeled ligand that binds to components other than the target receptor. It is determined by adding a high concentration of an unlabeled competitor to saturate the specific receptor sites.

  • Specific Binding: The amount of ligand bound specifically to the EchnR. It is the value of interest and is calculated by subtracting nonspecific binding from total binding.[6]

Q4: My this compound peptide won't dissolve properly. What should I do?

Poor peptide solubility is a common issue that can lead to inaccurate concentration calculations and assay variability.[7] Peptides, especially hydrophobic ones, can be difficult to dissolve. It is recommended to first try dissolving a small amount in sterile, distilled water. If solubility is low, adding a small amount of acetic acid (for basic peptides) or ammonium (B1175870) hydroxide (B78521) (for acidic peptides) can help. For very hydrophobic peptides, organic solvents like DMSO or DMF may be necessary, but ensure the final concentration in the assay buffer is low (<1%) to avoid interfering with the binding.[7]

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is one of the most frequent challenges in this compound binding assays. It can manifest as either low total signal or low calculated specific binding.

Problem 1: Total signal (e.g., Counts Per Minute) is very low, close to background.
Potential Cause Recommended Solution
Degraded or Inactive Receptor Use freshly prepared cell membranes or cells from a low passage number. Ensure storage at -80°C and avoid repeated freeze-thaw cycles. Confirm receptor expression using a positive control or an alternative method like Western Blot.[6]
Degraded Labeled Ligand Check the expiration date of the radioligand or fluorescent peptide. Improper storage can lead to degradation.[6] For peptides, avoid frequent freeze-thaw cycles and store lyophilized aliquots.[7]
Low Specific Activity of Labeled Ligand For radioligand assays, use a ligand with high specific activity (>20 Ci/mmol for ³H).[8] This is crucial for detecting receptors expressed at low levels.
Insufficient Incubation Time The assay may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time where binding reaches a plateau.[2][6]
Incorrect Assay Buffer Composition The pH, ionic strength, or presence of specific ions can significantly impact binding. Ensure the buffer composition is optimized for the EchnR.
Pipetting Errors or Reagent Omission Systematically review the protocol. Ensure all reagents, especially the labeled ligand and receptor preparation, were added to all wells/tubes correctly.
Problem 2: Total signal is adequate, but calculated specific binding is low or absent.
Potential Cause Recommended Solution
High Nonspecific Binding (NSB) High NSB can mask the specific signal. Ideally, NSB should be less than 50% of total binding.[6] Solutions: 1. Reduce the concentration of the labeled ligand.[6] 2. Reduce the amount of membrane protein per well.[6][9] 3. Add Bovine Serum Albumin (BSA) (e.g., 0.1-1%) to the assay buffer to block nonspecific sites.[6] 4. For filter assays, pre-soak filters in a solution like 0.5% polyethyleneimine (PEI) to reduce ligand binding to the filter.[8] 5. Optimize the number and speed of wash steps with ice-cold buffer.[6]
Labeled Ligand Concentration Too High Using a labeled ligand concentration far above its Kd value can increase NSB and make it difficult to detect competition. For competition assays, the ideal concentration is at or below the Kd.[10]
Ligand Depletion If a significant fraction (>10%) of the labeled ligand binds to the receptor, its free concentration is reduced, which violates the assay's assumptions and can skew results.[2] To fix this, reduce the receptor concentration in the assay.[10]
Cell Detachment (Fluorescence Assays) In cell-based fluorescence assays, excessive washing can cause cell loss, leading to high variability and low signal.[11] Solutions: 1. Use plates coated with an attachment factor (e.g., Poly-D-Lysine). 2. Minimize wash steps or perform them very gently. 3. Normalize the ligand's fluorescent signal to a nuclear stain (like DAPI) to account for well-to-well variations in cell number.[11]

Quantitative Data Summary

The following tables provide reference values for setting up and validating an this compound binding assay. These values are hypothetical and should be optimized for your specific experimental system.

Table 1: Hypothetical Binding Affinities for the this compound Receptor (EchnR)

Ligand Ligand Type Labeled Form Binding Affinity (Kd/Ki)
This compound (EchT) Agonist [³H]-Echinotocin Kd: ~0.5 nM
Competitor-A Antagonist Unlabeled Ki: ~5.2 nM

| Competitor-B | Agonist | Unlabeled | Ki: ~1.1 nM |

Table 2: Recommended Starting Concentrations for Assay Components

Component Radioligand Assay Fluorescence Assay
Labeled Ligand 0.5 - 1.0 x Kd (~0.25 - 0.5 nM) 1.0 - 2.0 x Kd (~0.5 - 1.0 nM)
Receptor Source 5-20 µg membrane protein/well 10,000-50,000 cells/well
Unlabeled Competitor (for NSB) 1000 x Kd of labeled ligand (~500 nM) 1000 x Kd of labeled ligand (~500 nM)

| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4 | HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4 |

Experimental Protocols

Protocol: [³H]-Echinotocin Competitive Radioligand Binding Assay

This protocol describes a filter-based binding assay using cell membranes expressing the EchnR.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4. Keep on ice.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4. Keep at 4°C.

  • Labeled Ligand: Prepare a 2X working stock of [³H]-Echinotocin (e.g., 0.5 nM) in Assay Buffer.

  • Unlabeled Ligands: Prepare 10X serial dilutions of test compounds and a 10X stock of the unlabeled competitor for NSB (e.g., 5 µM this compound) in Assay Buffer.

  • Receptor Preparation: Thaw frozen EchnR-expressing cell membranes on ice. Dilute to a final concentration of 10-40 µg/mL in Assay Buffer to deliver 5-20 µg per well. Homogenize gently before use.

2. Assay Procedure:

  • Set up a 96-well plate. Assign triplicate wells for Total Binding, Nonspecific Binding (NSB), and each concentration of your test compounds.

  • Add 25 µL of Assay Buffer to the Total Binding wells.

  • Add 25 µL of the 10X unlabeled competitor to the NSB wells.

  • Add 25 µL of each 10X test compound dilution to the appropriate wells.

  • Add 100 µL of the diluted membrane preparation to all wells.

  • Add 25 µL of Assay Buffer to all wells except the Labeled Ligand Control wells.

  • Initiate the binding reaction by adding 50 µL of the 2X [³H]-Echinotocin working stock to all wells. The final volume should be 250 µL.

  • Incubate the plate for 90 minutes at 25°C with gentle shaking. Incubation time should be optimized based on prior kinetic experiments.[6]

3. Separation of Bound and Free Ligand:

  • Pre-soak a 96-well glass fiber filter plate (GF/C) with 0.5% polyethyleneimine for at least 30 minutes at 4°C.

  • Position the filter plate on a vacuum manifold.

  • Rapidly transfer the contents of the assay plate to the filter plate.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer per well, applying vacuum after each wash.[6]

4. Quantification and Data Analysis:

  • Dry the filter plate completely under a heat lamp or overnight.

  • Add 50 µL of scintillation cocktail to each well.

  • Seal the plate and count the radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter.

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).

  • Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Mandatory Visualizations

G EchT This compound EchnR EchnR (GPCR) EchT->EchnR Binds Gq Gαq EchnR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Ca²⁺ Ca->PKC Activates Response Cellular Response (e.g., Contraction, Signaling) PKC->Response Phosphorylates Targets

Caption: Putative signaling pathway for the this compound Receptor (EchnR).

G A 1. Prepare Reagents (Buffer, Ligands, Membranes) B 2. Set up 96-Well Plate (Total, NSB, Test Compound) A->B C 3. Add Reagents (Membranes, Labeled Ligand) B->C D 4. Incubate (e.g., 90 min @ 25°C) C->D E 5. Separate Bound/Free (Vacuum Filtration) D->E F 6. Quantify Signal (Scintillation Counting) E->F G 7. Analyze Data (Calculate Specific Binding, Ki) F->G

Caption: Standard workflow for a competitive radioligand binding assay.

G Start Start: Low Specific Signal Q1 Is Total Binding (CPM) significantly above background? Start->Q1 A1_No Cause: No Binding Occurring • Check ligand/receptor integrity • Increase incubation time/temp • Verify reagent addition Q1->A1_No No Q2 Is Nonspecific Binding (NSB) > 50% of Total Binding? Q1->Q2 Yes A2_Yes Cause: High NSB • Reduce ligand concentration • Reduce membrane protein • Add BSA to buffer • Optimize wash steps Q2->A2_Yes Yes A2_No Cause: Low Receptor Density or Affinity • Use cells with higher expression • Ensure ligand has high affinity • Check for ligand depletion Q2->A2_No No

Caption: Troubleshooting flowchart for low signal in binding assays.

References

optimizing injection volume for Echinotocin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing injection volume for the High-Performance Liquid Chromatography (HPLC) analysis of Echinotocin.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the injection volume in HPLC?

Optimizing the injection volume is a critical step in HPLC method development to achieve a balance between sensitivity and resolution.[1] The goal is to inject a sufficient amount of the sample to obtain a strong detector signal for accurate quantification while avoiding issues like peak distortion and loss of resolution that can occur with column overload.[2]

Q2: What is the general rule of thumb for selecting an initial injection volume?

A commonly accepted guideline is to keep the injection volume between 1% and 5% of the total column volume.[3][4] For samples with a concentration of approximately 1 µg/µL, an injection volume of 1-2% of the column's total volume is often recommended as a starting point.[1][2] However, the actual maximum acceptable volume should be determined experimentally for each specific method.[1]

Q3: How does increasing the injection volume affect my chromatogram?

Increasing the injection volume generally leads to:

  • Increased Peak Height and Area: This can improve sensitivity and lower the limits of detection and quantification, which is beneficial for trace analysis.[1]

  • Increased Peak Width: The peak will broaden as the injection volume increases.[1]

  • Potential for Decreased Resolution: As peaks become wider, the separation between closely eluting compounds may decrease.[1]

  • Risk of Peak Shape Distortion: Excessively large injection volumes can lead to peak fronting or tailing.[3][5]

Q4: What is the difference between mass overload and volume overload?

Mass overload and volume overload are two distinct phenomena that can degrade chromatographic performance.[5][6]

  • Mass Overload (or Concentration Overload): This occurs when too much analyte mass is injected onto the column, even in a small volume.[5] The stationary phase becomes saturated, leading to a non-linear relationship between the analyte concentration in the stationary and mobile phases.[5][7] This typically results in tailing peaks or peaks that resemble a right triangle.[7]

  • Volume Overload: This happens when the injected sample volume is too large, regardless of the analyte concentration.[5][8] It causes the sample to spread over a wider area at the column inlet, leading to symmetrical peak broadening or, in severe cases, "shark-fin" or fronting peaks and potential shifts in retention time.[3][5][8]

Troubleshooting Guide

Q5: My this compound peak is "fronting" (asymmetry factor < 1). What is the likely cause related to injection volume?

Peak fronting is a classic symptom of column overload, specifically volume overload.[1][3] This happens when you inject too large a volume of your sample.[1] The large volume can cause the analyte band to spread excessively at the head of the column.[9] Another contributing factor can be a solvent mismatch, where your sample is dissolved in a solvent that is stronger than the initial mobile phase.[3][9]

Solution:

  • Reduce the Injection Volume: Systematically decrease the injection volume (e.g., by half) and observe the effect on the peak shape.[9]

  • Match the Sample Solvent: If possible, dissolve your this compound sample in the initial mobile phase or a weaker solvent.[3][9] This helps focus the analyte into a tight band at the column inlet.[9]

Q6: I'm observing broad peaks for my analyte. Could the injection volume be the cause?

Yes, an excessive injection volume is a common cause of peak broadening.[1][5] While a larger volume increases the peak height, it also proportionally widens the peak.[1] If the volume is too large relative to the column's dimensions, it can significantly reduce column efficiency and resolution.[2]

Solution:

  • Perform an Injection Volume Study: Inject a series of decreasing volumes to find the "sweet spot" that provides adequate sensitivity without excessive broadening.[1]

  • Check for System Dispersion: While checking injection volume, also ensure that extra-column volume (from tubing, fittings, etc.) is minimized, as this also contributes to peak broadening.[9]

Q7: My peak shapes are good, but I need more sensitivity. Can I just increase the injection volume?

Increasing the injection volume is a valid strategy to improve sensitivity for diluted samples.[1] The peak area and height should increase linearly with the injection volume as long as the column and detector are not overloaded. However, you must proceed with caution.

Solution:

  • Increase Volume Incrementally: Double the injection volume systematically, monitoring not only the peak area but also the peak shape, asymmetry, and resolution from nearby peaks.[1]

  • Consider Sample Concentration: If peak distortion occurs before reaching the desired sensitivity, an alternative is to concentrate the sample before injection. This allows for injecting a smaller, more chromatographically friendly volume.[6]

Data Presentation

Table 1: Recommended Injection Volumes Based on HPLC Column Dimensions

Column Internal Diameter (ID)Column LengthTypical Column Volume (µL)Recommended Injection Volume Range (1-5% of Column Volume) (µL)
2.1 mm50 mm~173 µL1.7 - 8.7 µL
3.0 mm100 mm~707 µL7.1 - 35.4 µL
4.6 mm150 mm~2495 µL25.0 - 124.8 µL
4.6 mm250 mm~4158 µL41.6 - 207.9 µL

Note: These are general estimates. The actual total volume can vary based on the packing material. It is always best to determine the optimal volume empirically.[1]

Table 2: Effect of Increasing Injection Volume on Chromatographic Parameters

ParameterEffect of Increasing Injection VolumePotential Negative Consequence
Peak Height IncreasesDetector overload at high concentrations
Peak Area Increases (linearly, pre-overload)Non-linear response after overload
Peak Width Increases[1]Decreased resolution between adjacent peaks
Resolution May Decrease[1]Co-elution of this compound and impurities
Peak Asymmetry May deviate from 1 (Fronting or Tailing)Inaccurate peak integration and quantification
Retention Time May decrease (volume overload)[1][2]Inconsistent peak identification

Experimental Protocols

Protocol: Determining the Optimal Injection Volume for this compound Analysis

Objective: To find the maximum injection volume that provides sufficient sensitivity without compromising peak shape, resolution, or accuracy.

Materials:

  • HPLC system with UV or MS detector

  • Validated HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A and B (as per your established method)

  • This compound standard solution of known concentration (e.g., 1 mg/mL), dissolved in the initial mobile phase composition.

  • Diluent (initial mobile phase composition)

Methodology:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Prepare a Dilute Standard: Prepare a working solution of this compound at a concentration relevant to your analysis (e.g., 0.1 µg/µL).

  • Establish a Minimum Injection: Start with the smallest volume your autosampler can reproducibly inject (e.g., 2 µL).[1] This will serve as your baseline chromatogram.

  • Incremental Volume Increase: Sequentially double the injection volume for subsequent runs (e.g., 2 µL, 4 µL, 8 µL, 16 µL, 32 µL...).[1]

  • Data Acquisition: For each injection, record the chromatogram and analyze the following parameters for the this compound peak:

    • Retention Time

    • Peak Area

    • Peak Height

    • Peak Width (at half-height)

    • USP Tailing Factor or Asymmetry Factor

    • Resolution from the nearest impurity or adjacent peak

  • Analysis and Determination:

    • Plot the Data: Create plots of Peak Area vs. Injection Volume and Peak Height vs. Injection Volume. The relationship should be linear initially. Note the volume at which linearity is lost, as this indicates overload.

    • Monitor Peak Shape: Observe the chromatograms. The optimal injection volume is the maximum volume before significant peak fronting (asymmetry < 0.9), tailing (asymmetry > 1.2), or a noticeable decrease in resolution occurs.[1]

    • Select the Optimal Volume: Choose an injection volume that is safely within the linear range and provides a symmetrical, well-resolved peak with an adequate signal-to-noise ratio for your application.

Visualizations

Injection_Volume_Optimization_Workflow start Start: Prepare this compound Standard equilibrate Equilibrate HPLC System start->equilibrate inject_min Inject Minimum Reproducible Volume (e.g., 2 µL) equilibrate->inject_min analyze_baseline Analyze Baseline Chromatogram (Peak Shape, Area, Resolution) inject_min->analyze_baseline decision_increase Increase Sensitivity Needed? analyze_baseline->decision_increase inject_double Double Injection Volume decision_increase->inject_double Yes end_current End: Current Volume is Optimal decision_increase->end_current No analyze_new Analyze New Chromatogram inject_double->analyze_new decision_shape Peak Shape & Resolution Acceptable? analyze_new->decision_shape decision_shape->inject_double Yes end_optimal End: Previous Volume is Optimal decision_shape->end_optimal No

Caption: Workflow for the systematic optimization of HPLC injection volume.

Troubleshooting_Peak_Shape start Problem: Poor Peak Shape check_fronting Is Peak Fronting? (Asymmetry < 0.9) start->check_fronting check_broadening Is Peak Symmetrically Broad? check_fronting->check_broadening No cause_vol_overload Likely Cause: Volume Overload or Strong Sample Solvent check_fronting->cause_vol_overload Yes cause_high_vol Likely Cause: Excessive Injection Volume check_broadening->cause_high_vol Yes other_issues Consider Other Issues: (Mass Overload, Column Degradation, Extra-Column Volume) check_broadening->other_issues No (e.g., Tailing) solution_reduce_vol Solution 1: Reduce Injection Volume cause_vol_overload->solution_reduce_vol solution_match_solvent Solution 2: Match Sample Solvent to Mobile Phase cause_vol_overload->solution_match_solvent solution_reduce_vol2 Solution: Reduce Injection Volume cause_high_vol->solution_reduce_vol2

Caption: Decision tree for troubleshooting peak shape issues.

Injection_Volume_Effects center Injection Volume increase_sensitivity Increased Sensitivity (Higher Peak Area/Height) center->increase_sensitivity Increasing peak_broadening Peak Broadening center->peak_broadening Increasing leads to peak_fronting Peak Fronting (Volume Overload) center->peak_fronting Excessive increase leads to loss_resolution Loss of Resolution peak_broadening->loss_resolution causes

Caption: Relationship between injection volume and key chromatographic effects.

References

minimizing peak tailing for Echinotocin in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Echinotocin Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during reverse-phase high-performance liquid chromatography (RP-HPLC), with a specific focus on minimizing peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in my reverse-phase HPLC chromatogram?

A1: Peak tailing for this compound, a peptide containing the basic amino acid Lysine, is most commonly caused by secondary chemical interactions between the analyte and the stationary phase.[1] The primary cause is the interaction of positively charged basic residues on the peptide with negatively charged, ionized residual silanol (B1196071) groups (Si-OH) on the surface of the silica-based column packing.[2][3][4][5] This is a form of ion-exchange interaction that acts as a secondary retention mechanism, leading to a distorted, tailing peak shape.[6][7] Other potential causes include column contamination, column voids, sample overload, or using an injection solvent that is stronger than the mobile phase.[2][4][8]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is one of the most critical factors for achieving symmetrical peaks for basic peptides like this compound.[9][10] At a pH above approximately 3, residual silanol groups on the silica (B1680970) stationary phase become deprotonated and carry a negative charge.[2][11] This leads to strong electrostatic interactions with the positively charged Lysine residue in this compound, causing significant peak tailing.[5][11] By maintaining a low mobile phase pH (typically between 2 and 3), the silanol groups remain protonated (neutral), which minimizes these undesirable secondary interactions.[2][4]

Q3: What is the role of Trifluoroacetic Acid (TFA) and what concentration should I use?

A3: Trifluoroacetic acid (TFA) is a widely used mobile phase additive in peptide separations for several key reasons.[12][13][14] Firstly, it is a strong acid that lowers the mobile phase pH, ensuring silanol groups are protonated and inactive.[13][15] Secondly, it acts as an ion-pairing agent.[13][16] The negatively charged trifluoroacetate (B77799) anion pairs with the positively charged sites on this compound, effectively neutralizing the charge.[17][18] This neutral ion-pair has a more favorable hydrophobic interaction with the C18 stationary phase, leading to improved retention and peak shape.[13] While a concentration of 0.1% TFA is common, it may not be optimal for all peptides. For complex mixtures or peptides with multiple positive charges, a higher concentration may be beneficial.[12][19]

Table 1: Recommended TFA Concentrations for Peptide Analysis

TFA Concentration (% v/v)Application Notes
0.05% - 0.1%Standard concentration for most peptide separations.[12][19]
0.2% - 0.25%May provide optimal resolution for peptides with multiple positive charges or complex peptide mixtures.[12][19]
< 0.05%Can lead to poor peak shape on older silica columns but may improve sensitivity in LC-MS applications.[14][20]
Q4: Could my HPLC column be the cause of the peak tailing?

A4: Yes, the column is a frequent source of peak shape problems. Several factors could be involved:

  • Column Chemistry: Using a column with high residual silanol activity (e.g., an older, non-end-capped Type A silica column) will exacerbate tailing for basic analytes like this compound.[2] Switching to a modern, high-purity, base-deactivated, or end-capped column is highly recommended.[1][2][21]

  • Column Contamination: Accumulation of strongly adsorbed sample components on the column inlet frit or stationary phase can cause peak distortion.[22] Using a guard column and appropriate sample cleanup procedures can prevent this.[22]

  • Column Void: A void or channel can form in the column bed at the inlet due to high pressure or pH instability, leading to broad and tailing peaks for all analytes.[2][4] This often requires column replacement.

Q5: Can my sample preparation or injection technique cause peak tailing?

A5: Absolutely. Two common issues related to the sample itself can cause peak tailing:

  • Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can lead to peak distortion.[11] The sample doesn't focus properly at the head of the column. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[1][8]

  • Mass or Volume Overload: Injecting too much sample mass can saturate the stationary phase, while injecting too large a volume can also lead to band broadening and tailing.[4] To test for this, try diluting your sample or reducing the injection volume and see if the peak shape improves.[4][8]

Q6: What are the key differences between common mobile phase additives for peptide analysis?

A6: The choice of acidic modifier can significantly impact retention, selectivity, and peak shape. TFA is the most common, but other ion-pairing agents can be used to manipulate the separation.

Table 2: Comparison of Common Mobile Phase Additives

AdditiveTypical Conc.Properties & Use Cases
Trifluoroacetic Acid (TFA) 0.1%Strong ion-pairing agent, provides excellent peak shape for basic peptides by suppressing silanol interactions.[17] However, it can cause ion suppression in mass spectrometry (MS) detection.[14]
Formic Acid (FA) 0.1%Volatile and MS-friendly. It is a weaker acid than TFA and less effective at masking silanol interactions, which can lead to tailing on some columns.[17][23] Often used with modern, highly inert columns.
Heptafluorobutyric Acid (HFBA) 0.1%A stronger, more hydrophobic ion-pairing agent than TFA.[24][25] It significantly increases peptide retention, which can be useful for improving the separation of closely eluting or very polar peptides.[16][25] Can be difficult to remove from the column.
Phosphoric Acid 10-20 mMA non-volatile buffer, not suitable for MS. It is a more hydrophilic ion-pairing agent and can be useful for specific peptide applications where TFA provides inadequate selectivity.[26][25]

Troubleshooting Guide

Peak tailing can be a multifaceted issue. The following section provides a logical workflow to diagnose and resolve the problem.

Mechanism of Peak Tailing for Basic Peptides

The diagram below illustrates the fundamental interactions within the column that lead to peak tailing for a basic peptide like this compound and how an acidic modifier like TFA corrects the issue.

Figure 1: Mechanism of Silanol Interference and Mitigation cluster_0 Scenario A: High pH (>3) / No Ion-Pairing Agent cluster_1 Scenario B: Low pH (~2) with TFA peptide_a This compound (Positively Charged, -NH3+) interaction_a Strong Ionic Interaction (Secondary Retention) peptide_a->interaction_a silanol_a C18 Stationary Phase (Ionized Silanol, -SiO-) silanol_a->interaction_a result_a Result Peak Tailing interaction_a->result_a peptide_b This compound-TFA Ion Pair (Neutral) interaction_b Ideal Hydrophobic Interaction (Primary Retention) peptide_b->interaction_b silanol_b C18 Stationary Phase (Protonated Silanol, -SiOH) silanol_b->interaction_b result_b Result Symmetrical Peak interaction_b->result_b G start Start: this compound Peak is Tailing q_all_peaks Are ALL peaks tailing? start->q_all_peaks check_column_void Check for column void or partially blocked frit. Reverse flush column (if applicable). q_all_peaks->check_column_void  YES check_mobile_phase Verify Mobile Phase: - pH is 2-3 - Contains 0.1% TFA - Freshly prepared q_all_peaks->check_mobile_phase  NO a_yes_all YES a_no_all NO q_void_fixed Did this resolve the issue? check_column_void->q_void_fixed solution_replace_column Problem Solved. Consider replacing guard column or column if issue reoccurs. q_void_fixed->solution_replace_column  YES check_extracolumn Check for extra-column volume (e.g., long tubing, loose fittings). q_void_fixed->check_extracolumn  NO a_yes_void YES a_no_void NO solution_fix_hardware Fix hardware issues. Use shorter, narrower tubing. check_extracolumn->solution_fix_hardware q_mp_fixed Did this resolve the issue? check_mobile_phase->q_mp_fixed solution_mp_good Problem Solved. Ensure consistent mobile phase preparation. q_mp_fixed->solution_mp_good  YES check_sample_load Check Sample Prep & Load: - Is sample dissolved in initial MP? - Dilute sample 1:10 and re-inject. q_mp_fixed->check_sample_load  NO a_yes_mp YES a_no_mp NO q_load_fixed Did this resolve the issue? check_sample_load->q_load_fixed solution_overload Problem is sample overload or solvent mismatch. Adjust accordingly. q_load_fixed->solution_overload  YES check_column_chem Evaluate Column: - Is it a modern, base-deactivated column? - Has it reached its lifetime? q_load_fixed->check_column_chem  NO a_yes_load YES a_no_load NO solution_final_replace Replace with a new, high-performance column suitable for peptides. check_column_chem->solution_final_replace

References

addressing matrix effects in LC-MS/MS analysis of Echinotocin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Echinotocin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, with a focus on identifying and resolving matrix effects.

Q1: My this compound signal intensity is low and inconsistent when analyzing plasma samples. What is the likely cause?

Low and inconsistent signal intensity for this compound in complex biological matrices like plasma is a primary indicator of matrix effects, specifically ion suppression.[1][2][3] Co-eluting endogenous components from the plasma matrix, such as phospholipids (B1166683) and salts, can interfere with the ionization of this compound in the mass spectrometer's ion source.[4][5] This interference leads to a suppressed and variable signal, which negatively impacts the accuracy, precision, and sensitivity of the assay.[6][7]

Q2: How can I confirm that matrix effects are impacting my this compound analysis?

A post-extraction spike experiment is a standard method to quantitatively assess the presence and extent of matrix effects.[6][8][9] This experiment compares the peak area of this compound in a clean, neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between these two signals indicates the presence of ion suppression or enhancement.[10]

Q3: My assay shows good results with calibration standards in solvent, but fails with matrix-based quality control (QC) samples. Why?

This discrepancy is a classic sign of matrix effects. When calibration standards are prepared in a pure solvent, they do not account for the interferences present in a biological sample.[8] Endogenous components in the sample matrix can suppress the ionization of your analyte, this compound, leading to lower measured concentrations for your QC samples. To counteract this, it is recommended to prepare calibration standards in the same biological matrix as your samples (matrix-matched calibration).[8][11]

Q4: I'm observing a drop in signal intensity over the course of an analytical run. What could be the issue?

A progressive drop in signal intensity can be caused by the accumulation of matrix components, particularly phospholipids, on the LC column and in the MS ion source.[1] Phospholipids are notorious for co-extracting with analytes and can build up over multiple injections, leading to a gradual decrease in analytical performance and fouling of the MS source.[1] Implementing a more effective sample cleanup procedure to remove these components is crucial.

Q5: How can I reduce the impact of phospholipids on my analysis?

Several sample preparation techniques are designed to specifically remove phospholipids. These include:

  • Solid-Phase Extraction (SPE): Mixed-mode or specific phospholipid removal SPE cartridges can effectively eliminate these interfering compounds.[12]

  • HybridSPE®-Phospholipid Technology: This technique combines the simplicity of protein precipitation with the specificity of SPE for targeted phospholipid removal.[1][13]

  • Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can separate this compound from lipids based on differential solubility.[4][12]

Removing over 95% of phospholipids from plasma and whole blood samples has been shown to significantly reduce ion suppression.[14]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[8] Matrix effects occur when these components co-elute with the analyte and interfere with its ionization process in the mass spectrometer's source.[6][9] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate and imprecise quantification.[8][15]

Q2: What are the most common sources of matrix effects in biological samples?

In biological matrices such as plasma or serum, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[1][4][5] Phospholipids are a major component of cell membranes and are a primary cause of ion suppression.[1][4]

Q3: How does a Stable Isotope-Labeled (SIL) Internal Standard help compensate for matrix effects?

A SIL internal standard is an ideal tool for mitigating matrix effects.[16] It is a version of the analyte (this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N).[17] The SIL internal standard is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[18] By measuring the ratio of the analyte's signal to the internal standard's signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[8][19]

Q4: What are the main sample preparation strategies to reduce matrix effects?

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. The most common techniques, in order of increasing cleanliness, are:

  • Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as it is not effective at removing phospholipids.[12]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but analyte recovery can be low, especially for polar compounds.[12]

  • Solid-Phase Extraction (SPE): Considered one of the most effective techniques. It can selectively isolate the analyte, leading to a significant reduction in matrix components and cleaner extracts.[4][12][14] Mixed-mode SPE is particularly effective for producing clean extracts.[12]

Q5: Besides sample preparation, what other approaches can minimize matrix effects?

Optimizing chromatographic conditions is another key strategy.[8][15] By adjusting the LC column, mobile phase composition, and gradient profile, you can achieve better separation between this compound and interfering matrix components.[18] If the analyte no longer co-elutes with the source of the ion suppression, the matrix effect is avoided.[7]

Quantitative Data on Sample Preparation Techniques

The choice of sample preparation method has a significant impact on the level of residual matrix components and, consequently, the accuracy of quantification.

Sample Preparation Technique Analyte Recovery (%) Matrix Factor (MF) Key Outcome Reference
Protein Precipitation (PPT)HighCan be < 0.5 (Significant Suppression)Simple, but leaves high levels of phospholipids, leading to strong matrix effects.[12]
Liquid-Liquid Extraction (LLE)Variable (Can be low for polar analytes)Closer to 1.0Provides cleaner extracts than PPT, but recovery can be a challenge.[12]
Reversed-Phase SPEGoodCloser to 1.0Cleaner than PPT, reduces matrix effects.[12]
Mixed-Mode SPEHighVery close to 1.0Dramatically reduces residual matrix components, leading to minimal matrix effects.[12]
HybridSPE®-PhospholipidHighVery close to 1.0Specifically targets and removes phospholipids, resulting in a more accurate and precise method.[1]

Note: Matrix Factor (MF) is a quantitative measure of the matrix effect. An MF of 1.0 indicates no matrix effect, <1.0 indicates ion suppression, and >1.0 indicates ion enhancement.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects

This protocol allows for the calculation of Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).

1. Sample Preparation:

  • Set A (Neat Solution): Prepare a standard of this compound in the final reconstitution solvent at a known concentration (e.g., medium QC level).

  • Set B (Post-extraction Spike): Take at least 6 different lots of blank biological matrix (e.g., plasma). Process them using your extraction procedure. In the final, dried extract, add the same amount of this compound as in Set A before adding the reconstitution solvent.

  • Set C (Pre-extraction Spike): Take the same 6 lots of blank matrix. Spike them with this compound at the same concentration before starting the extraction procedure.

2. Analysis:

  • Analyze all three sets of samples via LC-MS/MS.

  • Record the mean peak area for the analyte in each set.

3. Calculations:

Parameter Formula Interpretation
Matrix Factor (MF) MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)Measures the degree of ion suppression or enhancement.
Recovery (RE) RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100Measures the efficiency of the extraction process.
Process Efficiency (PE) PE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set A)] * 100Represents the overall efficiency of the entire method (MF x RE).
Protocol: General Phospholipid Removal using SPE

This is a general workflow for a mixed-mode or phospholipid-removal SPE cartridge. Always refer to the manufacturer's specific instructions.

  • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic solution) onto the cartridge.

  • Washing:

    • Wash with an acidic aqueous solution to remove polar interferences.

    • Wash with an organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.

  • Elution: Elute the target analyte (this compound) using a specific elution solvent (e.g., a strong base in an organic solvent for cation-exchange).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation start Poor Reproducibility or Low Signal for this compound check_me Suspect Matrix Effects? start->check_me run_test Perform Post-Extraction Spike Experiment check_me->run_test Yes calc_mf Calculate Matrix Factor (MF) MF = Area(Post-Spike) / Area(Neat) run_test->calc_mf eval_mf Is MF significantly different from 1.0? calc_mf->eval_mf no_me Matrix Effects are Minimal. Troubleshoot other parameters (e.g., instrument settings). eval_mf->no_me No mitigate Implement Mitigation Strategy eval_mf->mitigate Yes opt_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) mitigate->opt_sample_prep opt_chrom Optimize Chromatography (Column, Mobile Phase, Gradient) mitigate->opt_chrom use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigate->use_is revalidate Re-evaluate Matrix Effects and Validate Method opt_sample_prep->revalidate opt_chrom->revalidate use_is->revalidate end Robust Method Achieved revalidate->end

Caption: Workflow for identifying and mitigating matrix effects.

start Start: Sample Analysis Required q1 Is speed the highest priority and some matrix effect tolerable? start->q1 ppt Use Protein Precipitation (PPT) q1->ppt Yes q2 Are phospholipids a major concern (high ion suppression observed)? q1->q2 No end Proceed to LC-MS/MS Analysis ppt->end pl_removal Use Phospholipid Removal Plate or HybridSPE® q2->pl_removal Yes q3 Is the analyte non-polar and soluble in an immiscible solvent? q2->q3 No pl_removal->end lle Use Liquid-Liquid Extraction (LLE) q3->lle Yes spe Use Solid-Phase Extraction (SPE) q3->spe No lle->end spe->end

References

Validation & Comparative

Validating the Therapeutic Effect of Oxytocin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxytocin (B344502), a nine-amino-acid neuropeptide, plays a crucial role in a variety of physiological and behavioral processes, including social bonding, uterine contraction, and lactation. Its therapeutic potential is being explored for a range of conditions, from social-affective disorders to facilitation of labor. This guide provides a comparative overview of the in vivo validation of oxytocin's therapeutic effects, focusing on its role in prosocial behavior. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways. While the initial query concerned "Echinotocin," this guide focuses on the well-documented therapeutic agent, Oxytocin, as no substantial data could be found for the former.

Comparative Efficacy of Oxytocin in Prosocial Behavior

Recent in vivo studies have highlighted the significant role of oxytocin in mediating rescue-like behavior in mice, providing a robust model for studying its prosocial effects. The following table summarizes key quantitative data from these studies, comparing the effects of oxytocin pathway activation with control conditions.

Experimental Group Parameter Measured Result Significance
Observer mice with anesthetized conspecifics (Control)Latency to initiate rescue-like behavior (e.g., social licking and grooming)Longer-
Observer mice with anesthetized conspecifics (Oxytocin pathway activated)Latency to initiate rescue-like behaviorShorterp < 0.05
Anesthetized mice (Control)Time to awakeningLonger-
Anesthetized mice (Receiving rescue-like behavior)Time to awakeningShorterp < 0.05
Observer mice (Control)Stress levels (e.g., corticosterone)Elevated-
Observer mice (Engaging in rescue-like behavior)Stress levelsReducedp < 0.05

Experimental Protocols

In Vivo Model of Rescue-Like Behavior in Mice

This protocol is designed to assess the spontaneous helping behavior of an "observer" mouse towards an anesthetized conspecific.

Materials:

  • Adult male C57BL/6 mice

  • Anesthetic agent (e.g., isoflurane)

  • Observation chamber

  • Video recording and analysis software

  • Tools for optogenetic or chemogenetic manipulation (optional, for pathway-specific studies)

Procedure:

  • Habituation: Individually house mice for at least one week before the experiment. Habituate the observer mouse to the observation chamber for 10 minutes for three consecutive days.

  • Anesthesia: Anesthetize a "demonstrator" mouse using a standardized protocol until it is unconscious and does not respond to a tail pinch.

  • Behavioral Testing: Place the anesthetized demonstrator mouse in the observation chamber. Introduce the conscious observer mouse into the chamber.

  • Data Acquisition: Record the session for a set duration (e.g., 10 minutes). Analyze the video to quantify the latency to initiate contact, duration of social licking and grooming directed at the anesthetized mouse, and the time it takes for the anesthetized mouse to recover (e.g., righting reflex).

  • Hormonal Analysis: At the end of the behavioral session, collect blood samples to measure stress hormone levels (e.g., corticosterone) via ELISA.

Signaling Pathways

The prosocial effects of oxytocin are mediated by distinct signaling pathways in the brain. The diagrams below illustrate the key pathways involved in regulating the emotional and motor components of rescue-like behavior.[1][2]

Oxytocin_Emotional_Pathway PVN Hypothalamic Paraventricular Nucleus (PVN) OXT_release_CeA Oxytocin Release PVN->OXT_release_CeA CeA Central Nucleus of the Amygdala (CeA) OXT_release_CeA->CeA Activates OXTR Emotional_Response Emotional Component (Trigger for Rescue Behavior) CeA->Emotional_Response

Caption: Oxytocin release from the PVN to the CeA regulates the emotional component of rescue-like behavior.

Oxytocin_Motor_Pathway PVN Hypothalamic Paraventricular Nucleus (PVN) OXT_release_dBNST Oxytocin Release PVN->OXT_release_dBNST dBNST Dorsal Bed Nucleus of the Stria Terminalis (dBNST) OXT_release_dBNST->dBNST Activates OXTR Motor_Response Motor Component (Continuation of Rescue Behavior) dBNST->Motor_Response

Caption: Oxytocin release from the PVN to the dBNST mediates the motor component of rescue-like behavior.

Mechanism of Action

Oxytocin exerts its effects by binding to the oxytocin receptor (OXTR), a G-protein coupled receptor.[3][4][5] The activation of OXTR can trigger multiple intracellular signaling cascades. In the context of the prosocial behaviors described, the binding of oxytocin to its receptors in the CeA and dBNST initiates distinct neuronal responses. The OXT-PVN-OXTR-CeA pathway is activated transiently and intensely, serving as a trigger for the rescue-like behavior.[1][2] In contrast, the OXT-PVN-OXTR-dBNST pathway shows a more sustained response, which is crucial for the continuation of the helping behavior.[1][2]

Alternatives and Comparative Compounds

While oxytocin is a primary mediator of prosocial behavior, other neuropeptides and pharmacological agents can also influence social interactions. A comparative analysis with these alternatives is essential for a comprehensive understanding of the therapeutic landscape.

  • Vasopressin: Structurally similar to oxytocin, vasopressin also plays a role in social recognition and bonding, though its effects can be sex-dependent and context-specific.

  • Serotonin (B10506) (5-HT): The serotonergic system is heavily implicated in social behavior and mood regulation. Selective serotonin reuptake inhibitors (SSRIs) are commonly used to treat social anxiety disorders.

  • Dopamine: The dopaminergic system, particularly the mesolimbic pathway, is crucial for reward processing and motivation, which can indirectly influence social engagement.

Further in vivo studies directly comparing the efficacy and underlying mechanisms of these compounds with oxytocin in standardized behavioral paradigms are warranted to delineate their specific contributions to social behavior.

Conclusion

The in vivo validation of oxytocin's therapeutic effects, particularly in the realm of prosocial behavior, is supported by robust experimental evidence. The mouse model of rescue-like behavior provides a valuable platform for dissecting the specific neural circuits and signaling pathways involved. Understanding the distinct roles of the OXT-PVN-OXTR-CeA and OXT-PVN-OXTR-dBNST pathways in initiating and sustaining helping behaviors offers promising avenues for the development of targeted therapeutic interventions for social-affective disorders. Future research should focus on comparative studies with other neuroactive compounds to refine our understanding and broaden the therapeutic options.

References

comparative analysis of Echinotocin and its synthetic analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the naturally occurring hormone Oxytocin (B344502) and its synthetic analogs. The information presented is intended to assist researchers and professionals in drug development in understanding the pharmacological nuances, structure-activity relationships, and experimental evaluation of these compounds. The data herein is compiled from various scientific publications and presented in a structured format for ease of comparison.

Introduction to Oxytocin and its Analogs

Oxytocin is a nonapeptide hormone and neurotransmitter, primarily known for its role in social bonding, childbirth, and lactation. It exerts its effects by binding to the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPGR). The development of synthetic analogs of Oxytocin has been driven by the need for compounds with improved pharmacokinetic profiles, receptor selectivity, and agonist or antagonist properties for therapeutic applications. These applications range from the induction of labor to the management of preterm labor and the exploration of treatments for social-affective disorders.

This guide will delve into the comparative binding affinities, in vitro activities, and the underlying signaling pathways of Oxytocin and several of its key synthetic analogs.

Comparative Biological Data

The following tables summarize the quantitative data on the biological activity of Oxytocin and a selection of its synthetic analogs. The data includes receptor binding affinities (Ki) for the human Oxytocin Receptor (hOTR) and vasopressin 1a receptor (hV1aR), as well as antagonist potency (pA2) in rat uterotonic assays.

Table 1: Receptor Binding Affinity (Ki, nM) of Oxytocin and its Analogs

CompoundhOTR Ki (nM)hV1aR Ki (nM)Selectivity (hV1aR Ki / hOTR Ki)Reference
Oxytocin 0.75 ± 0.082.99 ± 0.393.99[1]
Atosiban (B549348) 76.45.10.07[2]
Carbetocin ~1.6 (Kd)--[3]
L-368,899 8.9 - 26110 - 180~4-7[4][5]
L-371,257 19--[4]
Barusiban 0.8--[4]
Retosiban 0.65--[4]
[Mpa(1), D-Tyr(Et)(2), Deg(9)]OT ---[6][7]
[Mpa(1), D-Tyr(Et)(2), D-Tic(7), Aib(9)]OT ---[8]
desGly-NH2,d(CH2)5[D-2-Nal2,Thr4]OVT 0.171.16.47[2]
d(CH2)5[D-2-Nal2,Thr4,Tyr-NH2 9]OVT 0.070.192.71[2]

Table 2: In Vitro Antagonist Potency (pA2) in Rat Uterotonic Assay

CompoundpA2 ValueReference
Atosiban 7.05 ± 0.05[9]
[Mpa(1), D-Tyr(Et)(2), Deg(9)]OT 8.68 ± 0.26[6][7]
[Mpa(1), D-Tyr(Et)(2), D-Tic(7), Aib(9)]OT 8.31 ± 0.19[8]
desGly(NH2),d(CH2)5[D-Thi2,Thr4]OVT ~7.76-8.05[9]

Signaling Pathways of the Oxytocin Receptor

Upon binding of an agonist like Oxytocin, the Oxytocin Receptor (OTR) can activate multiple intracellular signaling cascades. The canonical pathway involves coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is fundamental to the contractile effects of oxytocin on the myometrium. The receptor can also couple to other G proteins, such as Gαi, which can lead to different cellular responses.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Myometrial Contraction Ca_release->Contraction Proliferation Cell Proliferation PKC->Proliferation

Caption: Simplified Oxytocin Receptor signaling pathway.

Experimental Protocols

A fundamental aspect of characterizing Oxytocin analogs is the determination of their binding affinity and functional activity. Below are overviews of standard experimental methodologies.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the Oxytocin Receptor. It involves a competitive binding reaction between a radiolabeled ligand (e.g., [³H]-Oxytocin) and the unlabeled test compound for the receptor, typically in membranes prepared from cells expressing the receptor.

General Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the Oxytocin Receptor are isolated and prepared at a specific protein concentration.

  • Assay Setup: In a multi-well plate, the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound are combined in an assay buffer.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated, and the Ki value for the test compound is determined by analyzing the competition binding curve.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes with OTR start->prep setup Set up Assay Plate: Membranes + [³H]-Oxytocin + Test Compound prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter detect Measure Radioactivity (Scintillation Counting) filter->detect analyze Analyze Data (Calculate Ki) detect->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

In Vitro Uterotonic Assay

This bioassay is used to determine the functional activity of Oxytocin analogs, specifically their ability to either stimulate (agonist) or inhibit (antagonist) uterine muscle contractions.

General Protocol Outline for Antagonist Activity (pA2 determination):

  • Tissue Preparation: Myometrial strips are obtained from rats (often in late pregnancy) and mounted in an organ bath containing a physiological salt solution.

  • Equilibration: The tissue is allowed to equilibrate under a set tension until regular spontaneous contractions are observed.

  • Cumulative Dose-Response to Agonist: A cumulative concentration-response curve is generated for Oxytocin to determine the EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (the test compound) for a specific period.

  • Second Agonist Dose-Response: A second cumulative concentration-response curve for Oxytocin is generated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the Oxytocin dose-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.[10]

Conclusion

The synthetic analogs of Oxytocin exhibit a wide range of affinities, selectivities, and functional activities. Compounds like Atosiban have been successfully developed as antagonists for tocolytic use, demonstrating the therapeutic potential of modifying the native peptide structure.[11] Newer analogs show even greater affinity and selectivity for the human Oxytocin Receptor, offering the promise of more effective and safer therapeutic agents.[2] The continued exploration of structure-activity relationships, guided by robust in vitro and in vivo experimental data, will be crucial for the development of the next generation of Oxytocin-related therapeutics.

References

A Comparative Analysis of the Biological Activity of Conotoxins: A Focus on the α-, μ-, and ω-Families

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of representative conotoxins from the alpha (α), mu (μ), and omega (ω) families. Due to the absence of "Echinotocin" in published scientific literature, this guide will focus on the well-characterized α-conotoxin GI as a primary example and compare its activity with μ-conotoxin GIIIA and ω-conotoxin MVIIA to highlight the diverse pharmacology of these marine peptides.

Conotoxins are a diverse group of neurotoxic peptides found in the venom of marine cone snails (genus Conus).[1][2] Their high specificity and potency for various ion channels and receptors in the nervous system have made them invaluable tools in pharmacological research and promising candidates for drug development.[3][4] This guide will delve into the distinct biological activities of three major conotoxin families, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms and workflows.

Comparative Biological Activity of Representative Conotoxins

The primary distinguishing feature among conotoxin families is their selectivity for different molecular targets. This selectivity dictates their physiological effects, ranging from muscle paralysis to analgesia. The following table summarizes the key biological activity parameters for α-conotoxin GI, μ-conotoxin GIIIA, and ω-conotoxin MVIIA.

ConotoxinFamilyPrimary Molecular TargetRepresentative IC50Physiological EffectSource Organism
α-Conotoxin GI Alpha (α)Nicotinic Acetylcholine (B1216132) Receptors (nAChRs), muscle subtype (α1β1δγ)~20 nMPostsynaptic inhibition at the neuromuscular junction, leading to paralysis.[5]Conus geographus
μ-Conotoxin GIIIA Mu (μ)Voltage-gated sodium channels (NaV1.4) in skeletal muscle~50 nMInhibition of muscle action potentials, leading to paralysis.[6]Conus geographus
ω-Conotoxin MVIIA Omega (ω)N-type voltage-gated calcium channels (CaV2.2) in neurons~0.1-1 nMInhibition of neurotransmitter release, leading to potent analgesia.Conus magus

Experimental Protocols

The determination of conotoxin biological activity relies on precise and reproducible experimental methodologies. The following sections detail the protocols for key assays used to characterize the conotoxins discussed in this guide.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for IC50 Determination of α-Conotoxin GI on nAChRs

This protocol describes the functional characterization of α-conotoxin GI's inhibitory activity on nAChRs expressed in Xenopus laevis oocytes.

1. Oocyte Preparation:

  • Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis frog.
  • Inject oocytes with cRNA encoding the subunits of the target nAChR (e.g., rat muscle α1, β1, δ, and γ subunits).
  • Incubate the oocytes for 2-5 days at 18°C in ND96 solution supplemented with antibiotics.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with ND96 solution.
  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

3. Data Acquisition and Analysis:

  • Apply acetylcholine (ACh), the native agonist of nAChRs, to elicit an inward current.
  • After establishing a stable baseline response to ACh, co-apply α-conotoxin GI at varying concentrations with ACh.
  • Measure the peak current amplitude in the presence of the toxin.
  • Calculate the percentage of inhibition for each concentration of the conotoxin.
  • Plot the percentage of inhibition against the logarithm of the conotoxin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Radioligand Receptor Binding Assay for Conotoxins

This protocol provides a general framework for determining the binding affinity of a conotoxin to its target receptor using a competitive binding assay.

1. Membrane Preparation:

  • Homogenize tissue known to express the target receptor (e.g., rat brain for neuronal receptors) in a suitable buffer.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the membranes.
  • Resuspend the membrane pellet in a binding buffer.

2. Competitive Binding Assay:

  • In a multi-well plate, combine the membrane preparation, a radiolabeled ligand known to bind to the target receptor (e.g., [125I]-α-bungarotoxin for nAChRs), and varying concentrations of the unlabeled conotoxin.
  • Incubate the mixture to allow binding to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
  • Wash the filters to remove unbound radioligand.

3. Data Analysis:

  • Quantify the radioactivity retained on the filters using a gamma counter.
  • Plot the percentage of specific binding of the radioligand against the logarithm of the conotoxin concentration.
  • Fit the data to a one-site competition binding equation to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

Visualizing Pathways and Processes

To further elucidate the mechanisms of conotoxin action and the experimental approaches used to study them, the following diagrams are provided.

nAChR_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane cluster_inhibition Inhibition by α-Conotoxin GI Action_Potential Action Potential CaV Voltage-gated Ca2+ Channel Action_Potential->CaV opens Vesicle Synaptic Vesicle (containing ACh) CaV->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_release->nAChR binds to Ion_Influx Na+ Influx K+ Efflux nAChR->Ion_Influx opens Depolarization Depolarization Ion_Influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction aCTX_GI α-Conotoxin GI aCTX_GI->nAChR blocks

Caption: Signaling pathway at the neuromuscular junction and inhibition by α-conotoxin GI.

Conotoxin_Activity_Workflow cluster_discovery Discovery & Synthesis cluster_characterization Biological Characterization cluster_evaluation In Vivo Evaluation Venom_Extraction Venom Extraction from Cone Snail Peptide_Isolation Peptide Isolation (HPLC) Venom_Extraction->Peptide_Isolation Sequencing Sequencing (Mass Spectrometry) Peptide_Isolation->Sequencing Synthesis Chemical Synthesis Sequencing->Synthesis Receptor_Screening Target Receptor Screening Synthesis->Receptor_Screening Binding_Assay Receptor Binding Assay (Ki determination) Receptor_Screening->Binding_Assay Functional_Assay Functional Assay (e.g., Electrophysiology) Receptor_Screening->Functional_Assay Animal_Model Animal Model (e.g., mouse, zebrafish) Binding_Assay->Animal_Model IC50_Determination IC50 Determination Functional_Assay->IC50_Determination IC50_Determination->Animal_Model Behavioral_Assay Behavioral Assay (e.g., paralysis, analgesia) Animal_Model->Behavioral_Assay Toxicity_Study Toxicity Study Behavioral_Assay->Toxicity_Study

References

The Enigmatic Echinotocin: A Comparative Look Through the Lens of its Well-Studied Cousin, Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

While structure-activity relationship (SAR) studies on the sea urchin neuropeptide Echinotocin (CFISNCPKGamide) remain nascent, a wealth of knowledge from its structural relative, oxytocin (B344502), provides a robust framework for understanding its potential biological activities and guiding future research. this compound, identified as a vasopressin/oxytocin-like peptide, shares a characteristic cyclic structure essential for receptor binding and activation.[1] By examining the extensive SAR data available for oxytocin derivatives, we can infer key structural determinants for the activity of this compound and its analogues, offering a valuable guide for researchers and drug development professionals.

This guide presents a comparative analysis of oxytocin derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the established signaling pathways of the oxytocin receptor. This information serves as a foundational resource for hypothesizing the SAR of this compound and designing future experiments to elucidate its specific biological functions.

Comparative Activity of Oxytocin Derivatives

The biological activity of oxytocin analogs is profoundly influenced by modifications at various positions of the peptide sequence. The following table summarizes the in vitro activities of selected oxytocin derivatives, highlighting the impact of specific amino acid substitutions on receptor binding and functional agonism or antagonism.

DerivativeModification(s)Receptor Binding Affinity (pA2)Uterotonic Activity (in vitro)Pressor ActivityReference
Oxytocin--AgonistWeak Agonist[2][3]
[Mpa¹, D-Tyr(Et)², D-Tic⁷, Aib⁹]OTMpa at pos 1, D-Tyr(Et) at pos 2, D-Tic at pos 7, Aib at pos 98.31 ± 0.19Antagonist-[2]
[Mpa¹, D-Tyr(Et)², Deg⁹]OTMpa at pos 1, D-Tyr(Et) at pos 2, Deg at pos 98.68 ± 0.26Antagonist-[4]

Key Experimental Protocols

The data presented above are typically generated using a combination of in vitro pharmacological assays. Understanding these methodologies is crucial for interpreting the results and designing new studies.

Radioligand Binding Assay for Receptor Affinity (pA2)

This assay quantifies the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the human oxytocin receptor.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]oxytocin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (oxytocin derivative).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response, is then calculated from the IC50 values using the Cheng-Prusoff equation.

In Vitro Uterotonic Activity Assay

This assay measures the ability of a compound to induce or inhibit contractions of uterine tissue.

  • Tissue Preparation: Uterine strips are isolated from estrogen-primed rats.

  • Organ Bath Setup: The tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Contraction Measurement: Isometric contractions of the uterine muscle are recorded using a force transducer.

  • Compound Addition: After a stabilization period, cumulative concentrations of the test compound (agonist) or a fixed concentration of the antagonist followed by an agonist are added to the bath.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the pA2 value is calculated from the shift in the agonist dose-response curve.

Oxytocin Receptor Signaling Pathways

Upon binding of an agonist like oxytocin, the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in various physiological responses.

Oxytocin Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Gq Gq OTR->Gq PLC Phospholipase C Gq->PLC IP3 Inositol Trisphosphate PLC->IP3 DAG Diacylglycerol PLC->DAG PIP2 PIP2 PIP2->PLC Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Physiological_Response Physiological Response Ca2_release->Physiological_Response PKC->Physiological_Response

Caption: Oxytocin receptor activation of the PLC signaling pathway.

Experimental Workflow for SAR Studies

A typical workflow for conducting structure-activity relationship studies of peptide derivatives like those of oxytocin or the prospective this compound involves several key stages, from initial design and synthesis to comprehensive biological evaluation.

SAR Experimental Workflow Design Derivative Design (e.g., Amino Acid Substitution) Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Uterotonic) Binding_Assay->Functional_Assay SAR_Analysis SAR Analysis and Lead Optimization Binding_Assay->SAR_Analysis In_Vivo_Study In Vivo Studies (Optional) Functional_Assay->In_Vivo_Study Functional_Assay->SAR_Analysis In_Vivo_Study->SAR_Analysis

Caption: A generalized workflow for SAR studies of peptide derivatives.

References

A Researcher's Guide to Assessing the Selectivity of Echinotocin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for evaluating the receptor selectivity of Echinotocin, a myoactive neuropeptide identified in sea urchins. Given the absence of direct comparative data in peer-reviewed literature, this document provides a robust framework of experimental protocols and reference data to enable a thorough assessment.

This compound (CFISNCPKGamide) is structurally related to the vasopressin and oxytocin (B344502) family of neuropeptides. The endogenous vertebrate analogues, Arginine Vasopressin (AVP) and Oxytocin (OT), mediate their effects through a family of four distinct G protein-coupled receptors (GPCRs): the vasopressin receptors V1a, V1b, and V2, and the oxytocin receptor (OTR)[1]. These receptors are known to exhibit a degree of cross-reactivity with related peptide ligands, making a precise selectivity profile crucial for understanding the biological function and therapeutic potential of new analogues like this compound[1][2].

This guide details the necessary binding and functional assays required to determine the affinity and potency of this compound at each of these four receptor subtypes. By comparing its activity to that of endogenous ligands and other selective compounds, researchers can construct a comprehensive selectivity profile.

Comparative Ligands for Selectivity Profiling

A critical component of assessing selectivity is to benchmark the activity of this compound against well-characterized ligands. The following table includes the primary endogenous ligands (AVP and OT) and examples of selective agonists and antagonists that should be tested in parallel.

Ligand NameLigand TypePrimary Target(s)Reported Affinity (Kᵢ/Kₐ) / Potency (EC₅₀/IC₅₀)
Arginine Vasopressin (AVP) Endogenous AgonistV1a, V1b, V2, OTRV1a: ~1-5 nM; OTR: ~36 nM[3][4]
Oxytocin (OT) Endogenous AgonistOTR, V1aOTR: ~2-8 nM; V1a: ~500 nM[3][4][5]
SRX246 Selective AntagonistV1aKᵢ: 0.3 nM for human V1a[6]
Nelivaptan (SSR-149415) Selective AntagonistV1bKᵢ: 1.3-3.7 nM for rat V1b[6]
Lixivaptan (VPA-985) Selective AntagonistV2IC₅₀: 1.2 nM for human V2[6]
LIT-001 Selective AgonistOTREC₅₀: 55 nM; Kᵢ: 226 nM[5]

Target Receptor Signaling Pathways

Understanding the downstream signaling of each receptor is essential for designing appropriate functional assays. V1a, V1b, and OTR primarily couple to Gαq/11, initiating the phospholipase C pathway, while the V2 receptor couples to Gαs to stimulate adenylyl cyclase.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor V1a / V1b / OTR Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound / AVP / OT Ligand->Receptor ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Cell_Response Cellular Response (e.g., Contraction) Ca_Release->Cell_Response PKC->Cell_Response

Fig. 1: Gq/11-coupled receptor signaling pathway.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane Receptor V2 Receptor Gs Gαs Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts Ligand This compound / AVP Ligand->Receptor cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response (e.g., Aquaporin Insertion) PKA->Cell_Response Binding_Assay_Workflow cluster_plate 96-Well Plate Incubation Total Total Binding (Membranes + Radioligand) Incubate Incubate to Equilibrium Total->Incubate NSB Non-Specific Binding (Membranes + Radioligand + Excess Cold Ligand) NSB->Incubate Comp Competition (Membranes + Radioligand + this compound) Comp->Incubate Start Prepare Receptor Membranes Start->Total Start->NSB Start->Comp Filter Vacuum Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze

References

Safety Operating Guide

Proper Disposal of Echinotocin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Echinotocin" is not a widely recognized chemical compound in publicly available safety and chemical databases. The following disposal procedures are provided as a comprehensive guide for a research-grade peptide and are based on established best practices for handling hazardous chemical waste in a laboratory setting. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) for any specific chemical you are working with. This guide is intended to provide essential safety and logistical information, building trust by offering value beyond the product itself.

Immediate Safety and Waste Classification

All waste contaminated with this compound, including the pure compound, solutions, and any contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste. Due to the general nature of research peptides, it is prudent to handle them as potentially harmful until comprehensive toxicological data is available.

Personal Protective Equipment (PPE) is mandatory when handling any this compound waste. This includes:

  • Double-gloving with appropriate chemical-resistant gloves.

  • An impermeable laboratory coat or gown.

  • Safety glasses or goggles.

Quantitative Data Summary

The following table summarizes the general physicochemical properties that can be expected for a research peptide like this compound. These values are illustrative and should be confirmed with a substance-specific SDS.

PropertyValueCitation
CAS Number 1219926-10-9[1]
Molecular Formula C41H66N12O11S2[1]
Molar Mass 967.17 g/mol [1]
Appearance Typically a white to off-white powder
Storage Temperature Store at ≤ -15°C[2]

Experimental Protocol: Waste Segregation and Collection

A systematic approach to waste segregation is critical to ensure safety and proper disposal. The following protocol outlines the steps for managing this compound waste streams.

  • Designate a Waste Collection Area: Establish a clearly labeled, secondary containment area within the laboratory for accumulating this compound waste. This area should be away from general lab traffic.

  • Use Appropriate Waste Containers:

    • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a dedicated, leak-proof container with a secure lid. This container must be clearly labeled as "Hazardous Waste: this compound."

    • Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a compatible, shatter-resistant container (e.g., a properly rated plastic or coated glass bottle). The container must have a screw-top lid and be labeled as "Hazardous Waste: this compound" with an approximate concentration and the solvent system used.

    • Sharps Waste: Any contaminated sharps (e.g., needles, scalpels, glass pipettes) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Maintain a Waste Log: Keep a detailed log of the waste being added to each container, including the date, amount, and chemical composition.

  • Container Management: Do not overfill waste containers. Leave at least 10% headspace to accommodate expansion and prevent spills. Ensure containers are securely closed when not in use.

  • Requesting Disposal: Once a waste container is full, or if the waste is no longer being generated, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request through the EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal Start This compound Waste Generated Segregate Segregate Waste Streams Start->Segregate Solid Solid Waste (Gloves, Tubes) Segregate->Solid Liquid Liquid Waste (Solutions) Segregate->Liquid Sharps Sharps Waste (Needles, Vials) Segregate->Sharps Collect_Solid Collect in Labeled Hazardous Waste Container Solid->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Waste Bottle Liquid->Collect_Liquid Collect_Sharps Collect in Sharps Container Sharps->Collect_Sharps Store Store in Designated Secondary Containment Area Collect_Solid->Store Collect_Liquid->Store Collect_Sharps->Store Request Request EHS Pickup Store->Request Disposal Dispose via Approved Waste Disposal Plant Request->Disposal

This compound Waste Disposal Workflow

Hazard Information and Precautions

  • Health Hazards: May be harmful if swallowed or in contact with skin.[3] It may also cause respiratory tract irritation if inhaled.[3]

  • Environmental Hazards: Avoid release to the environment as it may cause long-lasting harmful effects to aquatic life.[2] Do not allow the substance to enter soil or subsoil.[2]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Avoid contact with skin, eyes, and clothing.[2][4] Do not eat, drink, or smoke when using this product.[4][5]

  • First Aid:

    • If Swallowed: Do NOT induce vomiting.[3] Rinse mouth and seek medical advice.[2][3]

    • If Inhaled: Remove to fresh air. If irritation or discomfort persists, seek medical attention.[3]

    • Skin Contact: Flush skin with running water.[3]

    • Eye Contact: Wash out immediately with fresh running water.[3]

All waste must be handled in accordance with local, state, and federal regulations.[3] Dispose of contents and container to an approved waste disposal plant.[4][5]

References

Personal protective equipment for handling Echinotocin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Echinotocin

For research use only. Not for patient use.

Hazard Identification and Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been thoroughly investigated.[2] Based on safety data for similar peptide compounds, it may be harmful if swallowed or in contact with skin.[2][3] Therefore, appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves. Inspect before use and dispose of contaminated gloves properly.[4]
Eye Protection Safety glasses with side shields or gogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Body Protection Laboratory coatTo protect street clothing and skin from contamination.
Respiratory Protection Not generally required for small quantitiesUse in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2]
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Procedural Guidelines

ProcedureGuideline
Handling Handle in accordance with good industrial hygiene and safety practices.[6] Avoid contact with skin, eyes, and clothing.[2][6] Do not eat, drink, or smoke when using this product.[5][6]
Storage Store in a cool, dry, and well-ventilated place.[4] For long-term storage, refer to the Certificate of Analysis, with some suppliers recommending -20°C.[3] Keep the container tightly closed.[3][4]
Accidental Release and Disposal Plan

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Emergency Procedures

SituationAction
Spill Sweep up spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[4]
Skin Contact Wash off immediately with soap and plenty of water.[4] Seek medical attention if irritation persists.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids.[6] Consult a physician.[6]
Ingestion Do NOT induce vomiting.[3][5] Rinse mouth with water and drink plenty of water afterward.[4][6] Seek immediate medical advice.[5][6]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][5]

Experimental Protocol: Reconstitution and Aliquoting of this compound

This protocol outlines the steps for safely preparing a stock solution of this compound for experimental use.

Methodology

  • Preparation:

    • Don all required PPE: lab coat, safety glasses, and chemical-resistant gloves.

    • Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution:

    • Carefully open the vial.

    • Using a calibrated micropipette with a sterile tip, add the appropriate volume of a suitable solvent (e.g., sterile water, buffer) as specified in the product's technical data sheet to achieve the desired stock concentration.

    • Gently swirl or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause denaturation.

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, dispense the solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, and date.

    • Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) to minimize freeze-thaw cycles.

Visualizing Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from receiving to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receive_and_Inspect Receive and Inspect Vial Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Receive_and_Inspect->Don_PPE Prepare_Workspace Prepare Clean Workspace Don_PPE->Prepare_Workspace Reconstitute Reconstitute this compound Prepare_Workspace->Reconstitute Aliquot Aliquot for Storage Reconstitute->Aliquot Experiment Perform Experiment Aliquot->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate Dispose_Waste Dispose of Waste (Tips, Tubes, Gloves) Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.